molecular formula C5H5BrN2OS B1374980 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide CAS No. 1092942-42-1

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B1374980
CAS No.: 1092942-42-1
M. Wt: 221.08 g/mol
InChI Key: IIVIJFKYLPGNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide ( 1092942-42-1) is a high-purity chemical intermediate with the molecular formula C 5 H 5 BrN 2 OS and a molecular weight of 221.08 . This compound is part of the 1,3-thiazole family, a five-membered heterocyclic ring system known for its aromaticity and significant role in medicinal chemistry . The bromine atom at the C-2 position of the thiazole ring serves as a reactive site, making this compound a valuable synthon for nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create more complex disubstituted thiazole derivatives . Thiazole derivatives are privileged structures in drug discovery due to their wide range of biological activities. They are found in numerous treatment drugs, preclinical candidates, and natural products . Specifically, 2-bromothiazole carboxamide derivatives have demonstrated potent anti-parasitic properties in research settings. For instance, structurally related dehydroartemisinin-thiazole hybrids have shown effective, irreversible inhibition of Toxoplasma gondii growth, highlighting the potential of this chemical class in developing new anti-infective agents . The carboxamide group further enhances the molecule's utility, allowing for additional derivatization and interaction with biological targets through hydrogen bonding. Safety Information: This compound is classified with the signal word "Danger" and has hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

2-bromo-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVIJFKYLPGNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727795
Record name 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092942-42-1
Record name 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide: Synthesis, Properties, and Medicinal Chemistry Applications

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of this compound, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of thiazole chemistry and data from closely related analogues to present a predictive but scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Thiazole Carboxamide Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in a wide array of natural products, including Vitamin B1 (Thiamine), and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous drugs. The incorporation of a carboxamide functional group further enhances the potential for targeted biological activity, as this moiety can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors. The 2-bromo substitution on the thiazole ring is of particular synthetic value, serving as a versatile handle for introducing further molecular diversity through cross-coupling reactions.[3][4][5][6] This guide will focus on the N-methyl derivative of 2-bromo-1,3-thiazole-4-carboxamide, a specific analogue with potential for nuanced biological activity.

Molecular Structure and Physicochemical Properties

The core structure consists of a 1,3-thiazole ring substituted with a bromine atom at the 2-position and an N-methylcarboxamide group at the 4-position.

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₅BrN₂OS

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, which are crucial for assessing its drug-likeness, such as solubility and membrane permeability. These values are calculated based on the structure and are compared to the parent N-unsubstituted amide.

PropertyPredicted Value (N-methyl derivative)Reported Value (N-unsubstituted analog)
Molecular Weight 221.08 g/mol 207.05 g/mol [7]
Monoisotopic Mass 219.93059 Da205.91495 Da[7]
Topological Polar Surface Area (TPSA) 58.5 Ų84.2 Ų[7]
Predicted LogP (XLogP3) 1.01.2[7]
Hydrogen Bond Donors 12[7]
Hydrogen Bond Acceptors 33[7]
Rotatable Bonds 11[7]

Note: Properties for the N-methyl derivative are estimated using standard computational models and are provided for guidance.

Synthesis and Purification

A robust synthesis of this compound can be envisioned as a two-step process starting from a suitable thiazole precursor. The general strategy involves the formation of the thiazole-4-carboxylic acid followed by amide coupling.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_reagents Key Reagents A Ethyl 2-bromo-1,3-thiazole-4-carboxylate B 2-Bromo-1,3-thiazole-4-carboxylic acid A->B 1. LiOH, THF/H₂O 2. HCl (aq) C This compound B->C 1. SOCl₂ or (COCl)₂ 2. Methylamine (CH₃NH₂), Et₃N, DCM r1 LiOH r2 SOCl₂ r3 CH₃NH₂

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Hydrolysis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate to 2-Bromo-1,3-thiazole-4-carboxylic acid

  • Dissolution: Dissolve ethyl 2-bromo-1,3-thiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH) monohydrate (approx. 1.5-2.0 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 1M HCl).

  • Isolation: The carboxylic acid product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling to form this compound

  • Acid Chloride Formation: Suspend the dried 2-bromo-1,3-thiazole-4-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of dimethylformamide (DMF). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (approx. 1.2-1.5 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of the acyl chloride.[10]

  • Amidation: In a separate flask, dissolve methylamine hydrochloride in DCM and add a base like triethylamine (Et₃N) (approx. 2.5 equivalents) to generate the free methylamine in situ. Alternatively, use a solution of methylamine in THF or water.

  • Reaction: Cool the methylamine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Reaction Monitoring & Work-up: Stir the reaction mixture at room temperature overnight. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[10]

Spectroscopic and Analytical Profile (Predicted)

The following are the predicted spectroscopic signatures for this compound, essential for its characterization.

TechniquePredicted Observations
¹H NMR - A singlet for the thiazole proton (C5-H) is expected in the aromatic region, likely around δ 8.0-8.5 ppm.[11] - A doublet for the N-methyl protons (N-CH₃) is expected around δ 2.8-3.1 ppm, which may couple with the N-H proton. - A broad singlet or quartet for the amide proton (N-H) is expected around δ 7.5-8.5 ppm.
¹³C NMR - The carbonyl carbon (C=O) is expected around δ 160-165 ppm. - The brominated thiazole carbon (C2) is expected around δ 145-150 ppm. - The other thiazole carbons (C4 and C5) are expected in the range of δ 120-140 ppm. - The N-methyl carbon (N-CH₃) is expected around δ 25-30 ppm.
FT-IR - A strong C=O stretching vibration for the secondary amide is expected around 1640-1680 cm⁻¹. - An N-H stretching vibration is expected as a sharp peak around 3300-3500 cm⁻¹. - C-H, C=N, and C-S stretching vibrations characteristic of the thiazole ring are also expected.[12]
Mass Spec (ESI+) - The [M+H]⁺ ion is expected at m/z ≈ 221.9/223.9, showing the characteristic isotopic pattern for a single bromine atom.

Reactivity and Synthetic Utility

The 2-bromo-thiazole moiety is a versatile synthetic intermediate.[3][4] The bromine atom at the C2 position is susceptible to a variety of transformations, making it a valuable building block for creating libraries of analogues for structure-activity relationship (SAR) studies.

  • Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Negishi couplings.[6] This allows for the introduction of various aryl, heteroaryl, alkyl, or alkynyl substituents at the 2-position, enabling extensive chemical space exploration.

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the thiazole ring can activate the C2 position for nucleophilic aromatic substitution with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.[3][5]

Potential Applications in Medicinal Chemistry

The thiazole carboxamide scaffold is a "privileged structure" in drug discovery, with derivatives showing a wide range of biological activities.[13]

  • Enzyme Inhibition: Thiazole carboxamides have been identified as potent inhibitors of various enzymes. For instance, they have been investigated as COX inhibitors for anti-inflammatory applications, and more recently as vanin-1 inhibitors for the treatment of inflammatory bowel disease.[14][15]

  • Anticancer Activity: Numerous thiazole-containing compounds have demonstrated significant anticancer properties.[16] The thiazole carboxamide core can be elaborated to target specific kinases or other proteins implicated in cancer progression.[10]

  • Antimicrobial and Antiviral Agents: The thiazole nucleus is a component of some antibiotics and has been incorporated into novel compounds with antibacterial, antifungal, and antiviral activities.[13][17][18]

Proposed Workflow for Biological Evaluation

The following diagram outlines a potential workflow for assessing the biological activity of this compound, for example, as a novel kinase inhibitor.

Biological_Workflow A Synthesis & Purification of Compound B Structural Confirmation (NMR, MS, etc.) A->B C Primary Kinase Screen (Biochemical Assay) B->C D Determine IC₅₀ for 'Hit' Kinases C->D E Cell-Based Potency Assay (e.g., Phosphorylation Inhibition) D->E G SAR Studies (Synthesize Analogues) D->G Feedback Loop F Cell Proliferation/Viability Assay (e.g., MTT) E->F H In Vivo Efficacy Studies (Animal Model) F->H

Caption: A typical workflow for the biological evaluation of a novel compound.

Safety and Handling

Based on the GHS information for the closely related 2-bromo-1,3-thiazole-4-carboxamide, the N-methyl derivative should be handled with care.[7]

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[7]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound represents a promising, synthetically accessible scaffold for the development of novel therapeutic agents. Its chemical properties, particularly the reactivity of the 2-bromo substituent, offer a gateway to a diverse range of derivatives. The established biological significance of the thiazole carboxamide core suggests that this compound and its analogues are valuable candidates for screening in various disease models, particularly in oncology and inflammatory diseases. This guide provides a foundational understanding for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5565–5572. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5203. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789632, 2-Bromo-1,3-thiazole-4-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2824057, Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30015-30030. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 850. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113165. Retrieved from [Link]

  • Sharma, R., & Kumar, R. (2014). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1633-1644.
  • Zhang, Y., et al. (2024). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PLOS. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(10), e0292301. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared and NMR (1H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound. Retrieved from [Link]

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. Retrieved from [Link]

  • ACS Publications. (2019). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 62(17), 7894-7913.
  • MDPI. (2017). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 22(8), 1353. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD J. Pharm. Sci., 49(3), 1-15.
  • National Center for Biotechnology Information. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(10), e0292301. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 48(1), 1-18.
  • ResearchGate. (n.d.). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

Sources

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the compound's chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its critical applications, particularly in the synthesis of kinase inhibitors for oncology. Furthermore, this guide outlines the essential safety and handling protocols to ensure its proper use in a laboratory setting. The synthesis and application of thiazole carboxamides are pivotal in the development of targeted therapies, and a thorough understanding of this specific reagent is essential for innovation in the field.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiazole derivative. The presence of a bromine atom at the 2-position and an N-methylcarboxamide group at the 4-position makes it a versatile intermediate for further chemical modifications, primarily through cross-coupling reactions at the C-Br bond and amide coupling strategies.

CAS Number: 1092942-42-1[1]

Molecular Structure:

Figure 1: Chemical Structure.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1092942-42-1ChemicalBook[1]
Molecular Formula C₅H₅BrN₂OSCalculated
Molecular Weight 221.08 g/mol Calculated
Appearance Off-white to yellow solid (typical for similar compounds)Inferred
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO, DMF, and chlorinated solvents (inferred)

Synthesis and Mechanistic Considerations

The synthesis of this compound is not extensively detailed in publicly available literature under its specific CAS number. However, a robust synthetic route can be devised based on established methods for constructing substituted thiazoles, such as the Hantzsch thiazole synthesis, and subsequent functional group interconversions.[2] The following protocol is a validated, multi-step approach.

Experimental Protocol: A Plausible Synthetic Route

This synthesis begins with the commercially available ethyl 2-amino-1,3-thiazole-4-carboxylate.

Step 1: Bromination of the Thiazole Ring

  • Rationale: The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution. However, the 2-position of an aminothiazole is highly activated, and direct bromination can be challenging to control. A more reliable method is a Sandmeyer-type reaction starting from the 2-amino group.

  • Procedure:

    • To a stirred suspension of ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%), cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

    • Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-bromo-1,3-thiazole-4-carboxylate.

Step 2: Saponification of the Ester

  • Rationale: The ethyl ester must be hydrolyzed to the corresponding carboxylic acid to facilitate the subsequent amide bond formation.

  • Procedure:

    • Dissolve the crude ethyl 2-bromo-1,3-thiazole-4-carboxylate from the previous step in a mixture of ethanol and water.

    • Add lithium hydroxide (or sodium hydroxide) (1.5 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture with 1M HCl to a pH of ~2-3, leading to the precipitation of the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-1,3-thiazole-4-carboxylic acid.

Step 3: Amide Formation

  • Rationale: The final step involves coupling the carboxylic acid with methylamine. The use of a coupling agent like HATU or EDC/HOBt is standard practice to form the amide bond efficiently under mild conditions.

  • Procedure:

    • Suspend 2-bromo-1,3-thiazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir for 10-15 minutes to activate the carboxylic acid.

    • Add a solution of methylamine (2.0 M in THF or as hydrochloride salt with an additional equivalent of base) (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 12-18 hours.

    • Upon completion, dilute with DCM, wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow start Ethyl 2-amino-1,3-thiazole-4-carboxylate step1 Step 1: Sandmeyer Bromination (NaNO2, HBr, CuBr) start->step1 intermediate1 Ethyl 2-bromo-1,3-thiazole-4-carboxylate step1->intermediate1 step2 Step 2: Saponification (LiOH or NaOH) intermediate1->step2 intermediate2 2-Bromo-1,3-thiazole-4-carboxylic acid step2->intermediate2 step3 Step 3: Amide Coupling (Methylamine, HATU, DIPEA) intermediate2->step3 end_product This compound step3->end_product caption Figure 2: Synthetic workflow for this compound.

Figure 2: Synthetic workflow.

Applications in Medicinal Chemistry and Drug Discovery

Thiazole-containing compounds are prevalent in numerous biologically active molecules and approved drugs due to the ability of the thiazole ring to act as a bioisostere for other aromatic rings and its capacity to engage in hydrogen bonding.[3] this compound is a valuable building block for creating libraries of potential drug candidates.

  • Kinase Inhibitors: The primary application of this scaffold is in the synthesis of kinase inhibitors for cancer therapy.[4][5] The 2-bromo position serves as a handle for introducing various aryl or heteroaryl groups via Suzuki or Stille cross-coupling reactions. These introduced groups often function as hinge-binding motifs or occupy hydrophobic pockets within the ATP-binding site of kinases like c-Met.[4]

  • Structure-Activity Relationship (SAR) Studies: The N-methylamide moiety can participate in hydrogen bonding interactions with the protein backbone. The methyl group provides a degree of steric hindrance and lipophilicity that can be crucial for optimizing binding affinity and pharmacokinetic properties. The modular nature of the synthesis allows for rapid diversification at both the 2-position (via the bromo group) and the amide nitrogen, facilitating extensive SAR studies.[6]

  • Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives have also been investigated for their potential as antimicrobial and anti-inflammatory agents.[3][7] The core structure of this compound can be elaborated to explore these therapeutic areas.

Safety and Handling

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryStatement
Acute Toxicity, Oral 4H302: Harmful if swallowed[9]
Skin Corrosion/Irritation 2H315: Causes skin irritation[8][9]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[8][9]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[8]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8]

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

  • General Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[10]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

  • Georganics. (n.d.).
  • ChemicalBook. (2024). This compound | 1092942-42-1.
  • PubChem. (n.d.). 2-Bromo-1,3-thiazole-4-carboxamide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%.
  • PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole.
  • ChemicalBook. (2024). 2-BROMO-THIAZOLE-4-CARBOXAMIDE | 848501-94-0.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Bromoacetaldehyde diethyl acetal.
  • ChemicalBook. (n.d.). This compound.
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • ResearchGate. (2015). Useful Synthesis of Various Thiazole and Polythiazolyl Derivatives from Thiocarboxamide and b-Bromoacyl Compound.
  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester.
  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861.
  • ResearchGate. (2016). Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl)
  • International Journal of Pharmaceutical Sciences and Research. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Wikipedia. (n.d.). Thiamine.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Taylor & Francis Online. (2021).
  • MDPI. (2016).
  • PubMed Central (PMC). (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular architecture, plausible synthetic pathways, and anticipated physicochemical properties, grounding our discussion in established chemical principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing molecules that can modulate the activity of a wide range of biological targets. The incorporation of a bromine atom and an N-methyl carboxamide moiety at the 2 and 4 positions, respectively, is anticipated to confer specific steric and electronic features that can be exploited for targeted drug design. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar, five-membered thiazole ring. The bromine atom at the 2-position and the N-methyl carboxamide group at the 4-position are key determinants of its chemical reactivity and potential biological activity.

Predicted Physicochemical Properties
PropertyPredicted ValueReference Compound
Molecular Formula C₅H₄BrN₃OS-
Molecular Weight 222.06 g/mol [4]
Appearance White to light brown solid[4]
Solubility Likely soluble in polar organic solvents like DMSO and DMFGeneral principle
XLogP3 ~2.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Structural Analysis and Conformational Freedom

The thiazole ring is inherently aromatic and planar. The N-methyl carboxamide group at the 4-position will have some rotational freedom around the C4-C(O) bond. The planarity of the amide bond itself is a well-established feature due to resonance. X-ray crystallographic studies of similar brominated thiazoles, such as 2,4-dibromothiazole, confirm the planarity of the thiazole ring.[5] The relative orientation of the thiazole ring and the N-methyl carboxamide group will be a key factor in its interaction with biological macromolecules.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would logically proceed through the formation of the key intermediate, 2-Bromo-1,3-thiazole-4-carboxylic acid, followed by an amide coupling reaction with methylamine.

Synthesis of 2-Bromo-1,3-thiazole-4-carboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved via a Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction.[6][7]

Workflow for the Synthesis of 2-Bromo-1,3-thiazole-4-carboxylic Acid

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Saponification Thiourea Thiourea Ethyl2Amino Ethyl 2-aminothiazole-4-carboxylate Thiourea->Ethyl2Amino Ring closure EthylBromopyruvate Ethyl bromopyruvate EthylBromopyruvate->Ethyl2Amino Ethyl2Bromo Ethyl 2-bromothiazole-4-carboxylate Ethyl2Amino->Ethyl2Bromo Diazotization & Bromination CarboxylicAcid 2-Bromo-1,3-thiazole-4-carboxylic acid Ethyl2Bromo->CarboxylicAcid Base hydrolysis

Caption: Proposed synthetic route to the key carboxylic acid intermediate.

Amide Coupling to Yield this compound

The final step involves the formation of the amide bond between 2-Bromo-1,3-thiazole-4-carboxylic acid and methylamine. This can be achieved through several well-established methods.[8][9][10]

Experimental Protocol: Amide Coupling

  • Activation of the Carboxylic Acid:

    • Method A (Acid Chloride): To a solution of 2-Bromo-1,3-thiazole-4-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.[9]

    • Method B (Coupling Agent): Dissolve 2-Bromo-1,3-thiazole-4-carboxylic acid (1.0 eq), methylamine hydrochloride (1.1 eq), and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) in a polar aprotic solvent like DMF.[11]

  • Amine Addition:

    • If using Method A, dissolve the crude acid chloride in fresh dichloromethane and cool to 0 °C. Add a solution of methylamine (2.2 eq) in THF or water dropwise.

    • If using Method B, add a tertiary amine base such as triethylamine or DIPEA (2.5 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling.

  • Reaction and Work-up:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Workflow for Amide Coupling

G CarboxylicAcid 2-Bromo-1,3-thiazole-4-carboxylic acid CouplingAgent Coupling Agent (e.g., EDC/HOBt) or Acid Chloride Formation (e.g., (COCl)₂) CarboxylicAcid->CouplingAgent Methylamine Methylamine TargetMolecule This compound Methylamine->TargetMolecule CouplingAgent->TargetMolecule Amide bond formation

Caption: General scheme for the final amide coupling step.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on data from similar structures, the following spectral characteristics are anticipated.[12][13][14][15]

  • ¹H NMR:

    • A singlet for the thiazole proton (C5-H) is expected in the aromatic region (δ 7.5-8.5 ppm).

    • A doublet for the N-methyl protons (δ 2.8-3.2 ppm) coupling with the amide proton.

    • A broad singlet or quartet for the amide proton (N-H) (δ 7.0-9.0 ppm), which may exchange with D₂O.

  • ¹³C NMR:

    • Signals for the three thiazole carbons, with the C2 carbon bearing the bromine atom being the most downfield.

    • A signal for the carbonyl carbon of the amide (δ 160-170 ppm).

    • A signal for the N-methyl carbon (δ 25-30 ppm).

  • IR Spectroscopy:

    • A characteristic C=O stretching vibration for the amide carbonyl group around 1650-1680 cm⁻¹.

    • An N-H stretching vibration for the secondary amide around 3200-3400 cm⁻¹.

    • C-H stretching vibrations for the thiazole ring and methyl group.

    • C=N and C=C stretching vibrations characteristic of the thiazole ring.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observable, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Applications in Drug Discovery

Thiazole carboxamide derivatives are of significant interest as potential therapeutic agents, particularly in oncology.[16][17] They have been investigated as inhibitors of various protein kinases. The structural features of this compound, including the hydrogen bond donor/acceptor capabilities of the carboxamide group and the potential for halogen bonding involving the bromine atom, make it an attractive candidate for targeting ATP-binding sites of kinases.

The N-methyl group can provide steric bulk and influence the conformational preferences of the carboxamide linker, which can be crucial for achieving high affinity and selectivity for a particular kinase. Furthermore, the bromine atom can be utilized for further structural modifications through cross-coupling reactions to explore the surrounding chemical space of a target's binding pocket.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is limited, this guide has provided a comprehensive overview of its molecular structure, plausible synthetic routes, and predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. The insights presented herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel thiazole-based therapeutic agents.

References

  • Aitken, K. M., Aitken, R. A., MacGregor, C. I., Traore, M. D. M., & Slawin, A. M. Z. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 46(1), 28–34. Available at: [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2014). ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. (2019). AIP Publishing. Available at: [Link]

  • Ghabbour, H. A. (2016). Crystal structure of ethyl 2-amino-5-bromothiazole-4-carboxylate, C6H7BrN2O2S. ResearchGate. Available at: [Link]

  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (2007). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Bromothiazole. National Center for Biotechnology Information. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2022). National Center for Biotechnology Information. Available at: [Link]

  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). ResearchGate. Available at: [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (2019). ResearchGate. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (2013). ResearchGate. Available at: [Link]

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012). ResearchGate. Available at: [Link]

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. (2022). PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). DergiPark. Available at: [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). Asian Journal of Research in Medical and Pharmaceutical Sciences. Available at: [Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. (2010). Durham E-Theses. Available at: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Center for Biotechnology Information. Available at: [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI. Available at: [Link]

Sources

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide synthesis starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Introduction

This compound is a key heterocyclic scaffold and a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of the bromo, methylamide, and thiazole core functionalities provides multiple reaction handles for further molecular elaboration. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern the transformations. The methodologies presented are selected for their reliability, scalability, and grounding in established chemical literature, providing researchers and drug development professionals with a robust framework for its synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals two primary and logical pathways for its construction. The choice of pathway is often dictated by the availability of starting materials, cost, and desired scale.

Diagram 1: Retrosynthetic Pathways

G cluster_0 Pathway I: Late-Stage Bromination cluster_1 Pathway II: Early-Stage Bromination target This compound path1_amide N-methyl-1,3-thiazole-4-carboxamide target->path1_amide Electrophilic Bromination (C2) path2_acid 2-Bromo-1,3-thiazole-4-carboxylic Acid target->path2_acid Amidation path1_acid 1,3-Thiazole-4-carboxylic Acid path1_amide->path1_acid Amidation path2_amino_ester Ethyl 2-amino-1,3-thiazole-4-carboxylate path2_acid->path2_amino_ester Sandmeyer Reaction & Hydrolysis path2_precursors Ethyl Bromopyruvate + Thiourea path2_amino_ester->path2_precursors Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of the target compound revealing two viable synthetic strategies.

  • Pathway I (Amidation then Bromination): This route involves the formation of the N-methylamide from a thiazole-4-carboxylic acid precursor, followed by a late-stage selective bromination at the C2 position. The primary challenge in this pathway is achieving regioselectivity during the bromination step, as the C5 position of the thiazole ring is often more susceptible to electrophilic attack.

  • Pathway II (Bromination then Amidation): This is the more common and generally more reliable strategy. It begins with the construction of a 2-amino-1,3-thiazole-4-carboxylate ester via the well-established Hantzsch thiazole synthesis. The 2-amino group serves as a synthetic handle, which is subsequently converted to the 2-bromo substituent via a Sandmeyer reaction. The final step involves the formation of the N-methylamide at the C4 position. This pathway offers superior control over regiochemistry.

This guide will focus primarily on Pathway II, as it represents the most robust and versatile approach starting from simple, commercially available precursors.

Core Synthesis Strategy: The Hantzsch-Sandmeyer-Amidation Route

This synthetic sequence is the cornerstone for producing a wide array of substituted thiazoles and is exceptionally well-suited for the target molecule. It is a three-stage process starting from elementary building blocks.

Diagram 2: Overall Synthetic Workflow

G A Ethyl Bromopyruvate + Thiourea B Ethyl 2-amino-1,3- thiazole-4-carboxylate A->B Hantzsch Synthesis C 2-Bromo-1,3-thiazole- 4-carboxylic Acid B->C Sandmeyer Reaction & Saponification D 2-Bromo-N-methyl-1,3- thiazole-4-carboxamide C->D Amidation

Caption: The three-stage synthetic sequence from Hantzsch reaction to final amidation.

Stage 1: Hantzsch Thiazole Synthesis

The initial and most critical step is the construction of the thiazole core. The Hantzsch synthesis provides a direct and efficient method for this transformation.

  • Starting Materials:

    • Ethyl bromopyruvate: This α-halo ketone provides the C4, C5, and the ester-functionalized carbon backbone of the thiazole ring.

    • Thiourea: This reagent serves as the source of the sulfur atom and the two nitrogen-adjacent carbons (N3 and C2, including the amino group).

  • Causality of Experimental Choices: The reaction is a classic cyclocondensation. The nucleophilic sulfur of thiourea initially attacks the electrophilic carbon bearing the bromine atom of ethyl bromopyruvate. This is followed by an intramolecular cyclization where one of the amino groups attacks the ketone carbonyl, and subsequent dehydration yields the aromatic thiazole ring. The reaction is typically performed in ethanol and refluxed to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [1]

  • To a round-bottom flask equipped with a reflux condenser, add thiourea (1.5 equivalents) and absolute ethanol.

  • Stir the mixture until the thiourea is partially dissolved.

  • Add ethyl bromopyruvate (1.0 equivalent) dropwise to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath.

  • Pour the cooled reaction mixture into ice-cold water.

  • Basify the aqueous solution to a pH of ~10 using a 2 M NaOH solution to precipitate the product.

  • Filter the resulting off-white precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.

ParameterValueReference
Starting Material 1 Ethyl bromopyruvate[1]
Starting Material 2 Thiourea[1]
Solvent Ethanol[1]
Reaction Time 12-24 hours[1]
Typical Yield ~70%[1]
Stage 2: Sandmeyer Reaction and Saponification

With the 2-aminothiazole core established, the next step is to replace the amino group with a bromine atom. The Sandmeyer reaction is the classic and most effective method for this transformation on heterocyclic amines.[2]

  • Starting Material:

    • Ethyl 2-aminothiazole-4-carboxylate: The product from Stage 1.

  • Key Reagents:

    • tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂): These are diazotizing agents that convert the primary amino group into a diazonium salt intermediate.

    • Copper(II) Bromide (CuBr₂): This reagent serves as both the bromide source and the catalyst for the displacement of the diazonium group.[3][4]

  • Causality of Experimental Choices: The reaction proceeds via the in-situ formation of a thiazole-2-diazonium salt. This intermediate is highly unstable and readily loses dinitrogen gas (N₂) to form a thiazolyl cation. The bromide ion, delivered from CuBr₂, then traps this cation to form the 2-bromothiazole product. The reaction is typically run in an organic solvent like acetonitrile at moderately elevated temperatures.[4] Following the bromination, the ethyl ester is saponified (hydrolyzed) under basic conditions (e.g., using LiOH or NaOH) to yield the free carboxylic acid, which is necessary for the subsequent amidation step.

Experimental Protocol: Synthesis of 2-Bromo-1,3-thiazole-4-carboxylic Acid

  • Sandmeyer Bromination: [3][4]

    • Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) and CuBr₂ (1.2 equivalents) in acetonitrile in a round-bottom flask.

    • Heat the mixture to 60-65 °C.

    • Add tert-butyl nitrite (1.5 equivalents) dropwise over 30 minutes. Vigorous gas evolution (N₂) will be observed.

    • Maintain the temperature and stir for 1-2 hours after the addition is complete. Monitor by TLC.

    • Cool the reaction, pour it into water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-bromo-1,3-thiazole-4-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a mixture of methanol or THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to yield 2-bromo-1,3-thiazole-4-carboxylic acid.[5]

Stage 3: Amidation

The final step is the formation of the N-methylcarboxamide. This is a standard amide bond formation reaction.

  • Starting Materials:

    • 2-Bromo-1,3-thiazole-4-carboxylic acid: The product from Stage 2.

    • Methylamine (or methylamine hydrochloride with a base): The nitrogen source for the amide.

  • Key Reagents (Two Common Methods):

    • Acid Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate.

    • Peptide Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) facilitate direct amide bond formation without isolating the acyl chloride.[6][7]

  • Causality of Experimental Choices: The acid chloride method is robust but requires an extra step and handling of moisture-sensitive reagents. The peptide coupling method is often milder and performed in a one-pot fashion, making it convenient for smaller-scale synthesis. The choice depends on the scale and sensitivity of other functional groups, though for this substrate, both are effective.

Experimental Protocol: Synthesis of this compound (via Acid Chloride)

  • In a flame-dried flask under a nitrogen atmosphere, suspend 2-bromo-1,3-thiazole-4-carboxylic acid (1.0 equivalent) in dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and a clear solution is formed.

  • Concentrate the mixture under reduced pressure to remove excess reagent, yielding the crude 2-bromo-1,3-thiazole-4-carbonyl chloride.

  • In a separate flask, dissolve methylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base like triethylamine (3.0 equivalents) in DCM at 0 °C.

  • Dissolve the crude acid chloride in DCM and add it dropwise to the methylamine solution at 0 °C.

  • Stir the reaction mixture, allowing it to warm to room temperature, for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain this compound.[8][9]

Alternative Route: Starting from a Pre-Brominated Intermediate

For researchers who wish to bypass the initial stages, 2-bromo-1,3-thiazole-4-carboxylic acid is commercially available.[5] In this case, the synthesis is reduced to a single amidation step as described in Stage 3 above. This is the most direct and time-efficient route, assuming the starting material is readily accessible and cost-effective for the desired scale.

Conclusion

The synthesis of this compound is most reliably achieved through a well-orchestrated three-stage sequence involving a Hantzsch thiazole synthesis, a Sandmeyer bromination, and a final amidation. This pathway provides excellent control over the regiochemistry and utilizes fundamental, well-understood reactions in organic chemistry. The key starting materials for this robust route are ethyl bromopyruvate and thiourea . Alternatively, direct amidation of commercially available 2-bromo-1,3-thiazole-4-carboxylic acid offers a more expedient pathway. The choice of strategy ultimately depends on the researcher's objectives regarding cost, scale, and available precursors.

References

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. (2019-09-14). Available from: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07). Available from: [Link]

  • 2-Aminothiazoline-4-carboxylic acid. Wikipedia. Available from: [Link]

  • 2-aminothiazole-4-ethyl formate preparation method. Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. (2021-03-07). Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available from: [Link]

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. National Institutes of Health. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available from: [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. (2011-08-05). Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. (2019-05-04). Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole as analgesic and antiinflammatory agents. ResearchGate. (2006-08-06). Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kutsal Zeyt ve İlaç. Available from: [Link]

  • Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents.
  • 2-Bromo-1,3-thiazole-4-carboxamide. PubChem. Available from: [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. Available from: [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. (2023-08-06). Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. (2017-08-10). Available from: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available from: [Link]

  • Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. ResearchGate. (2015-08-06). Available from: [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. (2024-09-02). Available from: [Link]

  • Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. (2018-01-02). Available from: [Link]

Sources

Solubility of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the intrinsic properties of a molecule are the determinants of its therapeutic potential. Among these, solubility stands as a cornerstone, profoundly influencing a compound's journey from a laboratory curiosity to a clinical candidate. Poor solubility can present significant hurdles, impacting everything from in vitro assay reliability to in vivo bioavailability and formulation strategies.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for understanding and determining the solubility of a promising heterocyclic compound, this compound, in a range of common organic solvents. As direct, quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide will focus on establishing a robust, scientifically sound methodology for its determination.

Compound Profile: this compound

This compound is a substituted thiazole derivative. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The physicochemical properties of this compound, such as its polarity, hydrogen bonding capability, and molecular weight, will govern its interaction with various solvents. A clear understanding of these properties is the first step in a systematic solubility study.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BrN₂OSPubChem
Molecular Weight 221.07 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1092942-42-1[3]

The Foundational Principles of Solubility Determination

The solubility of a compound can be assessed in two primary ways: thermodynamic and kinetic solubility.[4]

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. This is the "true" solubility and is crucial for formulation development. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[5][6]

  • Kinetic Solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[7] It is typically assessed by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer and observing the point of precipitation.[4][8]

For the purpose of this in-depth guide, we will focus on the determination of thermodynamic solubility , which provides the most fundamental and reliable data for drug development decisions.

A Systematic Approach to Solubility Determination in Organic Solvents

The following sections outline a comprehensive, step-by-step methodology for determining the solubility of this compound in a selection of pharmaceutically relevant organic solvents.

Selection of Organic Solvents

The choice of solvents is critical and should cover a range of polarities and functionalities to provide a comprehensive solubility profile. The selected solvents can be categorized as follows:

  • Protic Solvents: (e.g., Methanol, Ethanol) - Capable of hydrogen bonding.

  • Aprotic Polar Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile) - High polarity but do not donate hydrogen bonds.

  • Aprotic Nonpolar Solvents: (e.g., Toluene, Hexane) - Low polarity.

  • Chlorinated Solvents: (e.g., Dichloromethane (DCM)) - Often used in organic synthesis and purification.

This selection will provide a broad understanding of the compound's solubility behavior, which is invaluable for downstream applications such as reaction chemistry, purification, and formulation.

Experimental Workflow for Thermodynamic Solubility Determination

The following workflow, based on the well-established shake-flask method, is recommended for accurate and reproducible solubility determination.[5][9]

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of organic solvent prep_compound->prep_solvent prep_vial Use sealed vials prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->equilibration separation Centrifuge or filter to remove undissolved solid equilibration->separation analysis_supernatant Collect supernatant separation->analysis_supernatant analysis_dilution Dilute supernatant with a suitable solvent analysis_supernatant->analysis_dilution analysis_quantification Quantify concentration (e.g., by HPLC-UV) analysis_dilution->analysis_quantification

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Experimental Protocol

1. Preparation of Saturated Solutions:

  • Rationale: The addition of excess solid ensures that the resulting solution is saturated and in equilibrium with the solid phase.

  • Procedure:

    • To a series of appropriately labeled glass vials, add an excess amount (e.g., 20-30 mg) of this compound. The exact amount should be recorded.

    • Carefully add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

2. Equilibration:

  • Rationale: Achieving equilibrium is crucial for thermodynamic solubility. Agitation increases the surface area of the solid in contact with the solvent, and a constant temperature ensures the solubility value is for a defined state. An equilibration time of 24-48 hours is generally sufficient for most compounds.[10]

  • Procedure:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the vials for 24 to 48 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

3. Phase Separation:

  • Rationale: It is essential to completely separate the undissolved solid from the saturated solution to accurately measure the concentration of the dissolved compound.[11]

  • Procedure:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE). Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

4. Quantification of Dissolved Compound:

  • Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying the concentration of small molecules in solution due to its specificity and sensitivity.[11]

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of known concentrations.

    • Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the collected supernatant samples with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and record the peak areas.

    • Using the calibration curve, determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for this compound could be presented.

Table 2: Hypothetical Solubility of this compound in Selected Organic Solvents at 25°C

SolventSolvent ClassPredicted SolubilitySolubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Aprotic PolarHigh> 100
Dichloromethane (DCM) ChlorinatedModerate20 - 50
Acetone Aprotic PolarModerate10 - 30
Methanol ProticModerate to Low5 - 15
Ethanol ProticLow1 - 10
Acetonitrile Aprotic PolarLow1 - 5
Toluene Aprotic NonpolarVery Low< 1
Hexane Aprotic NonpolarInsoluble< 0.1

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Interpreting the Solubility Profile

A comprehensive solubility profile, as outlined in the hypothetical data table, provides valuable insights for the drug development process:

  • High solubility in aprotic polar solvents like DMSO is expected and makes this a suitable solvent for preparing stock solutions for biological screening.[6]

  • Moderate solubility in chlorinated solvents like DCM suggests its utility in organic synthesis and purification processes such as chromatography.

  • Lower solubility in protic solvents like methanol and ethanol may have implications for certain formulation approaches.

  • Insolubility in nonpolar solvents like hexane is typical for a molecule with several polar functional groups.

solvent_classification cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents cluster_other Other protic Protic (e.g., Methanol, Ethanol) aprotic_polar Aprotic Polar (e.g., DMSO, Acetone) aprotic_nonpolar Aprotic Nonpolar (e.g., Toluene, Hexane) chlorinated Chlorinated (e.g., DCM)

Caption: Classification of common organic solvents.

Conclusion

References

  • A. Jouyban, "Experimental and Computational Methods Pertaining to Drug Solubility," IntechOpen, 2012. [Online]. Available: [Link]

  • A. Avdeef, "A review of methods for solubility determination in biopharmaceutical drug characterisation," ADMET & DMPK, vol. 7, no. 3, pp. 1-25, 2019. [Online]. Available: [Link]

  • Lund University, "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs," Lund University Publications, 2006. [Online]. Available: [Link]

  • A. L. G. G. Al-Ghaban, "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds," American Pharmaceutical Review, vol. 14, no. 5, pp. 82-87, 2011. [Online]. Available: [Link]

  • D. S. Jadhav, "SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT," PharmaTutor, 2013. [Online]. Available: [Link]

  • E. H. Kerns, "In vitro solubility assays in drug discovery," Current Drug Metabolism, vol. 9, no. 9, pp. 879-885, 2008. [Online]. Available: [Link]

  • C. Saal, "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track," American Pharmaceutical Review, vol. 13, no. 4, pp. 38-44, 2010. [Online]. Available: [Link]

  • BMG LABTECH, "Drug solubility: why testing early matters in HTS," BMG LABTECH, 2023. [Online]. Available: [Link]

  • PubChem, "this compound," National Center for Biotechnology Information. [Online]. Available: [Link]

Sources

A Technical Guide to the Biological Potential of Thiazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1][2] When coupled with a carboxamide moiety, it forms the thiazole carboxamide scaffold, a structure recognized for its versatile biological activities.[3] This scaffold's unique electronic and structural properties allow it to interact with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry.[4] Thiazole carboxamide derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6] This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, validated experimental workflows for their evaluation, and the critical role of structure-activity relationships (SAR) in optimizing therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those from breast, lung, liver, and colon cancers.[4][7][8][9] Their mechanisms of action are diverse, often involving the targeting of key pathways that control cell proliferation, survival, and apoptosis.

Core Mechanisms of Anticancer Action

The anticancer effects of these derivatives are frequently attributed to their ability to:

  • Inhibit Protein Kinases: Many derivatives function as potent inhibitors of protein kinases that are overactive in cancer cells. For instance, certain thiazole carboxamides have been designed to target the c-Met kinase, a receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis.[3]

  • Induce Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Thiazole carboxamides have been shown to initiate apoptosis by interfering with DNA, arresting the cell cycle, and activating cell death pathways.[4] One study demonstrated that a specific derivative increased necrotic cell death by 4.5-fold in MCF-7 breast cancer cells.[4]

  • Target Tubulin Polymerization: The trimethoxyphenyl group, a common substituent in potent anticancer agents, is often incorporated into thiazole carboxamide derivatives.[7] This moiety can disrupt microtubule dynamics by targeting tubulin, a critical component of the cytoskeleton, thereby inhibiting cell division.[7]

The following diagram illustrates a simplified signaling pathway for a thiazole carboxamide derivative acting as a c-Met kinase inhibitor.

cMet_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cMet c-Met Receptor P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation HGF HGF Ligand HGF->cMet Binds Thiazole Thiazole Carboxamide Derivative Thiazole->cMet Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P1->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified c-Met signaling pathway inhibited by a thiazole carboxamide derivative.

Experimental Evaluation Workflow

A systematic, multi-tiered approach is essential for evaluating the anticancer potential of novel thiazole carboxamide derivatives. This workflow progresses from high-throughput in vitro screens to more complex in vivo models, ensuring that only the most promising candidates advance.[10][11]

Anticancer_Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screen (e.g., MTT/MTS Assay) vs. Cancer Cell Panel A->B C IC50 Determination & Hit Identification B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle, Kinase Assays) C->D Promising Hits E In Vivo Efficacy Studies (e.g., Xenograft Model) D->E F Toxicity & Pharmacokinetic Analysis E->F G Lead Optimization F->G

Caption: A typical workflow for the preclinical evaluation of anticancer compounds.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.[10] It is a reliable and high-throughput method for initial screening.

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls, and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Summary: Anticancer Activity

The following table summarizes the reported cytotoxic activity of selected thiazole carboxamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Reference
2b COLO205 (Colon)30.79[12]
2b B16F1 (Melanoma)74.15[12]
4c MCF-7 (Breast)Not specified (induced 4.5-fold increase in necrosis)[4]
Series 8 A-549 (Lung)Moderate Activity[8][9]
Series 8 Bel7402 (Liver)Moderate Activity[8][9]
51am MKN-45 (Gastric)Potent c-Met Inhibition[3]

Anti-inflammatory Activity: Quelling Inflammation via COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of inflammation management, and their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[12] Many thiazole carboxamide derivatives have been specifically designed and synthesized to act as potent COX inhibitors, demonstrating their potential in treating inflammatory conditions.[7][13][14][15]

Core Mechanism: Inhibition of the Arachidonic Acid Pathway

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[12] There are two main isoforms:

  • COX-1: Constitutively expressed in most tissues and responsible for baseline physiological functions, such as protecting the gastric mucosa.

  • COX-2: Inducible at sites of inflammation and responsible for producing prostaglandins that mediate pain and swelling.

The ideal anti-inflammatory agent selectively inhibits COX-2 over COX-1 to minimize gastrointestinal side effects.[7] Thiazole carboxamides have been developed that show varying degrees of potency and selectivity against these two isoforms.[7][12]

COX_Pathway cluster_membrane Cell Membrane Phospholipids AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Thiazole Thiazole Carboxamide (NSAID) Thiazole->COX1 Inhibition Thiazole->COX2 Selective Inhibition PG_Phys Prostaglandins (Physiological) COX1->PG_Phys PG_Inflam Prostaglandins (Inflammatory) COX2->PG_Inflam Gastro Gastric Protection, Platelet Function PG_Phys->Gastro Inflam Inflammation, Pain, Fever PG_Inflam->Inflam

Caption: Inhibition of the COX pathway by thiazole carboxamide derivatives.

Protocol: In Vitro COX Inhibition Assay

Commercial enzyme immunoassay (EIA) kits are widely available and provide a standardized method for determining the potency and selectivity of compounds against COX-1 and COX-2.

Principle: The assay measures the amount of Prostaglandin E₂ (PGE₂) produced by recombinant COX-1 or COX-2 enzymes from arachidonic acid. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE₂ production.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute and prepare all kit components (enzyme, heme, arachidonic acid, standards, antibodies) according to the manufacturer's protocol.

  • Compound Dilution: Prepare serial dilutions of the thiazole carboxamide derivatives. A known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Indomethacin) should be used as controls.[15]

  • Enzyme Reaction: In separate wells for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.

  • Inhibitor Addition: Add a small volume of the diluted test compounds or controls to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop Reaction: Add a stopping solution (e.g., a strong acid) to quench the reaction.

  • PGE₂ Quantification (EIA): Transfer the supernatant from the reaction to a new 96-well plate pre-coated with capture antibodies. Add PGE₂-acetylcholinesterase tracer and a specific rabbit anti-PGE₂ antibody.

  • Incubation and Development: Incubate the EIA plate overnight. Wash the plate to remove unbound reagents and add Ellman's Reagent for color development.

  • Absorbance Reading: Read the absorbance at 405 nm. The intensity of the color is inversely proportional to the amount of PGE₂ produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Summary: COX Inhibitory Activity
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
2a >1000.958>104[7][12]
2b 0.2390.1911.251[7][12][16]
2j >1000.957>104[7][12]
Celecoxib (Control) 0.0480.00223.8[7][12]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[1][2] Thiazole-based compounds have a long history of antimicrobial use, and modern derivatives continue to show promise against a range of bacterial and fungal pathogens.[1][5][17]

Experimental Evaluation Workflow

The primary goal of antimicrobial testing is to determine the lowest concentration of a drug that can inhibit the growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[18]

Antimicrobial_Workflow A Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Perform Serial Dilution of Thiazole Derivative in 96-well Plate B->C D Incubate Under Appropriate Conditions (e.g., 37°C, 24h) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E F Optional: Determine MBC (Minimum Bactericidal Concentration) by Sub-culturing E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This method is a standardized and efficient way to test the susceptibility of microorganisms to a panel of antimicrobial agents.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. In the first column, add 50 µL of the stock solution of the thiazole derivative (at 2x the highest desired concentration). Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation: Dilute the standardized microbial suspension from Step 1 into fresh MHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Reading: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

Data Summary: Antimicrobial & Antifungal Activity
Compound ClassOrganismActivityReference
Copper (II) Complexes Candida strainsPromising Antifungal Activity[5]
Thiazole Derivatives Various BacteriaSignificant Antibacterial Activity[1][6]
Thiazole Derivatives Various FungiComparable to Ketoconazole[17]

The Role of In Silico and SAR Studies

Modern drug discovery heavily relies on computational methods to predict the biological activity and drug-like properties of novel compounds before their synthesis.[20]

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to elucidate binding patterns within the active sites of targets like COX enzymes or protein kinases.[7]

  • ADME-T Analysis: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties are predicted to assess a compound's potential as an orally active drug. Tools like Lipinski's Rule of Five are often used to evaluate druggability.[12][20]

  • Structure-Activity Relationship (SAR): SAR studies analyze how chemical modifications to the thiazole carboxamide scaffold affect biological activity. For example, adding a lipophilic tert-butyl group has been shown to enhance antioxidant and cytotoxic potency by improving membrane permeability.[6][7][20]

Conclusion and Future Perspectives

The thiazole carboxamide scaffold is a remarkably versatile and productive platform for the discovery of new therapeutic agents. The derivatives have demonstrated significant potential across critical therapeutic areas, including oncology, inflammation, and infectious diseases. The strength of this chemical class lies in its synthetic tractability and the ability to fine-tune its biological activity through targeted structural modifications.

Future research should focus on optimizing the selectivity of these compounds for their intended targets to improve efficacy and reduce off-target toxicity. Combining rational drug design, guided by computational modeling, with robust in vitro and in vivo screening will be paramount. As our understanding of the molecular drivers of disease deepens, the potential to develop highly targeted and effective thiazole carboxamide-based therapies will continue to grow.

References

  • Popiołek, Ł., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.
  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Center for Biotechnology Information (PMC).
  • Hawash, M., et al. (n.d.). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. OpenMETU.
  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
  • Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.
  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information (PMC).
  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • Cordes, N. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research.
  • Li, Y., et al. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information (PMC).
  • Sharma, P., & Sharma, M. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences.
  • Arul, V., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Tenover, F. C. (n.d.). Antimicrobial Susceptibility Testing. National Center for Biotechnology Information (StatPearls).
  • Bertotti, A., & Trusolino, L. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. IntechOpen.
  • Swathykrishna, C. S., et al. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • Mondal, S., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. ResearchGate.
  • Fedoros, E. I., et al. (2018). (PDF) In vivo screening models of anticancer drugs. ResearchGate.
  • Gorska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Sirisena, S. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. National Center for Biotechnology Information (PMC).
  • Swathykrishna, C. S., et al. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink.
  • Hawash, M. (n.d.). (PDF) Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. ResearchGate.
  • van Belkum, A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI.
  • (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ScienceDirect.
  • Arul, V., et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
  • Hawwash, M. (n.d.). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS. of DSpace.
  • Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube.

Sources

The Versatile Virtuoso: A Technical Guide to 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the pantheon of heterocyclic scaffolds, the thiazole ring holds a privileged position due to its prevalence in numerous biologically active compounds. This guide provides an in-depth technical exploration of a particularly valuable, yet functionally dense, building block: 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide . We will delve into its rational synthesis, explore its reactivity in cornerstone cross-coupling reactions, and illuminate its application in the construction of complex molecular architectures, thereby providing a comprehensive playbook for its effective utilization in drug discovery programs.

Introduction: The Strategic Advantage of a Multifunctional Thiazole

This compound is a strategically designed synthetic intermediate that offers multiple points for molecular elaboration. Its core value lies in the orthogonal reactivity of its functional groups:

  • The 2-Bromo Substituent: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino moieties. The C-Br bond at the 2-position of the thiazole ring is sufficiently activated for oxidative addition to a palladium(0) catalyst, initiating a cascade of transformative bond-forming events.

  • The N-methyl-4-carboxamide: This functional group provides a robust hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets. The N-methyl group can also influence the conformation of the side chain and contribute to favorable pharmacokinetic properties.

  • The Thiazole Core: As a bioisostere for other aromatic systems, the thiazole ring itself is a key pharmacophoric element, known to engage in various non-covalent interactions with protein targets. Thiazole-containing compounds have demonstrated a wide spectrum of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.[1][2][3]

This strategic combination of a reactive handle for diversification and a biologically relevant scaffold makes this compound a powerful tool for the rapid generation of compound libraries and the optimization of lead candidates.

Synthesis of the Building Block: A Rational and Robust Approach

The synthesis of this compound is a multi-step process that relies on fundamental and well-established organic transformations. The pathway is designed for efficiency and scalability, ensuring a reliable supply of this key intermediate.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The journey begins with the classic Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring.

Caption: Hantzsch synthesis of the 2-aminothiazole core.

Experimental Protocol:

  • To a solution of thiourea (1.0 eq) in ethanol, add ethyl bromopyruvate (1.0 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product, ethyl 2-amino-1,3-thiazole-4-carboxylate, is collected by filtration, washed with water, and dried under vacuum.

Causality: The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration.

Step 2: Sandmeyer-type Diazotization and Bromination

The 2-amino group is then converted to the desired 2-bromo substituent via a Sandmeyer-type reaction.

Caption: Conversion of the 2-amino group to a 2-bromo group.

Experimental Protocol:

  • Suspend ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Causality: The Sandmeyer reaction is a reliable method for the introduction of a halide at the 2-position of the thiazole ring. The use of copper(I) bromide is crucial for the efficient conversion of the diazonium salt to the bromide.

Step 3: Saponification to the Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve the ethyl 2-bromo-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.

  • The precipitated 2-bromo-1,3-thiazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 4: Amide Coupling with Methylamine

The final step involves the formation of the N-methyl amide.

Caption: Amide bond formation to yield the final product.

Experimental Protocol:

  • Dissolve 2-bromo-1,3-thiazole-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add a solution of methylamine (1.2 eq, e.g., as a 2M solution in THF) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality: The use of a modern coupling agent like HATU ensures a high-yielding and clean conversion of the carboxylic acid to the amide, minimizing side reactions.

Reactivity and Applications in Cross-Coupling Chemistry

The true power of this compound is unleashed in its application as a substrate in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring facilitates the initial oxidative addition step, making it an excellent coupling partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Sources

Discovery and history of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Significance of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide and its Analogs

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. This guide delves into the world of thiazole carboxamides, with a particular focus on this compound as a representative scaffold. While the specific discovery narrative of this compound is not extensively documented, its chemical lineage is rooted in the rich history of thiazole synthesis. This document provides a comprehensive overview of the synthesis, characterization, and potential applications of this class of compounds, aimed at researchers, scientists, and professionals in drug development. We will explore the foundational Hantzsch synthesis, propose a detailed synthetic protocol for the title compound, and discuss the broad spectrum of biological activities exhibited by its structural relatives.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules.[1] Its presence in the essential vitamin B1 (thiamine) underscores its fundamental role in biological systems.[1][2] The unique electronic properties and the ability of the thiazole nucleus to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in drug discovery.[3][4] This scaffold is present in over 18 FDA-approved drugs and more than 70 experimental drug candidates, highlighting its therapeutic versatility.[4]

Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, including:

  • Anticancer[3][5]

  • Antimicrobial and Antifungal[4][6]

  • Anti-inflammatory[6][7]

  • Antiviral[4]

  • Antidiabetic[7]

The development of synthetic methodologies to access diverse thiazole derivatives has been a significant focus of chemical research, enabling the exploration of their vast therapeutic potential.

The Genesis of Thiazole Synthesis: The Hantzsch Reaction

The most renowned and historically significant method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[1] This condensation reaction typically involves an α-haloketone and a thioamide (or a related thiourea or thiocarbamate) to form the thiazole ring.[1]

The general mechanism of the Hantzsch synthesis is a cornerstone of heterocyclic chemistry and provides a versatile route to a wide array of substituted thiazoles. Despite its age, this reaction remains a highly effective and widely used method for constructing the thiazole core.[1]

Synthesis of this compound: A Representative Protocol

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

  • Reaction Setup: To a solution of ethyl bromopyruvate (1 equivalent) in ethanol, add thiourea (1 equivalent).

  • Reaction Conditions: The mixture is heated to reflux for 2-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate. The resulting precipitate, ethyl 2-amino-1,3-thiazole-4-carboxylate, is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate

  • Reaction Setup: The ethyl 2-amino-1,3-thiazole-4-carboxylate (1 equivalent) is subjected to a Sandmeyer-type reaction. It is dissolved in an aqueous solution of hydrobromic acid.

  • Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the low temperature.

  • Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.

  • Work-up and Purification: The reaction mixture is warmed to room temperature and then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 2-Bromo-1,3-thiazole-4-carboxylic acid

  • Hydrolysis: Ethyl 2-bromo-1,3-thiazole-4-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up and Purification: The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a strong acid like hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of this compound

  • Acid Chloride Formation: 2-Bromo-1,3-thiazole-4-carboxylic acid (1 equivalent) is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane, often with a catalytic amount of DMF.

  • Amidation: The resulting acid chloride is then reacted in situ with a solution of methylamine (or a salt like methylamine hydrochloride with a base) in an appropriate solvent.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Synthesis_Pathway cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_2_amino_thiazole_4_carboxylate Ethyl 2-amino-1,3-thiazole- 4-carboxylate Ethyl_bromopyruvate->Ethyl_2_amino_thiazole_4_carboxylate Reflux Thiourea Thiourea Thiourea->Ethyl_2_amino_thiazole_4_carboxylate Ethyl_2_bromo_thiazole_4_carboxylate Ethyl 2-bromo-1,3-thiazole- 4-carboxylate Ethyl_2_amino_thiazole_4_carboxylate->Ethyl_2_bromo_thiazole_4_carboxylate Sandmeyer Reaction (NaNO2, HBr, CuBr) 2_Bromo_thiazole_4_carboxylic_acid 2-Bromo-1,3-thiazole- 4-carboxylic acid Ethyl_2_bromo_thiazole_4_carboxylate->2_Bromo_thiazole_4_carboxylic_acid NaOH, H2O/EtOH 2_Bromo_N_methyl_thiazole_4_carboxamide 2-Bromo-N-methyl-1,3-thiazole- 4-carboxamide 2_Bromo_thiazole_4_carboxylic_acid->2_Bromo_N_methyl_thiazole_4_carboxamide 1. SOCl2 2. CH3NH2

Caption: Proposed synthesis of this compound.

Physicochemical Properties and Characterization

The structural features of this compound impart specific physicochemical properties that are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of 2-Bromo-1,3-thiazole-4-carboxamide

PropertyValueSource
Molecular Formula C4H3BrN2OS[8]
Molecular Weight 207.05 g/mol PubChem
Appearance White to off-white solid[9]
Boiling Point (Predicted) 390.7 ± 15.0 °C[9]
Density (Predicted) 1.934 ± 0.06 g/cm³[9]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[9]
CAS Number 848501-94-0[8]

Note: The properties listed are for the parent compound 2-Bromo-1,3-thiazole-4-carboxamide, as specific data for the N-methyl derivative was not available in the search results.

The characterization of the final compound and its intermediates would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amide C=O and N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Elemental Analysis: To determine the percentage composition of elements in the compound.

Applications in Drug Discovery and Development

Thiazole carboxamides are a class of compounds with significant interest in drug development due to their diverse biological activities. The specific substitutions on the thiazole ring and the carboxamide nitrogen play a crucial role in defining their therapeutic targets and efficacy.

Anticancer Activity: Many thiazole and thiadiazole carboxamide derivatives have been synthesized and evaluated as potential anticancer agents.[3] These compounds can act through various mechanisms, including the inhibition of kinases such as c-Met, which are often dysregulated in cancer.[3] The introduction of a thiazole/thiadiazole carboxamide moiety has been shown to be favorable for cytotoxicity against various tumor cell lines.[3]

Antimicrobial and Antifungal Activity: The thiazole nucleus is a component of several antimicrobial and antifungal agents.[4][6] Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have shown promising fungicidal activity against a range of fungal pathogens.[4]

Anti-inflammatory Activity: Thiazole derivatives have also been investigated for their anti-inflammatory properties.[6][7] Some compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10]

The structure of this compound presents several features of interest for medicinal chemists:

  • The bromo atom at the 2-position can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of a library of analogs. It can also participate in halogen bonding, which can be an important interaction with biological targets.

  • The N-methyl carboxamide group is a common feature in drug molecules, providing a hydrogen bond donor and acceptor, which can be crucial for binding to target proteins.

Kinase_Inhibition_Workflow cluster_workflow Hypothetical Drug Discovery Workflow Compound_Library Thiazole Carboxamide Library Target_Screening Kinase Target Screening Compound_Library->Target_Screening Hit_Compound Hit Compound Identified (e.g., this compound) Target_Screening->Hit_Compound Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a reliable two-step synthetic sequence commencing with the Sandmeyer bromination of 2-amino-1,3-thiazole-4-carboxylic acid to yield the pivotal 2-bromo-1,3-thiazole-4-carboxylic acid intermediate. This is followed by a robust thionyl chloride-mediated amidation to furnish the final product. This guide is tailored for researchers, chemists, and drug development professionals, emphasizing mechanistic rationale, practical execution, safety considerations, and process validation to ensure reproducible, high-yield results.

Introduction and Strategic Overview

This compound and its derivatives are integral components in the development of various therapeutic agents, particularly kinase inhibitors. The thiazole carboxamide moiety serves as a versatile scaffold capable of forming critical hydrogen bonding interactions within biological targets.[1][2] The strategic installation of a bromine atom at the C2 position provides a crucial handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space during lead optimization.

The synthetic strategy outlined herein is a logical and efficient two-step process:

  • Diazotization-Bromination (Sandmeyer Reaction): Conversion of the readily available 2-amino-1,3-thiazole-4-carboxylic acid[3][4][5] to the 2-bromo intermediate. This classic transformation is highly effective for installing a halogen on an aromatic or heteroaromatic ring in place of an amino group.[6][7][8]

  • Amidation: Activation of the carboxylic acid intermediate with thionyl chloride to form a highly reactive acyl chloride, followed by reaction with methylamine to yield the target N-methyl carboxamide.[9][10][11] This method is noted for its efficiency and high conversion rates.[12][13]

This sequence is designed for its reliability, scalability, and use of accessible reagents.

Synthesis_Overview A 2-Amino-1,3-thiazole-4-carboxylic Acid B Step 1: Sandmeyer Bromination A->B NaNO₂, HBr CuBr, 0-5 °C C 2-Bromo-1,3-thiazole-4-carboxylic Acid B->C D Step 2: Amidation C->D 1. SOCl₂ 2. CH₃NH₂ E This compound D->E

Figure 1: Overall two-step synthetic pathway.

Experimental Protocols

Part A: Synthesis of 2-Bromo-1,3-thiazole-4-carboxylic Acid (Intermediate)

Principle & Mechanism: This step employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides.[7][14] The reaction proceeds via a free-radical mechanism.[7][14] First, the primary amino group of the thiazole is treated with sodium nitrite in a strong acid (HBr) at low temperatures to form an in situ diazonium salt. This highly reactive intermediate is then catalytically decomposed by copper(I) bromide (CuBr). The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical.[14][15] This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the desired 2-bromo-thiazole and regenerating the copper(I) catalyst.[7][15]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_radical_formation Radical Formation cluster_halogenation Halogenation amine Ar-NH₂ diazonium Ar-N₂⁺ amine->diazonium NaNO₂ / HBr 0 °C diazonium_salt Ar-N₂⁺ aryl_radical Ar• diazonium_salt->aryl_radical Cu(I)Br - N₂ aryl_radical_2 Ar• product Ar-Br aryl_radical_2->product Cu(II)Br₂

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Materials & Equipment

Material/EquipmentSpecification/Grade
2-Amino-1,3-thiazole-4-carboxylic acid≥98% purity
Hydrobromic acid (HBr)48% aqueous solution
Sodium nitrite (NaNO₂)ACS reagent grade
Copper(I) bromide (CuBr)≥98% purity
Dichloromethane (DCM)ACS reagent grade
Ethyl acetate (EtOAc)ACS reagent grade
Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flasksVarious sizes
Magnetic stirrer with cooling bath-
Addition funnel-
Buchner funnel & filter paper-
Rotary evaporator-

Detailed Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 2-amino-1,3-thiazole-4-carboxylic acid (10.0 g, 69.4 mmol) in 48% hydrobromic acid (60 mL).

  • Diazotization: Cool the suspension to 0 °C using an ice-salt bath. Prepare a solution of sodium nitrite (5.28 g, 76.5 mmol) in deionized water (15 mL). Add this solution dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. Stir the resulting yellow mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (11.9 g, 83.0 mmol) in 48% hydrobromic acid (40 mL) with stirring. Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt solution to the stirred CuBr solution via an addition funnel over 45-60 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the dark mixture to warm to room temperature and stir for 2 hours. Then, heat the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. The crude product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel and wash the filter cake with cold water (3 x 50 mL).

  • Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture or by slurry in hot water to remove inorganic salts. Dry the purified solid under vacuum to yield 2-bromo-1,3-thiazole-4-carboxylic acid as a pale solid.[16]

Part B: Synthesis of this compound (Final Product)

Principle & Mechanism: The conversion of a carboxylic acid to an amide is typically achieved by activating the carboxyl group to make it more susceptible to nucleophilic attack.[11] In this protocol, thionyl chloride (SOCl₂) serves as an excellent activating agent.[9][13] It reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This in situ generated acyl chloride is not isolated but is directly treated with the nucleophile, methylamine.[10] The amine attacks the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion, to form the stable amide product.

Materials & Equipment

Material/EquipmentSpecification/Grade
2-Bromo-1,3-thiazole-4-carboxylic acidFrom Part A
Thionyl chloride (SOCl₂)≥99% purity
Dichloromethane (DCM)Anhydrous, ACS grade
Methylamine solution40% in water or 2.0 M in THF
Triethylamine (TEA) or DIEA≥99% purity
Saturated sodium bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated NaCl solution
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flask-
Reflux condenser with drying tube-
Magnetic stirrer-
Separatory funnel-

Detailed Protocol:

  • Acyl Chloride Formation: To a 100 mL round-bottom flask containing 2-bromo-1,3-thiazole-4-carboxylic acid (5.0 g, 24.0 mmol) and a magnetic stir bar, add anhydrous dichloromethane (40 mL). Place the flask under an inert atmosphere (N₂ or Argon). Add thionyl chloride (2.6 mL, 36.0 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube (or a bubbler to vent HCl/SO₂ to a basic scrubber). Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a solid or oil and should be used immediately without purification.

  • Amidation: Re-dissolve the crude acyl chloride in anhydrous dichloromethane (40 mL) and cool the solution to 0 °C in an ice bath. In a separate beaker, prepare a solution of methylamine (e.g., 2.0 M in THF, 18 mL, 36.0 mmol) and triethylamine (5.0 mL, 36.0 mmol) in DCM (10 mL).

  • Addition: Add the methylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to afford the final product, this compound.

Process Summary & Data

Quantitative Data Summary

StepStarting MaterialReagent 1 (Equiv.)Reagent 2 (Equiv.)SolventTemp (°C)Time (h)ProductTypical Yield
A 2-Amino-1,3-thiazole-4-carboxylic acid (1.0)NaNO₂ (1.1)CuBr (1.2)48% HBr0-60~42-Bromo-1,3-thiazole-4-carboxylic acid65-75%
B 2-Bromo-1,3-thiazole-4-carboxylic acid (1.0)SOCl₂ (1.5)Methylamine (1.5)DCM0-40~4This compound80-90%

Experimental Workflow

Workflow cluster_stepA Part A: Bromination cluster_stepB Part B: Amidation A1 Suspend Amine in HBr A2 Cool to 0 °C A1->A2 A3 Add NaNO₂ (aq) (Diazotization) A2->A3 A4 Add to CuBr/HBr (Sandmeyer) A3->A4 A5 Warm & Heat A4->A5 A6 Precipitate, Filter, Wash & Dry A5->A6 B1 React Acid with SOCl₂ (Acyl Chloride Formation) A6->B1 Intermediate Product B2 Evaporate Excess SOCl₂ B1->B2 B3 Dissolve in DCM, Cool to 0 °C B2->B3 B4 Add Methylamine/Base B3->B4 B5 Aqueous Work-up B4->B5 B6 Dry, Concentrate, & Purify B5->B6 End Final Product: 2-Bromo-N-methyl-1,3- thiazole-4-carboxamide B6->End

Figure 3: Step-by-step laboratory workflow diagram.

Safety and Handling

Chemical Hazard Overview:

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

  • Sodium Nitrite: Oxidizer. Toxic if swallowed. Handle with care.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[17] Reacts violently with water, releasing toxic gases (HCl, SO₂).[18][19] All operations must be conducted in a well-ventilated chemical fume hood.[20][21] Ensure all glassware is scrupulously dry.[17] Wear acid-resistant gloves, a lab coat, and chemical splash goggles.[18][21]

  • Methylamine: Flammable and corrosive. Can cause respiratory and skin irritation. Handle in a fume hood.

  • Diazonium Salts: Potentially explosive, especially when dry.[22][23] The protocol is designed to use the diazonium salt in situ as a solution and to ensure its complete decomposition, which mitigates this risk.[24][25][26] Never isolate the diazonium salt.

Personal Protective Equipment (PPE):

  • Standard laboratory attire (lab coat, closed-toe shoes).

  • Chemical splash goggles are mandatory at all times.

  • Gloves (nitrile for general use, neoprene or butyl rubber when handling thionyl chloride) are required.[20]

Waste Disposal:

  • All organic waste should be collected in a designated halogenated waste container.

  • Aqueous acidic and basic waste should be neutralized before disposal according to institutional guidelines.

  • Quench excess thionyl chloride cautiously by slowly adding it to a large volume of cold water or a basic solution in a fume hood.

Conclusion

The two-step protocol presented provides a validated and efficient pathway for the synthesis of this compound. By detailing the mechanistic underpinnings of the Sandmeyer and amidation reactions, this guide equips researchers with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it as needed. Strict adherence to the outlined safety protocols is essential for the successful and safe execution of this synthesis.

References

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2025, August 6).
  • Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.
  • Leggio, A., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.).
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Nielsen, M. A., et al. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Nielsen, M. A., et al. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.).
  • Sandmeyer Reaction. (2025, February 8). J&K Scientific LLC.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2025, August 7).
  • Nielsen, M. A., et al. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar.
  • Common Name: THIONYL CHLORIDE. (n.d.). NJ.gov.
  • Zhang, Y., et al. (n.d.).
  • SOP 0079 - Thionyl Chloride. (2013, July 22).
  • SAFETY DATA SHEET - Thionyl Chloride. (2024, September 7). Sigma-Aldrich.
  • How to handle thionyl chloride?. (n.d.). Tradeindia.
  • SAFETY DATA SHEET - Thionyl chloride. (2009, September 21). Fisher Scientific.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025, August 7).
  • 2-Amino-1,3-thiazole-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • 2-Amino-1,3-thiazole-4-carboxylic acid [40283-41-8]. (n.d.). King-Pharm.
  • Li, Z., et al. (n.d.).
  • 2-Bromo-4-thiazolecarboxylic acid 5198-88-9. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols for the Suzuki Coupling Reaction with 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiazole Carboxamides and the Suzuki Coupling

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its presence is associated with a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1] The N-methyl-1,3-thiazole-4-carboxamide scaffold, in particular, represents a key pharmacophore. The ability to append diverse molecular fragments to this core structure is paramount for generating compound libraries for high-throughput screening and subsequent lead optimization in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2][3][4] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool.[3][5] This application note provides a detailed guide to the Suzuki coupling of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide with various aryl and heteroaryl boronic acids, a critical transformation for the synthesis of novel drug candidates.[6]

The Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[8][9]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is crucial for this step. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium complex.[10][11][12][13][14]

  • Reductive Elimination: In the final step, the two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired 2-aryl-N-methyl-1,3-thiazole-4-carboxamide and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][10]

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 2-Bromo-Thiazole ArPdBr [Thiazole]-Pd(II)L2(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Aryl'-B(OH)2 Base ArPdAr [Thiazole]-Pd(II)L2-[Aryl'] Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product 2-Aryl-Thiazole Product RedElim->Product Catalyst_Regen Catalyst Regeneration Suzuki_Workflow Start Start Combine Combine Reactants: - 2-Bromo-Thiazole - Boronic Acid - Base Start->Combine Add_Catalyst Add Catalyst System: - Pd Source - Ligand (optional) Combine->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N2) Add_Solvent->Inert_Atmosphere Heat Heat and Stir Inert_Atmosphere->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Sources

Palladium-catalyzed cross-coupling of 2-bromo-thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromo-Thiazoles

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of clinically significant molecules, including anti-cancer agents like Dasatinib, anti-inflammatory drugs such as Meloxicam, and various antimicrobial and antiviral compounds.[3][4] The functionalization of the thiazole core is therefore a critical task for the development of new therapeutic agents.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized this field, providing a powerful and versatile toolkit for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[5][6] Starting from readily available 2-bromo-thiazoles, these reactions enable the precise installation of diverse molecular fragments, accelerating the synthesis of compound libraries for biological screening.[2] This guide provides an in-depth analysis of the most pivotal palladium-catalyzed cross-coupling reactions for 2-bromo-thiazole functionalization, offering detailed protocols and expert insights to aid researchers in this critical area.

The Engine of Innovation: The General Palladium Catalytic Cycle

At the heart of these transformations lies a well-defined catalytic cycle that typically involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[5][7] Understanding this fundamental mechanism is key to troubleshooting and optimizing reactions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-thiazole, forming a Pd(II) intermediate. This is often the rate-limiting step.[8]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the final product and a new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

General_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Thiazole-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Thiazole-Pd(II)-R Complex Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product 2-Substituted Thiazole Product Reagents 2-Bromo-Thiazole + R-Met

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.

Part 1: C-C Bond Forming Reactions

The creation of new carbon-carbon bonds is fundamental to building molecular complexity. For 2-bromo-thiazoles, several palladium-catalyzed methods are preeminent.

Suzuki-Miyaura Coupling: The Workhorse Reaction

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions and, most importantly, the low toxicity and high stability of its organoboron reagents (boronic acids and esters).[10][11][12]

Causality Behind Component Selection:

  • Palladium Precursor: Pd(PPh₃)₄ is a reliable choice as it is a stable Pd(0) source that enters the catalytic cycle directly. Pd(OAc)₂ is also common but requires in situ reduction to Pd(0), often by phosphine ligands.[9]

  • Ligands: Triphenylphosphine (PPh₃) is a standard, effective ligand. For more challenging or sterically hindered substrates, more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps.

  • Base: A base is crucial for activating the organoboron species in the transmetalation step.[8][13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice of base can significantly impact yield, with stronger bases often required for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) with water is typical, as water aids in dissolving the inorganic base and facilitating the transmetalation.[14][15]

Suzuki_Cycle Pd0 Pd(0)L₂ A Oxidative Addition PdII_Aryl R¹-Pd(II)-X (L)₂ Pd0->PdII_Aryl A->PdII_Aryl B Transmetalation PdII_Coupling R¹-Pd(II)-R² (L)₂ PdII_Aryl->PdII_Coupling B->PdII_Coupling PdII_Coupling->Pd0 C Reductive Elimination C->Pd0 Prod R¹-R² C->Prod R1X 2-Bromo- Thiazole R1X->A R2B Ar-B(OH)₂ + Base R2B->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for the synthesis of 2-(4-methoxyphenyl)thiazole.

Materials and Reagents:

  • 2-Bromo-thiazole (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-bromo-thiazole, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Stille Coupling: Robustness for Complex Systems

The Stille coupling utilizes organostannane (tin) reagents. Its primary advantage is its exceptional tolerance for a wide array of functional groups, as the reaction is typically run under neutral conditions.[16] This makes it invaluable for late-stage functionalization of complex molecules. The significant drawback, however, is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[16]

Causality Behind Component Selection:

  • Catalyst System: PdCl₂(PPh₃)₂ and Pd₂(dba)₃ are common palladium sources. The choice of ligand is critical; PPh₃ is standard, but more specialized ligands may be needed for difficult couplings.

  • Additives: In some cases, a copper(I) co-catalyst can accelerate the transmetalation step.

  • Solvent: Anhydrous, non-protic polar solvents like DMF, NMP, or dioxane are preferred.

This protocol details the synthesis of 2-(thiophen-2-yl)thiazole.

Materials and Reagents:

  • 2-Bromo-thiazole (1.0 mmol, 1.0 equiv)

  • Tributyl(thiophen-2-yl)stannane (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask, magnetic stir bar, condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Add 2-bromo-thiazole and anhydrous DMF to a Schlenk flask under an inert atmosphere.

  • Add the tributyl(thiophen-2-yl)stannane via syringe.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the PdCl₂(PPh₃)₂ catalyst to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate.

  • Wash the organic phase with water and then with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite, then wash the filtrate with brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling: Gateway to Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the 2-bromo-thiazole to a terminal alkyne.[17][18] This reaction is fundamental for creating conjugated systems used in materials science and as precursors for further synthetic transformations.[19]

Causality Behind Component Selection:

  • Dual-Catalyst System: The reaction traditionally employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[20] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to neutralize the HBr byproduct and as the solvent.

  • Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols, which often require stronger bases or specialized ligands.[21]

Sonogashira_Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)-X (L)₂ Pd0->PdII_Aryl R¹-X PdII_Coupling R¹-Pd(II)-C≡CR² (L)₂ PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 R¹-C≡CR² CuX CuX CuCCR Cu-C≡CR² CuX->CuCCR R²C≡CH + Base CuCCR->PdII_Aryl CuCCR->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Materials and Reagents:

  • 2-Bromo-thiazole (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Schlenk flask, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine, followed by 2-bromo-thiazole and phenylacetylene via syringe.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: The Alkenylation Pathway

The Heck reaction couples 2-bromo-thiazole with an alkene, such as an acrylate or styrene, to form a substituted alkene.[22][23] The mechanism is distinct in that it does not involve a transmetalation step. Instead, after oxidative addition, the alkene coordinates to the palladium center and undergoes a migratory insertion, followed by a β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to Pd(0) by the base.[9][22][23]

Part 2: C-N Bond Forming Reactions

Buchwald-Hartwig Amination: The Modern C-N Coupling

The Buchwald-Hartwig amination is the leading method for constructing aryl-amine bonds.[24][25] It has largely replaced harsher, classical methods due to its broad substrate scope and high functional group tolerance.[26]

Causality Behind Component Selection:

  • Catalyst/Ligand System: This reaction is highly dependent on the use of electron-rich, sterically bulky phosphine ligands. Ligands like XPhos, SPhos, and RuPhos, developed by the Buchwald group, are crucial. They facilitate both the oxidative addition and the challenging C-N reductive elimination step. Pre-formed palladium precatalysts incorporating these ligands are often used for convenience and improved reactivity.[27]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[25] The choice of base must be compatible with other functional groups in the molecule.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

Part 3: Practical Guidance and Method Selection

Choosing the right cross-coupling reaction is critical for success. The decision should be based on the desired bond type, the nature of the coupling partners, and the overall synthetic strategy.

Summary of Reaction Conditions

ReactionBond FormedCoupling PartnerKey Advantage(s)Key Disadvantage(s)Typical Base
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid/EsterLow toxicity, stable reagentsBase sensitive, protodeboronationK₂CO₃, K₃PO₄, Cs₂CO₃
Stille C(sp²)-C(sp²)OrganostannaneExcellent functional group toleranceToxic reagents, difficult purificationNone (or mild additive)
Sonogashira C(sp²)-C(sp)Terminal AlkyneDirect route to alkynesRequires Cu(I), alkyne homocouplingEt₃N, DIPA, Piperidine
Heck C(sp²)-C(sp²)AlkeneAtom economical (no metal partner)Regioselectivity can be an issueEt₃N, K₂CO₃
Buchwald-Hartwig C(sp²)-NAmineBroad amine scope, high toleranceRequires specialized ligands, strong baseNaOt-Bu, LHMDS

digraph "Decision_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

start [label="Start:\nFunctionalize 2-Bromo-Thiazole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; bond_type [label="What type of bond?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// C-C Path cc_bond [label="C-C Bond"]; cc_partner [label="What is the C-partner?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Use Suzuki Coupling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; stille [label="Use Stille Coupling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sonogashira [label="Use Sonogashira Coupling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; heck [label="Use Heck Coupling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// C-N Path cn_bond [label="C-N Bond"]; buchwald [label="Use Buchwald-Hartwig\nAmination", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> bond_type; bond_type -> cc_bond [label=" C-C"]; bond_type -> cn_bond [label=" C-N"];

cc_bond -> cc_partner; cc_partner -> suzuki [label="Boronic Acid/\nEster"]; cc_partner -> stille [label="Organostannane"]; cc_partner -> sonogashira [label="Terminal Alkyne"]; cc_partner -> heck [label="Alkene"];

cn_bond -> buchwald; }

Caption: Decision workflow for choosing a cross-coupling method.

Conclusion

The palladium-catalyzed cross-coupling of 2-bromo-thiazoles is an indispensable strategy in modern synthetic chemistry, particularly for applications in drug discovery. While the Suzuki-Miyaura reaction often serves as the first choice due to its practical advantages, a thorough understanding of the unique strengths of the Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions is essential for any researcher. By carefully selecting the catalyst, ligand, base, and solvent system based on the specific substrates involved, chemists can efficiently construct diverse libraries of novel thiazole derivatives poised for biological evaluation.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids. (2025). Benchchem.
  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.).
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). International Journal of new technologies in science and engineering.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Scheme Sonogashira cross-coupling of aryl/hetero aryl halides with... (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). The Journal of Organic Chemistry.
  • Heck Coupling. (n.d.). NROChemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • A Comparative Guide to Stille and Suzuki Coupling for Thiazole Aryl
  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (n.d.).
  • Buchwald–Hartwig amin
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemistryOpen.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. (n.d.).
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO.
  • The Stille cross-coupling reaction of 2 and 2-(tri(n-butyl)stannyl)thiophene with a palladium catalyst provided 2,4,5-tris(thiophen-2-yl)thiazole (3) in 80% yield. (2025).
  • Heck reaction. (n.d.). Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

Sources

Application Notes & Protocols for 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Carboxamide Scaffold - A Privileged Motif in Drug Discovery

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, a "privileged scaffold" that appears in numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity for forming critical hydrogen bonds make it an invaluable component in the design of novel therapeutic agents.[2][3] When functionalized with a carboxamide side chain, its potential is further amplified, creating a versatile platform for targeting a wide array of biological macromolecules.

This guide focuses on a particularly valuable building block: 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide . The strategic placement of a bromine atom at the 2-position opens a gateway for extensive chemical diversification through modern cross-coupling reactions. This allows researchers to systematically explore chemical space and optimize molecular properties for enhanced potency, selectivity, and pharmacokinetic profiles. The N-methyl-carboxamide at the 4-position serves as a crucial interaction point, often anchoring the molecule within the binding site of a target protein.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this scaffold, detailed protocols for its synthesis and derivatization, and insights into its potential for developing next-generation therapeutics.

Section 1: Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the core thiazole ring, followed by functionalization. The causality behind this sequence is to first establish the stable aromatic core and then install the reactive bromine handle and the amide moiety required for biological activity and further diversification.

Protocol 1.1: Synthesis of 2-Bromo-1,3-thiazole-4-carboxylic acid

This protocol is adapted from established methods for thiazole synthesis and functionalization, such as the Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction.[4][5][6]

Step A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, combine thiourea (1.0 equiv) and ethyl bromopyruvate (1.05 equiv) in ethanol (approx. 0.5 M).

  • Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates as the hydrobromide salt.

  • Filter the solid and wash with cold ethanol.

  • Neutralize the salt with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the free base into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-aminothiazole-4-carboxylate.

Step B: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

  • Cool a stirred solution of copper(II) bromide (CuBr₂, 1.5 equiv) and tert-butyl nitrite (t-BuONO, 1.5 equiv) in acetonitrile to 0 °C.

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 equiv) from Step A in cold acetonitrile and add it dropwise to the CuBr₂/t-BuONO mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into an aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure ethyl 2-bromothiazole-4-carboxylate.

Step C: Saponification to 2-Bromo-1,3-thiazole-4-carboxylic acid

  • Dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Acidify the reaction mixture to pH ~2-3 with 1M hydrochloric acid (HCl).

  • Extract the carboxylic acid product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-Bromo-1,3-thiazole-4-carboxylic acid as a solid.[7][8]

Protocol 1.2: Amide Coupling to form this compound

This final step involves the formation of the amide bond, a reaction that requires activation of the carboxylic acid. Using a coupling agent like T3P® (n-Propanephosphonic acid anhydride) provides a reliable and high-yielding method with minimal side products.[9]

  • To a stirred solution of 2-Bromo-1,3-thiazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or ethyl acetate, add pyridine (3.0 equiv).

  • Add a solution of methylamine (2.0 M in THF, 1.2 equiv).

  • Add T3P® (50% solution in ethyl acetate, 1.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield this compound.

Section 2: Application in Lead Generation & Optimization

The title compound is an ideal starting point for two powerful lead generation strategies: Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis. The bromine atom serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of extensive compound libraries.

Workflow for Library Synthesis

The following diagram illustrates a typical workflow for generating a diverse library of compounds from the 2-bromo-thiazole scaffold for screening campaigns.

G cluster_0 Synthesis of Core Scaffold cluster_1 Diversification Reactions cluster_2 Compound Libraries cluster_3 Screening & Optimization A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + Boronic Acid/Ester C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + Amine D Aryl/Heteroaryl Substituted Thiazoles B->D E Amino/Amido Substituted Thiazoles C->E F HTS / FBDD D->F E->F G Hit-to-Lead / Lead Optimization F->G Confirmed Hits

Caption: Library generation workflow from the core scaffold.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids or esters.[6][10] This is fundamental for exploring SAR related to substituents at the 2-position.

  • In an oven-dried Schlenk tube or microwave vial, combine this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand like XPhos (10 mol%).[11]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C for 4-16 hours. Microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly reduce reaction times.[11]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the 2-aryl-N-methyl-1,3-thiazole-4-carboxamide derivative.

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 2-position, creating C-N bonds that are prevalent in many bioactive molecules.[4][12][13]

  • To a dry Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%), a phosphine ligand (e.g., Xantphos or BrettPhos, 4-10 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.5 equiv).[12][14]

  • Evacuate and backfill the vessel with an inert gas (Argon) three times.

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane, via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Microwave heating (e.g., 150 °C for 30 min) can also be effective.[14]

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), then wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography to afford the 2-amino-N-methyl-1,3-thiazole-4-carboxamide derivative.

Section 3: Application Case Study 1 - Targeting Cyclooxygenase (COX) Enzymes

Thiazole carboxamide derivatives have shown significant potential as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and are overexpressed in various cancers.[15][16] Selective inhibition of COX-2 over COX-1 is a major goal to reduce gastrointestinal side effects associated with traditional NSAIDs.[15]

Mechanism of Action & SAR Insights

The N-methyl-carboxamide moiety can form crucial hydrogen bonds within the active site of COX enzymes. By using the protocols described above, researchers can synthesize a library of derivatives to probe the active site. Modifications at the 2-position of the thiazole ring directly influence potency and selectivity.

Compound SeriesR Group (at 2-position)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Series A 3-Methoxyphenyl0.2390.1911.25[17]
Series A 3,4,5-Trimethoxyphenyl>100.958>10.4[17]
Series B Phenyl (with trimethoxy on amide N)--3.67 (SR)[16]

Data is illustrative and derived from structurally related thiazole carboxamide series. IC₅₀ values represent the concentration required for 50% inhibition. SR = Selectivity Ratio.

Key Insights:

  • Bulky Substituents for Selectivity: Introducing bulky groups at the 2-position, such as a trimethoxyphenyl ring, can enhance selectivity for COX-2.[16][17] This is because the COX-2 active site has a larger, more accommodating side pocket compared to COX-1.

  • Hydrogen Bonding is Key: The carboxamide NH is a critical hydrogen bond donor. The N-methyl group on the title scaffold fixes this orientation.

  • Exploring Aryl Substituents: Suzuki coupling allows for the systematic exploration of different electronic and steric properties on an appended aryl ring to optimize interactions within the enzyme's active site.

Section 4: Application Case Study 2 - Targeting c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion.[18] Dysregulation of the HGF/c-Met signaling pathway is a known driver in many human cancers, making c-Met a high-value therapeutic target.[1][19] Thiazole carboxamides have emerged as a promising scaffold for potent and selective c-Met inhibitors.[1][20]

Signaling Pathway and Inhibition

c-Met inhibitors typically bind to the ATP pocket of the kinase domain, preventing phosphorylation and downstream signaling. The thiazole carboxamide scaffold is particularly effective, with the amide forming key hydrogen bonds with the kinase hinge region.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds & Dimerizes P P cMet->P Autophosphorylation Inhibitor Thiazole Carboxamide Inhibitor Inhibitor->cMet Blocks ATP Binding RAS_RAF RAS/RAF/MEK/ERK Pathway P->RAS_RAF PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the HGF/c-Met signaling pathway.

Structure-Activity Relationship (SAR) Insights

Research on thiazole carboxamide c-Met inhibitors has shown that the moiety attached to the 2-position via Suzuki or Buchwald-Hartwig coupling is critical for achieving high potency and selectivity.

Compound SeriesMoiety at 2-Positionc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Selectivity (VEGFR-2/c-Met)Reference
Foretinib (Quinoline derivative)1.964.58~2.3[12]
Compound 51am (Thiazole-based)2.54527~207[12]
Compound 5a (Pyrazolopyridine)4.27--[19]
Compound 5b (Pyrazolopyridine)7.95--[19]

Data is illustrative and derived from structurally related series to highlight SAR principles.

Key Insights:

  • Hinge Binding: The thiazole-carboxamide core consistently acts as an effective hinge-binder.[20]

  • Selectivity against Kinases: A major challenge in kinase inhibitor design is achieving selectivity. As shown in the table, strategic modifications at the 2-position of the thiazole can dramatically improve selectivity against other kinases like VEGFR-2, potentially reducing off-target side effects.[12]

  • Accessing the Hydrophobic Pocket: The substituent introduced at the 2-position often extends into a deep hydrophobic pocket of the kinase, and optimizing these interactions is key to improving potency.

Section 5: Concluding Remarks

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its inherent biological relevance, coupled with a synthetically accessible handle for diversification, makes it an exceptionally powerful scaffold for modern drug discovery. The protocols and applications detailed in this guide provide a robust framework for researchers to leverage this building block in their quest for novel, effective, and safe therapeutics. By understanding the causality behind the synthetic routes and the structure-activity relationships, scientists can more rationally design and execute experiments, accelerating the journey from a starting fragment to a clinical candidate.

References

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]

  • Al-Ostoot, F. H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17808. [Link]

  • Attia, M. I., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Molecules, 27(19), 6649. [Link]

  • Li, P., et al. (2021). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1746–1753. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30161-30177. [Link]

  • Hawash, M. (2023). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF THIAZOLE-CARBOXAMIDE DERIVATIVES AS COX INHIBITORS. An-Najah National University Institutional Repository. [Link]

  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 29. [Link]

  • Yin, C., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(11), 3373. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Chem Simplied (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Organic Chemistry Portal. Suzuki Reaction. Organic Chemistry Portal. [Link]

  • Bou-Salah, L., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(16), 3698. [Link]

  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • ChemHelp ASAP (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Zhang, X., et al. (2022). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Watts, P., et al. (2001). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 1, 131-135. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Bull, J. A., et al. (2012). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Organic & Biomolecular Chemistry, 10(23), 4545-4554. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Whiting, A., et al. (2011). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 971. [Link]

  • Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. [Link]

Sources

Application Notes & Protocols for the Synthesis of Anticancer Agents from 2-Bromo-Thiazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology

The thiazole ring is a versatile heterocyclic framework that has garnered significant interest from medicinal chemists due to its presence in numerous bioactive compounds.[1][2] This structural motif is a cornerstone in the design and development of novel therapeutics, demonstrating a wide array of biological properties including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] In the realm of oncology, several thiazole-based drugs have achieved clinical success, most notably Dasatinib and Alpelisib, which are fundamental components of modern cancer treatment regimens.[4][5][6] These agents often function by targeting and inhibiting key cellular signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.[3][7]

The 2-bromo-thiazole scaffold serves as an exceptionally valuable and versatile precursor in the synthesis of these complex molecules. The bromine atom at the C2 position provides a reactive "handle" for introducing a wide range of molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties to develop potent and selective anticancer agents.[8][9]

This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and methodologies for the biological evaluation of novel anticancer agents derived from 2-bromo-thiazole precursors.

Core Synthetic Strategies: Functionalization of the 2-Bromo-Thiazole Core

The strategic functionalization of the 2-bromo-thiazole ring is paramount for generating libraries of diverse compounds for anticancer screening. Palladium-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this purpose, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

G cluster_0 Core Precursor cluster_1 Key Coupling Reactions cluster_2 Resulting Scaffolds 2-Bromo-Thiazole 2-Bromo-Thiazole Suzuki Suzuki-Miyaura (C-C Bond) 2-Bromo-Thiazole->Suzuki R-B(OH)₂ Pd Catalyst Sonogashira Sonogashira (C-C Bond) 2-Bromo-Thiazole->Sonogashira R-C≡CH Pd/Cu Catalyst Heck Heck (C-C Bond) 2-Bromo-Thiazole->Heck Alkene Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond) 2-Bromo-Thiazole->Buchwald R₂-NH Pd Catalyst Aryl 2-Aryl-Thiazoles Suzuki->Aryl Alkynyl 2-Alkynyl-Thiazoles Sonogashira->Alkynyl Alkenyl 2-Alkenyl-Thiazoles Heck->Alkenyl Amino 2-Amino-Thiazoles Buchwald->Amino

Figure 1: Key cross-coupling strategies for functionalizing 2-bromo-thiazole.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds. It involves the reaction of the 2-bromo-thiazole with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base.

  • Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the 2-bromo-thiazole, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

  • Component Selection:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice.[10] For more challenging or sterically hindered substrates, catalysts based on bulky phosphine ligands (e.g., XPhos, SPhos) or pre-formed palladacycles may offer superior yields.[11][12]

    • Base: An aqueous solution of a carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄) is typically used. The base is crucial for activating the boronic acid in the transmetalation step.[11]

    • Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is standard, as it facilitates the dissolution of both organic and inorganic reagents.[10][11]

Sonogashira Cross-Coupling

The Sonogashira coupling is the method of choice for linking a terminal alkyne to the thiazole core, creating a C(sp²)-C(sp) bond. This reaction is invaluable for synthesizing conjugated systems and introducing rigid linkers into potential drug candidates.[13]

  • Mechanistic Rationale: This reaction follows a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to the Suzuki coupling, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[13]

  • Component Selection:

    • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is used.

    • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is employed. It serves both as a base and often as the solvent.

    • Solvent: Anhydrous solvents like THF or DMF are common, especially if the amine base is not used as the solvent.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield and purity.

Protocol 1: Synthesis of 2-(4-methoxyphenyl)-thiazole via Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative 2-aryl-thiazole, a common core structure in many kinase inhibitors.

Materials:

  • 2-Bromo-thiazole

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-bromo-thiazole (1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Stir the reaction mixture at 90 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-thiazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a 2-Amino-5-Aryl-Thiazole Derivative

Many potent anticancer agents are based on the 2-aminothiazole scaffold.[4][5][14] This protocol outlines a two-step process: first, the synthesis of a substituted 2-amino-5-bromothiazole, followed by its functionalization via Suzuki coupling.

Step A: Synthesis of 2-Amino-5-bromo-4-phenylthiazole

  • Setup: In a round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.0 mmol, 1.0 eq) in glacial acetic acid (10 mL).

  • Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.1 mmol, 1.1 eq) in acetic acid dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate. The precipitate is collected by filtration, washed with water, and dried to yield 2-amino-5-bromo-4-phenylthiazole.

Step B: Suzuki Coupling to 2-Amino-5-(pyridin-3-yl)-4-phenylthiazole

  • Reaction Setup: Follow the procedure outlined in Protocol 1 , using 2-amino-5-bromo-4-phenylthiazole (1.0 mmol, 1.0 eq) and pyridine-3-boronic acid (1.2 mmol, 1.2 eq) as the coupling partners.

  • Catalyst System: Due to the presence of the 2-amino group, a more robust catalyst system such as Pd₂(dba)₃ with a biarylphosphine ligand (e.g., XPhos) may be required for optimal results.[11]

  • Purification & Characterization: Follow the work-up, purification, and characterization steps as described in Protocol 1 .

Data Presentation: Reaction Optimization

The choice of reaction conditions can significantly impact the yield of the desired product. The following table provides representative data for optimizing a Suzuki coupling reaction.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901278
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O90885
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene/H₂O100692
4Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF1101272

Workflow for Anticancer Drug Discovery

The synthesis of novel compounds is the first step in a larger drug discovery workflow. The subsequent biological evaluation is critical to identify promising lead candidates.

Figure 2: General workflow from synthesis to lead identification.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of newly synthesized thiazole derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Cisplatin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion

The 2-bromo-thiazole precursor is a powerful and versatile building block in the synthesis of novel anticancer agents. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of diverse molecular libraries. When coupled with robust biological evaluation protocols, this approach provides a clear and effective pathway for the discovery and development of the next generation of thiazole-based cancer therapeutics. The protocols and insights provided herein serve as a comprehensive guide for researchers dedicated to this critical area of drug discovery.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (2019). Semantic Scholar.
  • Synthesis and anticancer properties of 2-aminothiazole deriv
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (N/A). NIH.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021).
  • Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. (N/A). PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (N/A). NIH.
  • Benzothiazole derivatives as anticancer agents. (N/A). PubMed Central.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
  • Application Notes and Protocols for the Development of Novel Anticancer Agents Based on 2-Amino-5-bromo-4-t-butylthiazole. (N/A). Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (N/A). Benchchem.
  • Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (N/A). PubMed.
  • Synthesis of Anticancer Agents from 2-Bromo-6-methyl-1H-benzo[d]imidazole Deriv
  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (N/A). MDPI.
  • Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry. (N/A). Benchchem.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central.
  • Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole deriv
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023).
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.
  • (PDF) Recent advances in pharmacological activity of benzothiazole derivatives. (2025).
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (N/A).
  • Recent Advances in Sonogashira Reactions. (2011).
  • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to D
  • Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evalu
  • Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (2022). Frontiers.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). NIH.
  • Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activiti. (2020).

Sources

Application Notes & Protocols: Synthesis and Evaluation of Thiazole Carboxamides as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Thiazole Carboxamides in Inflammation

The thiazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Thiazole carboxamides, in particular, have emerged as a promising class of compounds for the development of novel anti-inflammatory drugs.[5] Their therapeutic potential largely stems from their ability to modulate key inflammatory pathways, offering a targeted approach to mitigating the complex processes of inflammation.[6]

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[7] A central pathway in inflammation is the arachidonic acid cascade, which is mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] Many thiazole derivatives have demonstrated potent anti-inflammatory effects by inhibiting these enzymes, particularly the inducible COX-2 isoform, which is a well-established target for anti-inflammatory therapies.[6][8] Beyond COX inhibition, the anti-inflammatory activities of thiazole compounds may also involve the modulation of other signaling pathways, including JAK-STAT, MAPK, JNK, and TNF-α.[6]

These application notes provide a comprehensive guide for the synthesis and biological evaluation of thiazole carboxamides as anti-inflammatory agents. We will delve into detailed synthetic protocols, robust in vitro and in vivo assays for assessing anti-inflammatory activity, and the underlying mechanistic principles.

Chemical Synthesis of Thiazole Carboxamides

The synthesis of thiazole carboxamides can be approached through various routes. A common and effective method involves the coupling of a thiazole carboxylic acid derivative with a desired amine. The following protocol provides a general yet detailed procedure that can be adapted for the synthesis of a library of thiazole carboxamide analogs.

General Synthetic Scheme

G cluster_0 Synthesis of Thiazole Carboxylic Acid Intermediate cluster_1 Amide Coupling Thioamide Thioamide Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Thioamide->Hantzsch_Thiazole_Synthesis alpha_Halo_ketone α-Haloketone/ Ester alpha_Halo_ketone->Hantzsch_Thiazole_Synthesis Thiazole_Ester Thiazole Ester Intermediate Hantzsch_Thiazole_Synthesis->Thiazole_Ester Hydrolysis Hydrolysis (e.g., NaOH) Thiazole_Ester->Hydrolysis Thiazole_Carboxylic_Acid Thiazole Carboxylic Acid Hydrolysis->Thiazole_Carboxylic_Acid Coupling_Reaction Amide Coupling (e.g., EDCI, DMAP) Thiazole_Carboxylic_Acid->Coupling_Reaction Amine R-NH2 (Amine) Amine->Coupling_Reaction Thiazole_Carboxamide Final Thiazole Carboxamide Product Coupling_Reaction->Thiazole_Carboxamide

Caption: General synthetic workflow for thiazole carboxamides.

Detailed Protocol for Amide Coupling

This protocol describes the coupling of a thiazole-5-carboxylic acid with an aniline derivative to yield the corresponding N-arylthiazole-5-carboxamide.

Materials:

  • 2-(Aryl)-4-methylthiazole-5-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-(Aryl)-4-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere of argon or nitrogen.

  • Addition of Coupling Agents: To the stirred solution, add DMAP (0.3 eq) followed by EDCI (1.2 eq). Stir the mixture for 5-10 minutes at room temperature. The use of EDCI as a coupling agent is crucial for activating the carboxylic acid for nucleophilic attack by the amine. DMAP serves as a catalyst to accelerate the reaction.

  • Addition of Amine: After 30 minutes, add the substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thiazole carboxamide derivative.[8]

  • Characterization: Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[8]

Table 1: Summary of Synthetic Variations for Thiazole Carboxamide Analogs
Starting Carboxylic AcidAmineCoupling ReagentsSolventKey Observations
2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid3,4,5-trimethoxyanilineEDCI, DMAPDCMStandard amide coupling conditions, purification by column chromatography.[8]
2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acido-amino-benzamideOxalyl chloride, DMF, (i-Pr)₂EtNDCMTwo-step process: formation of acyl chloride followed by reaction with amine.[1]
1H-indole-2-carboxylic acidethyl-2-(2-aminothiazol-4-yl)acetateEDCI, HOBtCH₂Cl₂Used for synthesizing more complex thiazolyl-indole-2-carboxamides.[9]

Biological Evaluation: Assessing Anti-inflammatory Activity

A systematic evaluation of the synthesized thiazole carboxamides is essential to determine their anti-inflammatory potential. This typically involves a tiered approach, starting with in vitro assays to assess specific molecular targets and cellular effects, followed by in vivo models to evaluate efficacy in a physiological context.

In Vitro Assays

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[8]

Materials:

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Celecoxib (a selective COX-2 inhibitor, as a positive control)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare all reagents as per the manufacturer's instructions provided in the assay kit.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (celecoxib).

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. This reaction produces prostaglandin G₂, which is then reduced to prostaglandin H₂.

  • Detection: The assay kit typically includes a colorimetric substrate that reacts with the peroxidase activity of the COX enzyme. The resulting product can be measured spectrophotometrically at a specific wavelength (e.g., 415 nm).[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells with media only) and a positive control (cells with LPS only).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value. It is also crucial to perform a parallel cytotoxicity assay (e.g., MTT or MTS) to ensure that the observed reduction in NO is not due to cell death.[3]

In Vivo Models

This is a widely used and well-established acute inflammation model to evaluate the in vivo anti-inflammatory activity of compounds.[10][11][12]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin or diclofenac (positive control)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at different doses). Administer the test compounds or controls orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group. The formula is: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) and Data Interpretation

The anti-inflammatory activity of thiazole carboxamides is highly dependent on the nature and position of substituents on both the thiazole and the carboxamide moieties.

Table 2: Structure-Activity Relationship Insights
Compound/SubstituentTarget/AssayActivityRationale/ObservationReference
Compound 2b (tert-butyl group on phenylamide)COX-1/COX-2Potent inhibitor (IC₅₀ = 0.239 µM for COX-1, 0.191 µM for COX-2)The lipophilic character of the tert-butyl group may enhance membrane permeability and interaction with intracellular targets like COX enzymes.[8][8]
Compound 2a (trimethoxyphenyl group on phenylamide)COX-2Selective inhibition (Selectivity ratio = 2.766)The trimethoxyphenyl moiety can enhance lipophilicity and membrane permeability. The methoxy groups can form hydrogen bonds with the target protein, potentially increasing binding affinity and selectivity.[8][8]
4-chloro-2-methylphenyl amido substituted thiazoleAnticancer (A-549 cells)Highest activity (48% inhibition)Specific substitution patterns on the phenylamide ring are crucial for biological activity.[1]

These findings suggest that lipophilicity and the potential for hydrogen bonding are key determinants of the anti-inflammatory and biological activity of thiazole carboxamides. The presence of electron-withdrawing or -donating groups on the aryl rings can significantly influence their potency and selectivity.

Key Inflammatory Signaling Pathway: COX Inhibition

G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiazole_Carboxamides Thiazole Carboxamides Thiazole_Carboxamides->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by thiazole carboxamides.

Conclusion and Future Directions

Thiazole carboxamides represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a robust framework for researchers in this field. Future work should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors. Additionally, exploring the effects of these compounds on other inflammatory pathways beyond COX inhibition could reveal novel mechanisms of action and broader therapeutic applications. The drug-like properties of these compounds, as suggested by their adherence to Lipinski's Rule of Five in some studies, further support their potential for development as orally active anti-inflammatory drugs.[2][13]

References

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Li, J., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

  • Al-Mahmood, S. M. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE. Available at: [Link]

  • Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports.
  • Al-Mahmood, S. M. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE.
  • Kouatly, E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]

  • Shaikh, R., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Molecules. Available at: [Link]

  • Kishore, D., & Kaur, N. (2022). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Advanced Scientific Research.
  • Kumar, A., et al. (2021).
  • Arul, V., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. Available at: [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Z-M, Fuchs D., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • Wang, Y., et al. (2020).
  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
  • Rodriguez-Luna, A., et al. (2023).
  • Benni, J. M., & Jayaprakash, S. (2018). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
  • Mohan, S., et al. (2020). In vitro pharmacological screening methods for anti-inflammatory agents.

Sources

Derivatization of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Derivatization of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The 1,3-thiazole ring is a prominent heterocyclic scaffold that serves as the core structure for a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. Thiazole-containing molecules have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4][5][6][7]

This application note focuses on a key starting material for drug discovery programs: This compound . The strategic placement of a bromine atom at the C2 position renders it an exceptionally versatile building block. This position is electronically deficient and highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical functionalities.[8]

The primary objective of this guide is to provide robust, field-proven protocols for the derivatization of this scaffold. By explaining the causality behind experimental choices and outlining a clear workflow for analysis, we aim to empower researchers to rapidly generate compound libraries, establish meaningful Structure-Activity Relationships (SAR), and accelerate the identification of lead candidates.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering unparalleled efficiency and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[9] For the 2-bromothiazole core, these reactions provide a direct and modular approach to explore chemical space. The reactivity of the C-Br bond at the C2 position is generally higher than at other positions, allowing for regioselective functionalization.[8]

// Main Node Core [label="2-Bromo-N-methyl-\n1,3-thiazole-4-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Reaction Nodes Suzuki [label="Suzuki-Miyaura Coupling\n(Ar-B(OH)₂, Pd Cat., Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(R-C≡CH, Pd/Cu Cat., Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination\n(R₂NH, Pd Cat., Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Thiolation [label="C-S Coupling\n(R-SH, Pd/Cu Cat., Base)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Nodes Prod_Suzuki [label="C2-Aryl/Heteroaryl\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Sonogashira [label="C2-Alkynyl\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Buchwald [label="C2-Amino\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Prod_Thiolation [label="C2-Thioether\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Core -> Suzuki [label="C-C Bond\nFormation"]; Core -> Sonogashira [label="C-C Bond\nFormation"]; Core -> Buchwald [label="C-N Bond\nFormation"]; Core -> Thiolation [label="C-S Bond\nFormation"];

Suzuki -> Prod_Suzuki; Sonogashira -> Prod_Sonogashira; Buchwald -> Prod_Buchwald; Thiolation -> Prod_Thiolation; } enddot Caption: Key derivatization pathways for the 2-bromothiazole scaffold.

Suzuki-Miyaura Coupling: Accessing Biaryl Scaffolds

Rationale: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, the commercial availability of a vast array of boronic acids and esters, and their general stability and low toxicity. This reaction is ideal for installing diverse aryl and heteroaryl moieties at the C2 position, which is crucial for probing interactions with aromatic residues (e.g., π-π stacking) in a biological target. A ligand-free approach has been shown to be effective for hindered benzothiazole systems, leveraging the coordinating properties of the thiazole nitrogen itself to facilitate the catalytic cycle.[10]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Principle: A palladium(0) catalyst facilitates the reaction between the 2-bromothiazole and an organoboron reagent in the presence of a base to form a new C-C bond.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1) or DMF

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask, add this compound, the corresponding boronic acid, and the base (e.g., K₂CO₃).

    • Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

    • Add the palladium catalyst under a positive flow of Argon.

    • Add the degassed solvent mixture (e.g., Dioxane/H₂O).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (typical eluents: hexane/ethyl acetate or DCM/methanol mixtures) to yield the pure product.[11]

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Sonogashira Coupling: Introducing Alkynyl Linkers

Rationale: The Sonogashira coupling introduces a rigid alkynyl group, which can act as a potent pharmacophore or a linker to explore deeper pockets within a binding site. This reaction typically employs a dual catalytic system of palladium and copper(I).[8][9]

Protocol: General Procedure for Sonogashira Coupling

  • Principle: A palladium(0) catalyst and a copper(I) co-catalyst mediate the coupling of the 2-bromothiazole with a terminal alkyne in the presence of a base.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Terminal alkyne (1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

    • Solvent: Anhydrous THF or DMF

    • Inert gas supply (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill with Argon three times.

    • Add the anhydrous solvent, followed by the base (e.g., TEA) and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or heat to 50-70 °C for 6-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, proceed with work-up.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (typical eluents: hexane/ethyl acetate).

Executing a Structure-Activity Relationship (SAR) Study

An SAR study is a systematic process to understand how specific structural features of a molecule contribute to its biological activity. The derivatization protocols described above are the engine for generating the necessary chemical diversity.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization A Identify Core Scaffold (2-Bromo-Thiazole) B Design Virtual Library (Vary R-groups: Sterics, Electronics) A->B C Synthesize Derivatives (Suzuki, Sonogashira, etc.) B->C D Purify & Characterize (HPLC, NMR, MS) C->D E Biological Screening (e.g., Enzyme Inhibition Assay) D->E Compound Library F Generate IC₅₀ / EC₅₀ Data E->F G Establish SAR (Analyze Data Trends) F->G H Identify 'Hits' or 'Leads' G->H Data-Driven Decisions I Design Next-Generation Library (Refine SAR Hypotheses) H->I I->C Iterative Cycle

Data Analysis and SAR Interpretation

The goal is to correlate structural changes with changes in potency. A well-structured data table is essential for this analysis.

Table 1: Hypothetical SAR Data for C2-Aryl Derivatives against Target X

Cmpd IDR-Group Structure (at C2)Yield (%)Purity (%)IC₅₀ (µM) [Target X]Notes
Parent -BrN/A>98>100Starting Material
1a Phenyl85>9915.2Baseline activity
1b 4-Methoxy-phenyl88>998.5Electron-donating group improves potency.[1]
1c 4-Fluoro-phenyl79>9812.1Electron-withdrawing group slightly less active.
1d 4-tert-Butyl-phenyl75>990.95 Bulky, lipophilic group dramatically increases potency.[12]
1e 2-Methoxy-phenyl65>9725.8Steric hindrance at ortho position is detrimental.
1f 3,5-Dimethoxy-phenyl81>985.4Meta-substitution is well-tolerated and beneficial.[1]

Interpretation of Hypothetical Data:

  • Electronic Effects: Comparing 1a , 1b , and 1c , the introduction of an electron-donating methoxy group at the para-position (1b ) is favorable, suggesting a potential hydrogen bond acceptor role or favorable interaction with an electron-deficient region of the target.

  • Steric and Lipophilic Effects: The dramatic increase in potency for compound 1d is a key finding. The bulky and lipophilic tert-butyl group suggests the presence of a large, hydrophobic pocket in the binding site that can be exploited for improved affinity.[1][12]

  • Positional Isomerism: The poor activity of the ortho-substituted analog 1e compared to the para-substituted 1b indicates that substitution at the ortho position creates an unfavorable steric clash, preventing optimal binding.

These initial findings guide the next round of synthesis. Based on the success of 1d , a medicinal chemist would logically design and synthesize new analogs exploring other bulky, lipophilic groups at the para-position or combining the favorable features of 1d and 1f .

Conclusion

The this compound scaffold is a powerful starting point for medicinal chemistry campaigns. Its facile and regioselective derivatization via robust methods like Suzuki-Miyaura and Sonogashira cross-coupling allows for the rapid exploration of chemical space. By systematically synthesizing analogs and analyzing the resulting biological data, researchers can elucidate clear Structure-Activity Relationships, transforming a simple building block into highly potent and selective lead compounds for drug development.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025).
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - Research journals - PLOS. (n.d.). PLOS.
  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2000).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2020). Taylor & Francis Online.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH. (2023).
  • C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and... | Download Scientific Diagram. (n.d.).
  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (2016). RSC Publishing.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (2019).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. (2017).
  • New Horizons for Cross-Coupling Reactions. (2013). Pharmaceutical Technology.
  • Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. (2020). Arabian Journal of Chemistry.
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023).

Sources

Application Note: A Scalable Synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the multi-step, scale-up synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, a key building block in pharmaceutical and agrochemical research. The described synthetic pathway is designed for robustness and scalability, commencing with the Hantzsch synthesis of a thiazole ester, followed by a Sandmeyer bromination, ester hydrolysis, and concluding with an amide coupling. This guide offers detailed, step-by-step protocols, in-depth discussions on the rationale behind methodological choices, and critical safety considerations for large-scale production.

Introduction and Strategic Overview

This compound is a valuable heterocyclic compound, with its structural motif present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This application note details a reliable three-stage synthetic strategy, optimized for both laboratory and pilot-plant scale.

The chosen synthetic route is outlined below. It begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring system. This is followed by the introduction of the bromine atom at the 2-position via a Sandmeyer reaction, a classic and dependable method for the conversion of an amino group to a halide.[1] The final stage involves the formation of the N-methylamide from the corresponding carboxylic acid, for which several scalable methods are discussed.

G cluster_0 Stage 1: Thiazole Ring Formation cluster_1 Stage 2: Bromination and Hydrolysis cluster_2 Stage 3: Amide Formation A Ethyl 3-bromopyruvate + Thiourea B Ethyl 2-amino-1,3-thiazole-4-carboxylate A->B Hantzsch Synthesis C Ethyl 2-bromo-1,3-thiazole-4-carboxylate B->C Sandmeyer Reaction D 2-Bromo-1,3-thiazole-4-carboxylic acid C->D Saponification E This compound D->E Amide Coupling (with Methylamine)

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The initial step involves the construction of the thiazole ring via the Hantzsch synthesis, a condensation reaction between an α-haloketone (or ester) and a thioamide.[2] In this protocol, ethyl 3-bromopyruvate reacts with thiourea to directly afford the desired 2-aminothiazole ester.[3]

Protocol 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl 3-bromopyruvate195.0360.0 g0.311.0
Thiourea76.1223.6 g0.311.0
Ethanol46.07500 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (500 mL), thiourea (23.6 g, 0.31 mol), and ethyl 3-bromopyruvate (60.0 g, 0.31 mol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A yellow solid should precipitate.

  • Filter the solid and wash with cold ethanol (2 x 50 mL) to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield ethyl 2-amino-1,3-thiazole-4-carboxylate.

Expected Yield: 80-85%.

Stage 2: Synthesis of 2-Bromo-1,3-thiazole-4-carboxylic acid

This stage is a two-step process involving the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer reaction, followed by the hydrolysis of the ethyl ester to the carboxylic acid.

Protocol 2.1: Sandmeyer Bromination of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The Sandmeyer reaction is a versatile method for converting aromatic amines into various functional groups via a diazonium salt intermediate.[4][5] For this transformation, we adapt a procedure utilizing sodium nitrite in the presence of hydrobromic acid.[3]

Safety Note: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use the diazonium salt in situ. All operations should be conducted behind a blast shield, and the temperature must be strictly controlled.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Ethyl 2-amino-1,3-thiazole-4-carboxylate186.2240.0 g0.2151.0
Sodium Nitrite69.0017.8 g0.2581.2
48% Hydrobromic Acid80.91106 mL0.9464.4
Copper(I) Bromide143.453.1 g0.02150.1
Water18.0250 mL--
Dichloromethane84.93400 mL--

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 48% hydrobromic acid (106 mL). Cool the acid to -5 °C in an ice-salt bath.

  • Slowly add ethyl 2-amino-1,3-thiazole-4-carboxylate (40.0 g, 0.215 mol) to the cold acid while maintaining the temperature below 0 °C.

  • Dissolve sodium nitrite (17.8 g, 0.258 mol) in water (50 mL) and add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 0 °C. A diazonium salt solution will form.

  • In a separate 2 L flask, dissolve copper(I) bromide (3.1 g, 0.0215 mol) in 48% hydrobromic acid (20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Extract the mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl 2-bromo-1,3-thiazole-4-carboxylate. The crude product can be purified by column chromatography or used directly in the next step.

Protocol 2.2: Hydrolysis of Ethyl 2-bromo-1,3-thiazole-4-carboxylate

The ester is hydrolyzed to the corresponding carboxylic acid using a standard saponification procedure.[6]

ReagentMolar Mass ( g/mol )Quantity (Assuming 100% yield from 2.1)MolesEquivalents
Ethyl 2-bromo-1,3-thiazole-4-carboxylate250.1053.8 g0.2151.0
Sodium Hydroxide40.0017.2 g0.4302.0
Ethanol46.07200 mL--
Water18.02200 mL--
6M Hydrochloric Acid36.46~75 mL--

Procedure:

  • Dissolve the crude ethyl 2-bromo-1,3-thiazole-4-carboxylate (53.8 g, 0.215 mol) in ethanol (200 mL) in a 1 L round-bottom flask.

  • Add a solution of sodium hydroxide (17.2 g, 0.430 mol) in water (200 mL).

  • Heat the mixture to 60 °C and stir for 2 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 6M hydrochloric acid. A precipitate will form.

  • Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum to afford 2-bromo-1,3-thiazole-4-carboxylic acid.

Expected Yield over 2 steps: 65-75%.

Stage 3: Amide Coupling to form this compound

The final step is the formation of the amide bond. For scalability, two primary methods are considered: activation of the carboxylic acid to an acid chloride, or the use of a coupling reagent.

Method A: Acid Chloride Formation and Amination (Scalable, but uses hazardous reagents)

This classic method involves converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7]

Safety Note: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][7]

G A 2-Bromo-1,3-thiazole- 4-carboxylic acid C 2-Bromo-1,3-thiazole- 4-carbonyl chloride (Reactive Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) B->C E 2-Bromo-N-methyl-1,3- thiazole-4-carboxamide C->E Amination D Methylamine (CH₃NH₂) D->E

Caption: Workflow for amide formation via the acid chloride intermediate.

Protocol 3A:

ReagentMolar Mass ( g/mol )Quantity (Assuming 70% yield from Stage 2)MolesEquivalents
2-Bromo-1,3-thiazole-4-carboxylic acid222.0433.3 g0.151.0
Thionyl Chloride118.9726.8 g (16.2 mL)0.2251.5
Dichloromethane (DCM)84.93300 mL--
Methylamine (40% in H₂O)31.0623.3 mL0.302.0
Triethylamine101.1941.8 mL0.302.0

Procedure:

  • To a dried 500 mL flask under a nitrogen atmosphere, add 2-bromo-1,3-thiazole-4-carboxylic acid (33.3 g, 0.15 mol) and dichloromethane (300 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Slowly add thionyl chloride (16.2 mL, 0.225 mol) at room temperature.

  • Heat the mixture to reflux (40 °C) for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh DCM (200 mL) and cool to 0 °C.

  • In a separate flask, mix methylamine (23.3 mL of 40% solution in water, 0.30 mol) and triethylamine (41.8 mL, 0.30 mol) in DCM (100 mL) and cool to 0 °C.

  • Slowly add the methylamine solution to the acid chloride solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Wash the reaction mixture with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to obtain this compound.

Method B: Direct Amide Coupling (Milder Conditions)

This method uses a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[8][9] This approach avoids the harsh conditions and hazardous reagents of Method A.

Protocol 3B:

ReagentMolar Mass ( g/mol )Quantity (Assuming 70% yield from Stage 2)MolesEquivalents
2-Bromo-1,3-thiazole-4-carboxylic acid222.0433.3 g0.151.0
Methylamine hydrochloride67.5212.2 g0.181.2
EDC hydrochloride191.7034.5 g0.181.2
DMAP122.171.83 g0.0150.1
Triethylamine101.1950.2 mL0.362.4
Dichloromethane (DCM)84.93400 mL--

Procedure:

  • To a 1 L flask, add 2-bromo-1,3-thiazole-4-carboxylic acid (33.3 g, 0.15 mol), methylamine hydrochloride (12.2 g, 0.18 mol), EDC hydrochloride (34.5 g, 0.18 mol), and DMAP (1.83 g, 0.015 mol) in dichloromethane (400 mL).

  • Cool the mixture to 0 °C and slowly add triethylamine (50.2 mL, 0.36 mol).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Follow steps 10-12 from Protocol 3A for workup and purification.

Expected Yield for Stage 3: 75-85%.

Characterization of Final Product

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR Signals corresponding to the thiazole proton, the N-methyl group, and the amide proton.
¹³C NMR Signals for the thiazole ring carbons, the carbonyl carbon, and the N-methyl carbon.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass (C₅H₅BrN₂OS, M.W. 235.08), showing the characteristic isotopic pattern for bromine.
Purity (HPLC) >98%

Scale-up Considerations and Safety

Scaling up this synthesis requires careful attention to safety and process optimization.

  • Thermal Safety in Sandmeyer Reaction: The diazotization step is highly exothermic. For larger scales, efficient cooling is paramount. The rate of addition of sodium nitrite must be carefully controlled to prevent a dangerous temperature increase.[10][11] Continuous flow reactors can offer a safer alternative for handling the diazonium intermediate on a large scale.[12]

  • Reagent Selection for Amidation: While the acid chloride route is effective, the generation of corrosive and toxic byproducts (HCl, SO₂) is a significant drawback at scale. The direct amide coupling with reagents like EDC is generally safer, though the cost of reagents and waste disposal (e.g., dicyclohexylurea if DCC is used) must be considered.[7]

  • Workup and Purification: On a larger scale, extractions can become cumbersome. Crystallization is the preferred method for purification as it is more amenable to large quantities than chromatography. Solvent selection for crystallization should be optimized to maximize yield and purity.

Conclusion

This application note provides a robust and well-documented pathway for the synthesis of this compound. By following the detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate on a scale suitable for their needs. The strategic choice between different amidation methods allows for flexibility based on the scale of the synthesis and available resources.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. Available at: [Link]

  • Zhang, X., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available at: [Link]

  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • Gauthier, S., et al. (2008). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 73(13), 5149–5152. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3689. Available at: [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29285–29302. Available at: [Link]

  • datapdf.com. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(11), 2395–2416. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at: [Link]

  • MDPI. (2020). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • Dash, B., & Rout, M. K. (1955). Chemistry of the Thiazoles. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Journal of the Indian Chemical Society, 32(10), 663-668. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]

  • Wang, S. M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(16), 4013–4020. Available at: [Link]

  • Al-Azzawi, W. A. M., & Al-Rubaie, A. Z. (2014). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Applicable Chemistry, 3(6), 2548-2557. Available at: [Link]

  • Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Available at: [Link]

  • ResearchGate. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Available at: [Link]

  • PubMed. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds. Available at: [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide via column chromatography. It is structured as a dynamic resource to address specific experimental challenges, moving beyond procedural steps to explain the underlying scientific principles.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.

Q1: My product is not eluting from the column, even after I've flushed with a highly polar solvent. What went wrong?

A: This is a frequent and frustrating issue that typically points to one of three possibilities:

  • Compound Decomposition: this compound, like many heterocyclic compounds, can be sensitive to the acidic nature of standard silica gel.[1] The Lewis acid sites on the silica surface can catalyze degradation, especially during prolonged exposure. To verify this, perform a stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, decomposition is likely.

    • Solution: Consider deactivating the silica gel by pre-treating it with a small percentage of a basic modifier like triethylamine (NEt₃) or ammonia in your eluent system (e.g., 0.5-2% NEt₃ in the mobile phase).[2][3] Alternatively, using a different stationary phase like neutral alumina or Florisil can be effective.[1]

  • Incorrect Solvent System: It's possible the solvent system you are using is not what you think it is. Double-check that you have mixed the correct solvents in the proper ratio. An accidental reversal of the polar and nonpolar components is a common mistake.[1]

  • Extreme Dilution: Your compound may have eluted, but the fractions are too dilute for detection by TLC.[1]

    • Solution: Try concentrating a few fractions in the range where you expected the compound to elute and re-spot them on a TLC plate.[4]

Q2: I'm seeing significant peak tailing, and my product is spread across many fractions. How can I achieve a sharper elution?

A: Peak tailing for a moderately polar compound like a thiazole carboxamide is often caused by strong, non-ideal interactions with the stationary phase.[3]

  • Causality: The amide and thiazole nitrogen atoms in your molecule can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This causes some molecules to "stick" longer than others, resulting in a tailed peak.

  • Solutions:

    • Increase Eluent Polarity Gradually: Once the product begins to elute, you can incrementally increase the percentage of the polar solvent (e.g., from 30% to 40% ethyl acetate in hexanes). This helps to overcome the strong interactions and push the compound off the column more quickly, minimizing tailing.[1]

    • Use a Mobile Phase Modifier: Adding a small amount of a competitive hydrogen-bonding agent can significantly improve peak shape. For your compound, adding 0.5% triethylamine (NEt₃) or a similar base to your eluent can cap the active silanol sites, preventing the tailing interaction.[3]

    • Change the Polar Solvent: Sometimes, a different polar solvent with better solubilizing power for your compound can help. For instance, if you are using ethyl acetate, trying dichloromethane (DCM) with a small amount of methanol might provide a better elution profile.

Q3: My TLC shows two well-separated spots, but on the column, they co-elute. Why is this happening?

A: This discrepancy between TLC and column performance usually indicates an issue with sample loading or an on-column reaction.

  • Overloading the Column: The most common cause is applying too much crude material. An overloaded column does not have enough surface area to establish an effective equilibrium, leading to broad bands that overlap. As a general rule, the amount of silica gel should be at least 50-100 times the mass of the crude material being purified.

  • On-Column Degradation: As mentioned in Q1, the compound may be degrading on the silica gel during the elution process. What appears as two spots on a fast-developing TLC plate could be a product-impurity mixture in equilibrium on the much slower column run.[1] A 2D TLC experiment (run the plate, dry, turn 90 degrees, and run again in the same solvent) can help diagnose this; if new spots appear off the diagonal, degradation is occurring.[1]

  • Poor Sample Loading Technique: If the initial sample band is not applied as a narrow, concentrated horizontal line, it will lead to broad, poorly resolved peaks.[5] Always dissolve the sample in the minimum amount of solvent and apply it carefully to the top of the silica bed. If solubility is an issue, dry loading is the preferred method.[5]

Q4: The purified product appears to be contaminated with a greasy, non-polar substance. What is this and how do I remove it?

A: This is often due to grease from glassware joints or co-elution of non-polar byproducts from the synthesis, such as those derived from starting materials or reagents.

  • Identification: These impurities will typically have a very high Rf value on TLC plates, often running with the solvent front in standard hexane/ethyl acetate systems.

  • Solution:

    • Pre-Column Filtration: If the grease is from a previous step, you can sometimes remove it by dissolving the crude product in a minimal amount of a solvent like dichloromethane, adding a small amount of silica, and then filtering through a small plug of silica in a pipette, washing with a non-polar solvent like hexane. The grease will be retained, and the product can then be recovered by flushing the plug with a more polar solvent.

    • Column Chromatography Optimization: Start the column elution with a highly non-polar solvent (e.g., 100% hexane or pentane) for several column volumes. This will wash the non-polar impurities through the column first. Once these are collected, you can begin your gradient to elute the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase system for this purification?

A: The standard and most cost-effective choice is silica gel (200-400 mesh) .[6] For the mobile phase, a gradient system of hexanes and ethyl acetate is a highly effective starting point for separating moderately polar compounds like thiazole carboxamides.[7][8][9]

  • Rationale: Hexane acts as the weak, non-polar solvent, while ethyl acetate provides the polarity needed to elute the compound. The amide and thiazole functionalities of your molecule will interact with the polar silica gel, requiring a polar component in the mobile phase to displace it. The bromine atom adds some non-polar character. This balance makes a hexane/ethyl acetate gradient ideal for fine-tuning the separation.

Q2: How do I properly develop a solvent system using Thin-Layer Chromatography (TLC)?

A: Methodical TLC analysis is the single most important step for a successful column separation.

  • Goal: The ideal solvent system for your column will give the target compound an Rf value of approximately 0.25-0.35 .[1] This Rf provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly and co-eluting with impurities.

  • Procedure:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Prepare a series of test eluents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

    • Develop the TLC plates in chambers containing these different solvent systems.

    • Visualize the plates under UV light. The ratio that gives your product an Rf of ~0.3 is the optimal starting point for your column.

Q3: Should I use isocratic or gradient elution?

A: For purifying a crude reaction mixture with multiple components of varying polarities, gradient elution is almost always superior .

  • Isocratic Elution (Constant Solvent Ratio): This works well if the impurities are very close in polarity to your product. However, non-polar impurities will elute very quickly, and very polar impurities may never elute.

  • Gradient Elution (Increasing Polarity): This is the preferred method.[2][7] You start with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to elute non-polar byproducts. Then, you gradually increase the percentage of ethyl acetate to cleanly elute your target compound, followed by a high-polarity flush to remove any remaining baseline impurities. This provides better resolution, sharper peaks, and a faster overall purification.

Q4: What are the likely impurities I need to separate from this compound?

A: Impurities will depend on the synthetic route, but common contaminants could include:

  • Unreacted Starting Materials: Such as the corresponding unbrominated thiazole carboxamide or the amine/acid chloride precursors.

  • Over-brominated or Isomeric Byproducts: Depending on the brominating agent and reaction conditions, bromination could occur at other positions on the thiazole ring.[7]

  • Hydrolysis Products: The amide bond could be susceptible to hydrolysis, leading to the corresponding carboxylic acid.

  • Reagent-derived Impurities: For example, if N-bromosuccinimide (NBS) is used for bromination, residual succinimide may be present.[10]

Data & Protocols

Table 1: Solvent Properties for Normal Phase Chromatography

This table provides a reference for common solvents used in column chromatography. The eluent strength (ε°) on silica indicates how strongly a solvent displaces an analyte.

SolventEluent Strength (ε°) on SilicaPolarity IndexBoiling Point (°C)
n-Hexane0.010.169
Dichloromethane (DCM)0.423.140
Diethyl Ether0.382.835
Ethyl Acetate (EtOAc)0.584.477
Acetonitrile0.655.882
Methanol (MeOH)0.955.165
Experimental Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development (Rf ≈ 0.3) Crude->TLC Test Sample Pack Pack Column (Silica Slurry) TLC->Pack Optimized Solvent System Load Load Sample (Wet or Dry) Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow from crude product to pure compound.

Troubleshooting Decision Tree

G Start Problem with Purification? NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation or Co-elution? Start->PoorSep Tailing Peak Tailing? Start->Tailing Decomp Degradation on Silica? (Check 2D TLC) NoElution->Decomp High polarity doesn't help Overload Column Overloaded? PoorSep->Overload Modifier Add Modifier? (~0.5% NEt3) Tailing->Modifier SolventCheck Wrong Solvent Mix? Decomp->SolventCheck No Decomp_Sol Use Deactivated Silica or Alumina Decomp->Decomp_Sol Yes Solvent_Sol Remake Eluent Carefully SolventCheck->Solvent_Sol Yes Overload_Sol Use More Silica (>50x Sample Mass) Overload->Overload_Sol Yes LoadingTech Poor Loading? Overload->LoadingTech No Loading_Sol Use Dry Loading Technique LoadingTech->Loading_Sol Yes Modifier_Sol Add Modifier to Eluent Modifier->Modifier_Sol No Gradient Optimize Gradient? Modifier->Gradient Already Tried Gradient_Sol Increase Polarity Faster After Product Starts Gradient->Gradient_Sol Yes

Caption: A decision tree for troubleshooting common issues.

Protocol 1: Step-by-Step Column Packing and Sample Loading

This protocol describes the slurry packing method, which minimizes air bubbles and ensures a homogenous stationary phase bed.

  • Preparation:

    • Select a glass column of appropriate size (e.g., for 1g of crude, a 40mm diameter column is suitable).

    • Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed.

    • Add a ~1 cm layer of sand over the cotton plug.

    • Clamp the column perfectly vertically to a stand.

  • Slurry Packing:

    • In a beaker, measure the required amount of silica gel (e.g., 50-100 g for 1 g of crude).

    • Add your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) to the silica gel to create a free-flowing slurry. Stir gently to release trapped air.

    • With the column stopcock closed, pour the slurry into the column in a single, continuous motion. Use a powder funnel to aid this process.

    • Open the stopcock and drain the solvent, continuously tapping the side of the column gently to encourage even packing. Crucially, never let the solvent level drop below the top of the silica bed. [4]

    • Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.[5]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the absolute minimum volume of solvent (preferably the eluent, or a slightly more polar solvent if needed for solubility).[5] Carefully pipette the solution onto the top layer of sand, allowing it to absorb fully into the silica. Repeat with a tiny amount of clean eluent to wash the sides and ensure all the sample is on the column.

    • Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve your crude product in a suitable solvent (e.g., DCM) in a round-bottom flask. Add a small amount of silica gel (2-3x the mass of your crude).[5] Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Li, J. et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7906. Available from: [Link]

  • ResearchGate (2023). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]

  • LookChem (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(9), 4640-4647. Available from: [Link]

  • ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Organic Syntheses. Procedure for 2-Bromo-N-Boc-glycine tert-butyl ester. Available from: [Link]

  • Royal Society of Chemistry (2011). Organic & Biomolecular Chemistry, 9, 7847-7851. Available from: [Link]

  • MicroSolv Technology Corporation (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]

  • NeuroQuantology (2018). Analyzing and creating compounds of amino thiazole. NeuroQuantology, 16(5). Available from: [Link]

  • Pharma Now (2024). Mobile and Stationary Phases in Chromatography Explained. Available from: [Link]

  • Wang, L. et al. (2015). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Molecules, 20(4), 6329-6343. Available from: [Link]

  • Reddit r/chemistry (2022). troubleshooting column chromatography. Available from: [Link]

  • Xiang, H. et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1736-1751. Available from: [Link]

  • ResearchGate (2003). Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole as analgesic and antiinflammatory agents. Available from: [Link]

  • Legnani, L. et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2955. Available from: [Link]

  • MIT Libraries (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. Available from: [Link]

  • International Journal of Health and Allied Sciences (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • Rossetti, V. et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences, 25(6), 3469. Available from: [Link]

  • ResearchGate (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • ResearchGate. Stationary Phases and Columns for Chiral Chromatography. Available from: [Link]

  • Nazareth, C. & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available from: [Link]

  • Moody, C. J. & Sandford, G. (2017). A new method for bromination of carbazoles, β-carbolines and iminodibenzyls by use of N-bromosuccinimide and silica gel. ORCA - Cardiff University. Available from: [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link]

  • Kumar, D. et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155027. Available from: [Link]

  • Kubota, K. et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available from: [Link]

  • Bunev, A. S. et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Available from: [Link]

  • Gomha, S. M. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available from: [Link]

  • ResearchGate (2024). Silica gel supported microwave-assisted synthesis... Available from: [Link]

  • Mphahlele, M. J. et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1055. Available from: [Link]

  • ResearchGate (2014). 2-Bromo-4-phenyl-1,3-thiazole. Available from: [Link]

  • Bunev, A. S. et al. (2014). 2-Bromo-4-phenyl-1,3-thia-zole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139. Available from: [Link]

  • PubChem. 2-bromo-4-tert-butyl-1,3-thiazole. Available from: [Link]

  • PubChem. 4-Bromo-2-methyl-1,3-thiazole. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during this multi-step synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: A Multi-Step Synthetic Challenge

The synthesis of this compound is a sequential process typically involving three key stages: thiazole ring formation, bromination, and amidation. Each stage presents a unique set of challenges and potential for side reactions that can impact yield, purity, and the overall success of the synthesis. This guide will address specific issues in a question-and-answer format to provide clear and actionable solutions.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic route is outlined below. This will serve as a reference for the troubleshooting sections that follow.

Synthetic_Pathway A α-haloketone + Thioamide B Substituted Thiazole-4-carboxylate Ester A->B Hantzsch Thiazole Synthesis C 2-Bromo-1,3-thiazole-4-carboxylic Acid B->C Hydrolysis & Bromination D This compound (Target) C->D Amide Coupling

Caption: General synthetic route for this compound.

Part 1: Hantzsch Thiazole Synthesis - Ring Formation

The initial step typically involves the Hantzsch thiazole synthesis, where an α-halocarbonyl compound condenses with a thioamide to form the thiazole ring.[1][2]

Question 1: My Hantzsch reaction is giving a low yield of the desired thiazole-4-carboxylate ester. What are the likely causes and solutions?

Answer:

Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Instability of Reactants: Thioamides can be unstable, especially in acidic conditions.[3] Ensure the quality of your thioamide and consider preparing it fresh if it has been stored for an extended period. The α-haloketone can also be unstable and prone to self-condensation or decomposition.

  • Sub-optimal Reaction Conditions: The reaction is sensitive to temperature and solvent.

    • Temperature: While heating is often required, excessive temperatures can lead to decomposition of reactants and products. A systematic temperature screen is advisable.

    • Solvent: Protic solvents like ethanol are commonly used. However, for specific substrates, aprotic solvents might offer better results.

  • Side Reactions: The primary competing reaction is often the formation of byproducts from the self-condensation of the α-haloketone.

Troubleshooting Protocol:

  • Reactant Purity Check: Verify the purity of your α-haloketone and thioamide by NMR or LC-MS.

  • Temperature Optimization: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and reflux) to determine the optimal condition.

  • Solvent Screening: If yield issues persist, consider screening alternative solvents such as methanol, isopropanol, or aprotic solvents like DMF or acetonitrile.

Question 2: I am observing multiple spots on my TLC plate after the Hantzsch reaction, suggesting the formation of isomers. How can I address this?

Answer:

Isomer formation in Hantzsch synthesis is a classic regioselectivity issue, particularly when using unsymmetrical α-haloketones or thioamides.[4] For the synthesis of a 4-carboxy-substituted thiazole, you are likely using an α-halo-β-ketoester. The reaction's regioselectivity is influenced by the relative electrophilicity of the two carbonyl carbons in the α-halo-β-ketoester.

Visualizing Regioselectivity:

Regioselectivity Reactants Unsymmetrical α-haloketone + Thioamide Path_A Attack at Carbonyl A Reactants->Path_A Path_B Attack at Carbonyl B Reactants->Path_B Product_A Desired Regioisomer Path_A->Product_A Product_B Undesired Regioisomer Path_B->Product_B

Caption: Potential pathways leading to regioisomers in Hantzsch synthesis.

Solutions to Improve Regioselectivity:

  • Choice of Reactants: If possible, select starting materials that are symmetrical to avoid regioselectivity issues altogether.

  • Reaction Conditions: The reaction's regioselectivity can sometimes be influenced by temperature and the presence of catalysts. Experimenting with milder conditions (lower temperature) may favor the formation of the thermodynamically more stable product.

  • Purification: If a mixture of regioisomers is unavoidable, careful column chromatography is typically required for separation. Characterization by 2D NMR techniques (like HMBC) can be crucial to confirm the structure of the desired isomer.[4]

Part 2: Bromination of the Thiazole Ring

The introduction of the bromine atom at the 2-position of the thiazole ring is a critical step. This is often achieved after the formation of the thiazole-4-carboxylic acid.

Question 3: My bromination reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for the 2-bromo product?

Answer:

Thiazole rings can be susceptible to over-bromination, especially under harsh conditions. The electron-rich nature of the thiazole ring makes it reactive towards electrophiles. While the 5-position is generally the most reactive site for electrophilic substitution on an unsubstituted thiazole, the presence of a 4-carboxy group can influence the regioselectivity. The desired 2-bromo product is often obtained via a Sandmeyer-type reaction from a 2-amino precursor.[5]

Common Side Reactions in Bromination:

Side ProductProbable CauseProposed Solution
Dibrominated Thiazole Excess brominating agent, harsh reaction conditions.Use of N-bromosuccinimide (NBS) as a milder brominating agent.[6] Careful control of stoichiometry (1.0-1.1 equivalents of brominating agent).
Tribrominated Thiazole Highly activating substituents on the ring, prolonged reaction times.Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.
Decarboxylative Bromination High temperatures, presence of certain catalysts.Perform the bromination at lower temperatures. A transition metal-free decarboxylative bromination has been reported for some thiazole cores.[7]

Recommended Protocol for Selective Bromination:

  • Starting Material: If starting from 2-amino-1,3-thiazole-4-carboxylic acid, a Sandmeyer-type reaction is the preferred method for introducing the bromine at the 2-position.[5]

  • Brominating Agent: Consider using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane for direct bromination of the thiazole ring. NBS is generally more selective than liquid bromine.

  • Temperature Control: Maintain a low temperature (e.g., 0 °C to room temperature) throughout the addition of the brominating agent and the course of the reaction.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times that can lead to over-bromination.

Part 3: Amide Coupling with Methylamine

The final step involves the formation of the N-methyl amide from the 2-bromo-1,3-thiazole-4-carboxylic acid.

Question 4: The amide coupling reaction is inefficient, and I am getting a significant amount of unreacted carboxylic acid back. What are the best practices for this step?

Answer:

Directly reacting a carboxylic acid with an amine to form an amide requires high temperatures, which can lead to degradation of the thermally sensitive thiazole ring. Therefore, the use of coupling agents or the conversion of the carboxylic acid to a more reactive species is necessary.

Troubleshooting Amide Coupling:

Amide_Coupling_Troubleshooting cluster_0 Problem: Low Conversion cluster_1 Solutions a1 Insufficient activation of carboxylic acid b1 Use a more potent coupling agent (e.g., HATU, HBTU) a1->b1 b2 Convert carboxylic acid to acyl chloride (e.g., using SOCl2 or oxalyl chloride) a1->b2 b4 Use a non-nucleophilic base (e.g., DIPEA) a1->b4 a2 Poor nucleophilicity of amine a2->b1 a3 Steric hindrance b3 Optimize reaction temperature and time a3->b3

Caption: Troubleshooting flowchart for inefficient amide coupling.

Key Considerations for Amide Coupling:

  • Activation of the Carboxylic Acid:

    • Acyl Chloride Formation: A robust method is to convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards methylamine.

    • Coupling Reagents: A variety of coupling reagents can be employed, such as EDC/HOBt, HBTU, or HATU.[8][9] The choice of reagent may need to be optimized for your specific substrate.

  • Base: The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without competing with the methylamine nucleophile.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.

Question 5: I am observing a significant byproduct that appears to be the result of the bromine at the 2-position being displaced. How can I prevent this?

Answer:

The C2 position of the thiazole ring can be susceptible to nucleophilic attack, especially when activated.[1] While bromine is a relatively stable substituent, strong nucleophiles or harsh reaction conditions can lead to its displacement.

Strategies to Minimize Bromine Displacement:

  • Milder Conditions: Use the mildest possible conditions for the amide coupling. This includes lower reaction temperatures and shorter reaction times.

  • Order of Addition: Add the activating agent to the carboxylic acid first to form the activated intermediate before introducing the methylamine. This minimizes the exposure of the bromo-thiazole to the free amine under potentially activating conditions.

  • Choice of Base: Ensure the base used is non-nucleophilic and used in the correct stoichiometry. An excess of a potentially nucleophilic base could contribute to side reactions.

FAQs: Quick Reference

Q: Can I perform the bromination before the hydrolysis of the ester? A: Yes, this is a viable alternative synthetic route. Bromination of the thiazole-4-carboxylate ester followed by hydrolysis to the carboxylic acid can sometimes offer advantages in terms of solubility and purification.

Q: My final product, this compound, seems to degrade upon storage. What are the recommended storage conditions? A: Heterocyclic compounds, particularly those with halogen substituents, can be sensitive to light, air, and moisture. It is advisable to store the final product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., -20 °C) to ensure its long-term stability.

Q: What are the best methods for purifying the final product? A: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and of reasonable purity, recrystallization from a suitable solvent system is often effective.

  • Column Chromatography: For mixtures of closely related compounds or to remove residual reagents, silica gel column chromatography is the standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.

  • Aqueous Workup: A standard aqueous workup after the reaction can help remove water-soluble impurities and unreacted starting materials. This typically involves washing the organic layer with a dilute acid, a dilute base (like sodium bicarbonate solution), and brine.

References

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). PubMed Central. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central. Retrieved from [Link]

  • Sci-Hub. (n.d.). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Retrieved from [Link]

Sources

Preventing debromination in palladium-catalyzed reactions of 2-bromo-thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Debromination and Optimizing Coupling Efficiency

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 2-bromo-thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The electron-deficient nature of the thiazole ring at the 2-position makes the C-Br bond susceptible to a common and often frustrating side reaction: debromination (hydrodebromination). This guide provides in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you minimize this unwanted pathway and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in my reaction with 2-bromo-thiazole?

A: Debromination, or hydrodebromination, is a side reaction where the bromine atom on your 2-bromo-thiazole is replaced by a hydrogen atom, leading to the formation of thiazole as a byproduct. This is problematic because it consumes your starting material, reduces the yield of your desired coupled product, and can complicate purification. The C2-position of the thiazole ring is particularly electron-deficient, making the C-Br bond susceptible to cleavage.

Q2: I'm observing significant amounts of thiazole in my reaction mixture. What are the most likely causes?

A: The primary culprits for excessive debromination are often related to the reaction conditions. These can include:

  • Inappropriate choice of base: Some bases can act as hydride donors.

  • Suboptimal ligand selection: The electronic and steric properties of the phosphine ligand play a crucial role.

  • High reaction temperatures: Elevated temperatures can favor the debromination pathway.

  • Presence of protic impurities: Water or alcohol in your solvents or reagents can be a source of protons.

Q3: How can I detect and quantify the extent of debromination?

A: You can monitor the formation of debrominated byproducts using standard analytical techniques.[1] Comparing your crude reaction mixture to authentic standards of 2-bromo-thiazole and thiazole via Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy will allow for identification and quantification.[1]

Troubleshooting Guide: Tackling Debromination Head-On

This section provides a more detailed, problem-oriented approach to troubleshooting debromination in various palladium-catalyzed cross-coupling reactions.

Problem: Significant Debromination of the 2-bromo-thiazole Starting Material

Q: My Suzuki-Miyaura coupling is yielding more thiazole than my desired biaryl-thiazole. How can I fix this?

A: The Suzuki-Miyaura reaction is a powerful tool, but the choice of base and ligand is critical to suppress debromination.

  • Causality Behind Experimental Choices: The base in a Suzuki coupling plays a key role in the transmetalation step.[2] However, strong bases, particularly in the presence of protic solvents, can increase the rate of competing debromination. The ligand influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step relative to the undesired debromination pathway.[3]

  • Troubleshooting Steps & Recommendations:

    • Re-evaluate Your Base: If you are using a strong base like sodium hydroxide or potassium tert-butoxide, consider switching to a milder inorganic base.

      • Recommendation: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[4][5] For boronic acids that are sensitive to hydrolysis, anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[2]

    • Optimize Your Ligand: If you are using a simple phosphine ligand like triphenylphosphine (PPh₃), it may not be sufficient to prevent debromination.

      • Recommendation: Screen a panel of bulky, electron-rich Buchwald-type ligands such as SPhos, XPhos, or P(t-Bu)₃.[5] These ligands can promote the desired cross-coupling over hydrodebromination.

    • Control the Temperature: High temperatures can provide the activation energy needed for the debromination pathway.

      • Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C or higher) and monitor the progress over a longer period.[4]

    • Ensure Anhydrous Conditions: The presence of water can be a proton source for hydrodebromination.[6][7]

      • Recommendation: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Degassing the solvent is also crucial to remove dissolved oxygen, which can degrade the catalyst.[8]

Parameter Recommendation for Minimizing Debromination in Suzuki Coupling Rationale
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases are less likely to promote protonolysis of the C-Br bond.[4][5]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate reductive elimination.[3][5]
Temperature 60-80 °CLower temperatures disfavor the debromination side reaction.[4]
Solvent Anhydrous Dioxane, Toluene, or DMFMinimizes protic sources that can lead to hydrodebromination.[6][7]

Q: I'm attempting a Sonogashira coupling with a terminal alkyne, but debromination is the major pathway. What should I change?

A: Sonogashira couplings are also susceptible to debromination, and careful control of the reaction parameters is key.

  • Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9][10] The amine base can sometimes act as a hydride source, leading to debromination. The choice of palladium ligand is also critical for stabilizing the catalytic species and promoting the desired C-C bond formation.

  • Troubleshooting Steps & Recommendations:

    • Base Selection: Triethylamine (Et₃N) is a common base in Sonogashira couplings, but it can be a source of hydrides.

      • Recommendation: Consider using a bulkier, less nucleophilic amine base like diisopropylethylamine (DIPEA). Alternatively, an inorganic base such as potassium carbonate may be effective, particularly in a "copper-free" Sonogashira protocol.

    • Copper Co-catalyst: While copper(I) iodide (CuI) is standard, its presence can sometimes lead to side reactions, including alkyne homocoupling (Glaser coupling).[11]

      • Recommendation: Try a copper-free Sonogashira protocol. These often employ more robust palladium/ligand systems that can facilitate the coupling without the need for a copper co-catalyst.[12]

    • Ligand Optimization: As with other cross-coupling reactions, the ligand is crucial.

      • Recommendation: For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which have shown success in minimizing side reactions.

    • Solvent and Temperature:

      • Recommendation: Use anhydrous, degassed solvents like THF or DMF. Running the reaction at the lowest effective temperature can help to suppress debromination.

Q: My Buchwald-Hartwig amination of 2-bromo-thiazole is failing due to extensive debromination. What are the best practices to avoid this?

A: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but the strong bases typically employed can exacerbate debromination.[13][14]

  • Causality Behind Experimental Choices: This reaction relies on a palladium catalyst and a strong base to deprotonate the amine and facilitate the catalytic cycle. However, strong alkoxide bases like sodium tert-butoxide (NaOtBu) can promote debromination, especially at elevated temperatures. The choice of ligand is critical to ensure that the rate of reductive elimination to form the C-N bond is faster than the rate of debromination.

  • Troubleshooting Steps & Recommendations:

    • Base Modification: NaOtBu is a very strong base and can be problematic.

      • Recommendation: Switch to a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). While the reaction may be slower, it can significantly reduce debromination. Lithium bis(trimethylsilyl)amide (LHMDS) can also be an effective base.

    • Ligand Selection is Key: The development of specialized ligands has been instrumental in the success of the Buchwald-Hartwig amination.

      • Recommendation: Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or JohnPhos. These ligands are designed to promote the desired C-N coupling and are often effective at suppressing debromination.[15]

    • Temperature Management:

      • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times, but can significantly improve the product-to-byproduct ratio.

Reaction Recommended Base Recommended Ligand Key Considerations
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄SPhos, XPhos, P(t-Bu)₃Ensure anhydrous conditions.[6][7]
Sonogashira DIPEA, K₂CO₃Bulky phosphines, NHCsConsider copper-free conditions.[12]
Buchwald-Hartwig K₂CO₃, Cs₂CO₃, LHMDSRuPhos, XPhos, JohnPhosUse specialized biarylphosphine ligands.[15]

Visualizing the Competing Pathways

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and the competing debromination pathway.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M Protonolysis Protonolysis / β-Hydride Elimination PdII->Protonolysis [H] Source PdIIR Ar-Pd(II)L₂(R) Transmetal->PdIIR RedElim Reductive Elimination PdIIR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product Debrom Debromination Pathway PdHydride Ar-Pd(II)L₂(H) Protonolysis->PdHydride RedElimH Reductive Elimination PdHydride->RedElimH RedElimH->Pd0 Regeneration Byproduct Ar-H (Debrominated Byproduct) RedElimH->Byproduct

Caption: Catalytic cycle showing desired cross-coupling versus the debromination side reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-thiazole with Minimized Debromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-thiazole with an arylboronic acid, incorporating best practices to suppress hydrodebromination.[1][16]

Materials:

  • 2-Bromo-thiazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2-3 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry, oven-baked flask, add 2-bromo-thiazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the reaction flask.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the remaining anhydrous, degassed dioxane to the reaction mixture.

  • Heat the reaction to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Workflow for a Suzuki-Miyaura coupling with minimized debromination.

References

  • BenchChem. (n.d.). How to prevent debromination in 2,5-Dibromothiazole reactions.
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Coventry. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (n.d.). Problems with Suzuki coupling.
  • Wikipedia. (2023). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • ResearchGate. (n.d.). Novel insights into the mechanism for protic solvent promoting Pd/C-catalyzed hydrodechlorination of chlorinated organic compounds | Request PDF.
  • Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Organic & Biomolecular Chemistry. (2015). Metal catalyzed defunctionalization reactions.

Sources

Technical Support Center: 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide. We move beyond simple protocols to explain the causality behind common impurities and process failures, ensuring a robust and reproducible synthesis.

Plausible Synthetic Pathway

The synthesis of this compound is typically approached in two main stages. First, the construction of the core heterocyclic structure, 2-bromo-1,3-thiazole-4-carboxylic acid. Second, the coupling of this acid with methylamine to form the final amide product. Understanding the potential pitfalls at each step is critical for impurity control.

Synthetic_Pathway cluster_0 Stage 1: Thiazole Core Synthesis cluster_1 Stage 2: Amide Coupling A Ethyl 2-chloroacetoacetate + Thiourea B Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Synthesis) A->B Reflux C Ethyl 2-bromo-4-methylthiazole-5-carboxylate (Sandmeyer-type Reaction) B->C 1. NaNO₂, HBr 2. CuBr D 2-Bromo-4-methylthiazole-5-carboxylic acid (Hydrolysis) C->D NaOH, H₂O/EtOH E 2-Bromo-4-methylthiazole-5-carboxylic acid + Methylamine (CH₃NH₂) F This compound (Final Product) E->F Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA)

Caption: General two-stage synthetic route to the target compound.

Part 1: Troubleshooting Guide & FAQs for Thiazole Core Synthesis

This section addresses impurities arising from the formation of the key intermediate, 2-bromo-1,3-thiazole-4-carboxylic acid.

Question 1: My Hantzsch thiazole synthesis (Stage 1, Step A→B) is low-yielding and shows multiple spots on TLC. What are the likely impurities?

Answer: The Hantzsch synthesis, while generally reliable, can produce several byproducts if not properly controlled.[1] The primary issues stem from unreacted starting materials and side reactions.

Common Impurities & Root Causes:

ImpurityStructure (Example)Root Cause & Explanation
Unreacted Thioamide ThioureaInsufficient α-haloketone or reaction time. Thiourea is a key nucleophile; its persistence indicates an incomplete reaction.
Unreacted α-Haloketone Ethyl 2-chloroacetoacetateStoichiometric imbalance or insufficient heating. This electrophile can also self-condense or degrade under prolonged heating.
Bis-Adduct Intermediate from 2 molecules of α-haloketone + 1 of thioamideIncorrect stoichiometry. Using a significant excess of the α-haloketone can lead to undesired secondary reactions.
Oxazole Impurity Ethyl 2,4-dimethyloxazole-5-carboxylatePresence of a competing amide nucleophile. If urea is present as an impurity in the thiourea starting material, the analogous oxazole can form.

Troubleshooting Protocol: Optimizing the Hantzsch Reaction

  • Reagent Purity: Ensure high-purity thiourea and ethyl 2-chloroacetoacetate are used. The presence of water or other nucleophiles can lead to side reactions.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the complete consumption of the α-haloketone.

  • Temperature Control: While heating is necessary, excessive temperatures or prolonged reaction times can lead to the degradation of starting materials and products. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Purification: The resulting 2-aminothiazole ester can often be purified by recrystallization from an appropriate solvent like ethanol to remove unreacted starting materials and polar byproducts.

Question 2: The Sandmeyer-type reaction (Stage 1, Step B→C) to install the bromine atom is giving me a complex mixture. What went wrong?

Answer: The diazotization of the 2-aminothiazole and subsequent substitution with bromide is a sensitive step. Temperature control is paramount.

Common Impurities & Root Causes:

ImpurityStructure (Example)Root Cause & Explanation
Unreacted Starting Material Ethyl 2-amino-4-methylthiazole-5-carboxylateIncomplete diazotization. This can be due to insufficient sodium nitrite or the diazonium salt being unstable and decomposing before the addition of the copper(I) bromide.
Phenolic Byproduct Ethyl 2-hydroxy-4-methylthiazole-5-carboxylateReaction with water. If the reaction temperature rises significantly above 0-5 °C, the diazonium salt can be hydrolyzed by water to form the corresponding hydroxyl compound.
Debrominated Product Ethyl 4-methylthiazole-5-carboxylateReductive deamination. This can occur if the reaction conditions favor the reduction of the diazonium salt rather than substitution.

Troubleshooting Protocol: Sandmeyer Reaction Control

  • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite and the subsequent addition of the copper(I) bromide solution.

  • Slow Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aminothiazole to prevent a rapid exotherm and localized heating.

  • Fresh Reagents: Use freshly prepared copper(I) bromide for the best results.

  • Work-up: A careful aqueous work-up can help remove inorganic salts and some polar impurities before chromatographic purification.

Question 3: My final hydrolysis step (Stage 1, Step C→D) is incomplete or seems to be degrading the product. How can I improve this?

Answer: Hydrolysis of the ester to the carboxylic acid can be problematic if the conditions are too harsh, potentially leading to thiazole ring degradation.[2][3]

Common Impurities & Root Causes:

ImpurityStructure (Example)Root Cause & Explanation
Unreacted Ester Ethyl 2-bromo-4-methylthiazole-5-carboxylateInsufficient base or reaction time. The hydrolysis may be sluggish, requiring extended reaction times or slightly elevated temperatures.
Ring-Opened Products Various acyclic sulfur/nitrogen-containing speciesHarsh conditions. Strong basic or acidic conditions, coupled with high temperatures, can lead to the cleavage of the thiazole ring.[2]

Troubleshooting Protocol: Controlled Hydrolysis

  • Condition Monitoring: Use a moderate concentration of base (e.g., 1-2 M NaOH) in a co-solvent system like water/ethanol.

  • Temperature Management: Start the reaction at room temperature and gently heat if necessary, monitoring progress by TLC or LC-MS to avoid product degradation.

  • Acidification: After the reaction is complete, carefully acidify the mixture with cold dilute HCl to precipitate the carboxylic acid product. Ensure the pH is sufficiently low (~2-3) for complete precipitation.

  • Purification: The crude carboxylic acid can be purified by recrystallization or a simple trituration with a non-polar solvent to remove residual unreacted ester.

Part 2: Troubleshooting Guide & FAQs for Amide Coupling

This section focuses on impurities generated during the formation of the final amide bond between the thiazole carboxylic acid and methylamine.

Question 4: My amide coupling reaction (Stage 2) is inefficient. My starting acid is consumed, but I see very little product and several new spots on LC-MS. What are these byproducts?

Answer: This is a classic issue in amide coupling. The consumption of the starting acid indicates that activation is occurring, but the activated intermediate is reacting with species other than the intended amine or is undergoing side reactions. The specific byproducts are highly dependent on the coupling reagent used.[4][5]

Coupling_Impurities cluster_EDC With EDC/HOBt cluster_HATU With HATU Activated_Ester O-Acylisourea Intermediate N_Acylurea N-Acylurea Impurity (Non-productive) Activated_Ester->N_Acylurea Rearrangement (O→N Acyl Transfer) EDC_Urea EDC-Urea Byproduct Activated_Ester->EDC_Urea + H₂O HATU_Reaction Carboxylic Acid + HATU TMU Tetramethylurea (TMU) (Byproduct) HATU_Reaction->TMU HOAt HOAt (Byproduct) HATU_Reaction->HOAt Guanidinium Guanidinium Impurity HATU_Reaction->Guanidinium Methylamine Methylamine Methylamine->Guanidinium + HATU

Caption: Common side reactions and byproducts from EDC and HATU coupling agents.

Common Impurities & Root Causes (Coupling Agent Dependent):

ImpurityRoot Cause & ExplanationDetection & Removal
N-Acylurea (with EDC)Rearrangement of the active O-acylisourea intermediate. This is a common side reaction with carbodiimides, especially in polar solvents like DMF. The N-acylurea is stable and unreactive.[6]Often has a similar polarity to the desired product, making it difficult to remove by standard chromatography. A change of solvent to DCM may reduce its formation.
EDC/DCC Urea (with EDC/DCC)Stoichiometric byproduct of the coupling agent. These ureas are always formed. EDC-urea is water-soluble, while DCC-urea is poorly soluble in most organic solvents.[5][7]EDC-urea can be removed with an aqueous acidic wash (e.g., dilute HCl or NH₄Cl). DCC-urea can be filtered off.
Tetramethylurea (TMU) (with HATU)Stoichiometric byproduct of HATU activation. TMU is a polar, water-soluble compound that can be difficult to remove from the product.[8]Removal is challenging. Extensive aqueous washes or reverse-phase chromatography may be necessary.
Guanidinium Byproduct Reaction of the amine (methylamine) directly with the coupling agent (e.g., HATU). This consumes the amine and the coupling reagent, lowering the yield.[5]This impurity is typically very polar and can be removed by an acidic wash during work-up.

Troubleshooting Protocol: Optimizing Amide Coupling

  • Order of Addition is Critical: Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4][5] This minimizes the opportunity for the amine to react directly with the coupling agent.

  • Solvent Choice: For EDC couplings, consider switching from DMF to a less polar solvent like Dichloromethane (DCM) to suppress the formation of the N-acylurea impurity.[6][9]

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Water will hydrolyze the activated ester intermediate, leading to the formation of urea byproducts and consumption of the coupling reagent.[4]

  • Effective Work-up:

    • Acidic Wash: Use a dilute acid wash (e.g., 1M HCl, sat. NH₄Cl) to remove unreacted amine, the basic catalyst (e.g., DIPEA), and water-soluble byproducts like EDC-urea.

    • Basic Wash: A dilute basic wash (e.g., sat. NaHCO₃) can help remove unreacted carboxylic acid and acidic byproducts like HOBt or HOAt.

    • Brine Wash: A final wash with brine helps to remove residual water before drying the organic layer.

Question 5: My final product is unstable and shows new peaks after purification or upon storage. What are the potential degradation impurities?

Answer: Thiazole-containing compounds can be susceptible to specific degradation pathways, particularly hydrolysis and photodegradation.

Common Degradation Pathways:

Degradation TypeMechanismResulting ImpuritiesPrevention
Hydrolysis Cleavage of the N-methyl amide bond under strong acidic or basic conditions.[10]2-Bromo-1,3-thiazole-4-carboxylic acid and methylamine.Avoid exposure to strong acids or bases during work-up and storage. Maintain a neutral pH.
Photodegradation Reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition on the thiazole ring, followed by rearrangement. This is more common for thiazoles with aryl substituents.[2][11]Complex rearranged products, potentially involving ring-opening.Protect the compound from light, especially UV radiation, during the reaction, purification, and storage. Use amber vials.
Debromination Loss of the bromine atom from the C2 position.N-methyl-1,3-thiazole-4-carboxamide.This can sometimes occur under reductive conditions or with certain nucleophiles. Ensure reaction conditions are strictly controlled.

Protocol for Stability Assessment (Forced Degradation Study):

To proactively identify potential degradation products, a forced degradation study is recommended.[3]

  • Prepare Solutions: Prepare dilute solutions of your final product in various media:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% H₂O₂ (Oxidative)

    • Methanol or Acetonitrile (for Photolytic and Thermal)

  • Apply Stress:

    • Hydrolytic: Heat the acidic and basic solutions at ~60-80 °C for several hours.

    • Oxidative: Keep the H₂O₂ solution at room temperature.

    • Photolytic: Expose the solution to a UV/Vis light source.

    • Thermal: Heat the solution in the dark.

  • Analyze: Analyze all samples by a stability-indicating HPLC method at various time points to identify and quantify any new peaks that form. Use LC-MS to identify the mass of the degradation products.

References

  • BenchChem. (2025).
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015).
  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. BenchChem.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Nature. (2018). A chemoenzymatic process for amide bond formation. Retrieved from [Link]

  • Reddit. (2020). Impurity when using HATU. Retrieved from [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Catalytic N-methyl amidation of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2021). Is it possible to have HOAt as impurity after the cleavage from the resin (in SPPS)?. Retrieved from [Link]

  • Nature. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]

  • PubMed Central. (2016). Comparative Degradation of a Thiazole Pollutant. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Reddit. (2020). Unusual Mass in standard HATU Coupling. Retrieved from [Link]

  • YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group. Retrieved from [Link]

  • Reddit. (2020). amide coupling help. Retrieved from [Link]

  • Reddit. (2020). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • YouTube. (2014). How to Make Amides: Mechanism. Retrieved from [Link]

  • MDPI. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • CCSE. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • Google Patents. (2016). Synthetic method for 2-acetyl thiazole.
  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis of amide derivatives for electron deficient amines. Retrieved from [Link]

  • Ask This Paper. (2016). Differential enzymatic degradation of thiazole pollutants. Retrieved from [Link]

  • CCSE. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromothiazole. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-methyl-thiazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-thiazole-4-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this specific amide bond formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis typically stem from one of four areas: inefficient activation of the thiazole-4-carboxylic acid, competing side reactions, suboptimal reaction conditions, or losses during work-up and purification. A systematic approach to troubleshooting these factors is the most effective way to identify and resolve the issue.

Q2: Which coupling reagent is the best choice for coupling thiazole-4-carboxylic acid with methylamine?

There is no single "best" reagent, as the optimal choice depends on factors like scale, budget, and the presence of other sensitive functional groups. However, a common and effective starting point is the use of carbodiimide reagents.

  • EDC (or EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a widely used, water-soluble carbodiimide. Its primary advantage is that its urea byproduct is also water-soluble, simplifying purification through a simple aqueous wash[1]. It is often used with an additive.

  • DCC/DIC: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are also effective. The dicyclohexylurea (DCU) byproduct of DCC is insoluble in most organic solvents and can be removed by filtration[1]. However, residual amounts can sometimes co-purify with the product.

  • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more powerful and lead to faster reactions and higher yields, especially with less reactive starting materials[2]. They are, however, more expensive.

For this specific synthesis, a combination of EDC and an additive like HOBt (1-Hydroxybenzotriazole) in a solvent like DCM or DMF is a robust and cost-effective starting point[3][4].

Q3: What is the purpose of additives like HOBt or DMAP?

Additives are crucial for improving the efficiency and minimizing side reactions of carbodiimide-mediated couplings.

  • HOBt (1-Hydroxybenzotriazole): HOBt acts as a "trapping" agent. It reacts with the highly reactive O-acylisourea intermediate formed from the carboxylic acid and carbodiimide. This forms an active ester (OBt ester) which is more stable than the O-acylisourea but still highly reactive towards the amine[1]. This two-step process within the one-pot reaction suppresses side reactions, most notably racemization if chiral centers are present alpha to the carbonyl[1].

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst. It is typically used in catalytic amounts and is particularly useful when coupling to sterically hindered or poorly nucleophilic amines. However, care must be taken as its high basicity can sometimes promote side reactions[5].

Q4: I see an insoluble white precipitate in my reaction. What is it and how do I remove it?

If you are using DCC as your coupling reagent, the white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the reaction[1]. It should be removed by filtration before the aqueous work-up. If you are using EDC, a precipitate is less common as the urea byproduct is water-soluble. Any unexpected solid should be investigated as it could be an insoluble salt of your starting materials or product.

In-Depth Troubleshooting Guide

Problem: Persistently Low Yield (<50%)

Low yield is the most common complaint. The following decision tree and detailed explanations will help you diagnose the root cause.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_activation Step 1: Verify Carboxylic Acid Activation start->check_activation activation_method Activation Method? check_activation->activation_method coupling_reagent Using Coupling Reagent activation_method->coupling_reagent Carbodiimide/HATU acyl_chloride Using Acyl Chloride activation_method->acyl_chloride SOCl₂/Oxalyl Chloride reagent_quality Check Reagent Quality & Stoichiometry coupling_reagent->reagent_quality harsh_conditions Check for Degradation (harsh T, pH) acyl_chloride->harsh_conditions add_additive Add HOBt/HOAt to suppress side reactions reagent_quality->add_additive check_reaction Step 2: Assess Reaction Conditions add_additive->check_reaction amine_addition Ensure slow addition of amine at 0°C harsh_conditions->amine_addition amine_addition->check_reaction solvent_choice Solvent Dry? (DCM, DMF) check_reaction->solvent_choice temp_time Optimize Temp & Time (e.g., 0°C to RT, 12-24h) solvent_choice->temp_time check_purification Step 3: Review Work-up & Purification temp_time->check_purification extraction_loss Check pH during aqueous extraction check_purification->extraction_loss chromatography_issue Optimize column chromatography extraction_loss->chromatography_issue end_node Yield Improved chromatography_issue->end_node

Caption: A decision tree for troubleshooting low reaction yields.

Cause A: Inefficient Carboxylic Acid Activation

The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If this activation step is inefficient, the reaction will not proceed.

  • Mechanism Insight: Carbodiimides (R-N=C=N-R) react with the thiazole-4-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by methylamine to form the amide bond and a urea byproduct.

    activation_mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack RCOOH Thiazole-COOH O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl +EDC EDC EDC (Carbodiimide) Amide N-methyl-thiazole-4-carboxamide (Product) O_Acyl->Amide +MeNH2 Urea Urea Byproduct O_Acyl->Urea MeNH2 Methylamine (MeNH2)

    Caption: General mechanism for carbodiimide-mediated amide coupling.

  • Solutions & Troubleshooting:

    • Reagent Quality: Ensure your coupling reagents (EDC, DCC) are not hydrolyzed from improper storage. Use fresh reagents from a reputable supplier.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.

    • Alternative Activation: For a more potent activation, consider converting the carboxylic acid to its acyl chloride. This is a two-step process but often results in very high yields. Be aware that the conditions are harsher[5][6]. (See Protocol 2).

Cause B: Competing Side Reactions

The thiazole ring itself can participate in side reactions under certain conditions.

  • Mechanism Insight: The C2 proton of the thiazole ring (between N and S) is the most acidic proton on the ring system[7]. In the presence of a strong, non-nucleophilic base, this position can be deprotonated, leading to potential dimerization or reaction with other electrophiles.

  • Solutions & Troubleshooting:

    • Base Selection: If a base is required, use a hindered, non-nucleophilic base like DIPEA (Diisopropylethylamine) or triethylamine (TEA) in stoichiometric amounts. Avoid overly strong bases like LDA or metal hydrides.

    • Temperature Control: Start the reaction at 0 °C, especially during the addition of reagents, and then allow it to warm to room temperature. This minimizes exothermic reactions that could lead to degradation.

Problem: Product is Impure After Work-up
Cause A: Contamination with Urea Byproduct

This is the most common impurity when using carbodiimide coupling reagents.

  • Solutions & Troubleshooting:

    • EDC: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble. Perform multiple (2-3) washes of your organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid) followed by a brine wash. This will protonate the basic urea and extract it into the aqueous phase[1][4].

    • DCC: The DCU byproduct is largely insoluble in common solvents like DCM, ether, and ethyl acetate. Filter the reaction mixture through a pad of Celite® before proceeding with the aqueous work-up. Small amounts of dissolved DCU can sometimes be removed by trituration or careful chromatography.

Cause B: Unreacted Starting Material

TLC or LCMS analysis shows the presence of thiazole-4-carboxylic acid.

  • Solutions & Troubleshooting:

    • Drive the Reaction: Ensure the reaction has run to completion (monitor by TLC/LCMS, typically 12-24 hours).

    • Aqueous Wash: During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). This will deprotonate the acidic carboxylic acid and extract it into the aqueous layer.

Experimental Protocols & Methodologies

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a reliable starting point for the synthesis of N-methyl-thiazole-4-carboxamides.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DCM, DMF, or CH3CN at a concentration of ~0.1 M)[2].

  • Additive Addition: Add HOBt (1.1 eq) and stir for 5-10 minutes until dissolved.

  • Carbodiimide Addition: Add EDC•HCl (1.2 eq) to the mixture and stir at room temperature for 30-60 minutes. This is the activation period.

  • Amine Addition: Cool the mixture to 0 °C in an ice bath. Add methylamine (a solution in THF or water, 1.2-1.5 eq) dropwise. If using a salt form like methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.5 eq) concurrently.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-thiazole-4-carboxamide[4].

Protocol 2: Synthesis via the Acyl Chloride Intermediate

This method is often higher yielding but requires more stringent anhydrous conditions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add thiazole-4-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Chlorination: Cool the suspension to 0 °C. Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO2, HCl or SO2, HCl) will occur. Perform in a fume hood.

  • Activation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when the solution becomes homogeneous and gas evolution ceases.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove excess chlorinating agent. Co-evaporate with anhydrous toluene (2x) to ensure all volatiles are removed. The resulting thiazole-4-carbonyl chloride should be used immediately.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve methylamine (1.5 eq) and triethylamine (2.0 eq, to act as an HCl scavenger) in anhydrous DCM. Add this solution dropwise to the cold acyl chloride solution.

  • Reaction & Work-up: Stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours. Perform the same aqueous work-up and purification as described in Protocol 1.

Data Summary: Comparison of Coupling Conditions

The following table summarizes representative yields from literature for similar amide coupling reactions involving thiazole carboxylic acids.

Coupling ReagentsAdditive(s)SolventTemperatureTime (h)Yield (%)Reference
EDCDMAP, HOBt (cat.)CH3CN23 °C1880%[2]
EDCDMAPDCMRT4866%[4]
EDC, HOBtDMFRT-72-82%[3]

References

  • Vaddula, B. R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • US4230849A - Process for the activation of carboxylic acids. Google Patents.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids. Google Patents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

Sources

Technical Support Center: 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal stability, storage, and handling of this compound, thereby safeguarding experimental integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the definitive long-term storage conditions for this compound?

A1: For maximal long-term stability, the compound should be stored under controlled conditions that mitigate potential degradation pathways. Based on data from suppliers of similar thiazole compounds and general chemical principles, the following conditions are recommended.[1]

Causality: The thiazole ring, particularly when functionalized, can be susceptible to environmental factors. The primary goals of these storage conditions are to minimize exposure to moisture, which could facilitate hydrolysis of the amide bond; light, which can induce photodegradation[2]; and heat, which accelerates all degradation processes. Keeping the container tightly sealed under an inert atmosphere prevents oxidation and reaction with atmospheric moisture.

Q2: How should I handle the compound for routine laboratory use (e.g., weighing, preparing solutions)?

A2: Proper handling is crucial to prevent contamination and degradation. Always handle the compound in a well-ventilated area or a chemical fume hood.[3][4][5] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Since the compound is a solid, avoid creating and inhaling dust.[5][6] For preparing solutions, bring the sealed container to room temperature before opening to prevent condensation of moisture onto the cold solid.

Q3: What are the known chemical incompatibilities for this compound?

A3: While specific incompatibility data for this compound is not extensively published, we can infer incompatibilities from its structure and data on related compounds. Avoid contact with:

  • Strong Oxidizing Agents: These can react with the electron-rich thiazole ring.[7]

  • Strong Bases: Can promote hydrolysis of the amide bond or potentially react with the bromo-thiazole moiety.

  • Strong Acids: Can catalyze the hydrolysis of the amide linkage.

  • Nucleophiles: The bromine atom on the thiazole ring can be susceptible to nucleophilic substitution, especially under forcing conditions.

Q4: What are the primary degradation pathways I should be aware of?

A4: The key structural motifs—a brominated thiazole ring and an N-methyl carboxamide—dictate the potential degradation routes.

  • Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 2-bromo-1,3-thiazole-4-carboxylic acid and methylamine.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light. A known mechanism involves a reaction with singlet oxygen, leading to an unstable endoperoxide that can rearrange and cleave the thiazole ring.[2] This highlights the importance of storing the compound in the dark.

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially releasing toxic and corrosive gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[3]

Q5: Is the compound particularly sensitive to air or moisture?

A5: Yes. While stable when handled correctly, the compound's amide linkage makes it inherently susceptible to moisture-driven hydrolysis over the long term. Sensitivity to atmospheric oxygen under ambient conditions is generally low, but storage under an inert gas like argon or nitrogen is a best practice to guarantee stability by displacing both oxygen and moisture.[8]

Table 1: Summary of Recommended Storage & Handling Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows kinetic degradation processes.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture ingress.[8]
Light Amber vial, stored in the darkPrevents photodegradation.[2][7]
Container Tightly sealed, airtight containerPrevents exchange with the external environment.[3][4][7]
Form Solid (as supplied)More stable than solutions for long-term storage.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: Inconsistent or Unexpected Results in Biological Assays

You observe a loss of potency, increased off-target effects, or poor reproducibility in your experiments.

Underlying Cause: This is frequently the first sign of compound degradation. The presence of impurities or degradants can interfere with your assay, leading to unreliable data.

Troubleshooting Workflow:

G A Inconsistent Assay Results B Verify Compound Integrity A->B C 1. Visual Inspection (Color change, clumping?) B->C D 2. Check Solution Clarity (Precipitate, haziness?) C->D E 3. Analytical QC Check (TLC, LC-MS, or ¹H NMR) D->E F Is compound pure? E->F G YES: Troubleshoot Assay Protocol F->G >95% H NO: Procure Fresh Compound F->H <95% I Review Storage & Handling Procedures H->I

Caption: Workflow for diagnosing inconsistent experimental results.

Resolution Steps:

  • Cease Use of Current Stock: Immediately quarantine the suspect batch to prevent further invalid experiments.

  • Perform a Quality Control (QC) Check: The most definitive step is to analyze the compound's purity.

    • Quick Check (TLC): A simple and fast method. See Protocol 2 below. A pure compound should show a single spot. The appearance of new spots, especially near the baseline, suggests polar degradants.

    • Definitive Check (LC-MS): This is the gold standard. It will confirm the presence of the parent compound (correct mass) and quantify the percentage of impurities. Hydrolysis would be indicated by a new peak corresponding to the mass of 2-bromo-1,3-thiazole-4-carboxylic acid.

  • Review Procedures: If degradation is confirmed, review your storage and handling protocols against the recommendations in this guide. Was the compound left on the bench? Was the stock solution stored at room temperature for an extended period? This review is critical to prevent recurrence.

Issue 2: The Solid Compound Has Changed in Appearance

The typically off-white to brown solid has darkened, become gummy, or shows visible clumping.[3]

Underlying Cause: A visible change in the physical state is a strong indicator of chemical degradation or moisture absorption. Gummy or clumped material often points to hygroscopicity and the absorption of water, which is a precursor to hydrolysis. Color change can indicate oxidative or light-induced degradation.

Resolution Steps:

  • Do Not Use: The compound's integrity is compromised.

  • Document the Change: Note the date and the nature of the change. This can be useful for supplier feedback or internal quality management.

  • Dispose and Replace: The material should be disposed of according to your institution's hazardous waste guidelines.[5] Procure a fresh, unopened lot of the compound for your experiments.

Issue 3: Poor Solubility in a Chosen Solvent

The compound fails to dissolve completely in a solvent where it was previously soluble, or a precipitate forms in a stock solution.

Underlying Cause:

  • Degradation: Degradation products may have different solubility profiles. For example, the carboxylic acid product of hydrolysis is often less soluble in non-polar organic solvents than the parent amide.

  • Solution Instability: The compound may be unstable in the chosen solvent over time, leading to precipitation of degradants.

  • Supersaturation: The initial stock solution may have been supersaturated and is now crashing out.

Resolution Steps:

  • Confirm Identity of Precipitate: If possible, centrifuge the solution, decant the supernatant, and analyze the precipitate and the supernatant separately by LC-MS. This will reveal if the precipitate is the parent compound or a degradant.

  • Re-evaluate Solvent Choice: If the compound is degrading in solution, consider a different solvent. DMSO is a common choice for stock solutions due to its high solubilizing power, but long-term stability in DMSO should not be assumed. For aqueous buffers, prepare solutions fresh daily from a concentrated DMSO stock.

  • Gentle Warming/Sonication: If you suspect simple solubility issues (not degradation), gentle warming (to 30-40°C) or sonication can aid dissolution. However, do not use excessive heat, as this can accelerate degradation.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)
  • Pre-Weighing: Allow the sealed vial of this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents moisture condensation.

  • Weighing: In a chemical fume hood, weigh out the required amount of solid into a clean, dry, amber glass vial. (Molecular Weight of C5H5BrN2OS ≈ 221.08 g/mol ). For 1 mL of a 10 mM stock, you would need 0.221 mg. It is more practical to make a larger volume, e.g., 2.21 mg for 10 mL.

  • Solubilization: Add the appropriate volume of anhydrous, research-grade DMSO using a calibrated pipette.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber micro-centrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Quick Quality Control by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare a small, concentrated solution of your compound in a volatile solvent like ethyl acetate or dichloromethane (~1 mg/mL).

  • TLC Plate: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).

  • Spotting: Use a capillary tube to spot a small amount of your solution onto the TLC plate baseline. If you have a reference standard (a new, unopened batch), spot it in an adjacent lane.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v).

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). The thiazole ring is a UV-active chromophore.

  • Analysis: A pure compound should appear as a single, well-defined spot. The presence of additional spots indicates impurities or degradation. The Rf (retention factor) value should be consistent with your reference standard.

Potential Degradation Pathways

G cluster_0 Degradation Triggers cluster_1 Degradation Products A H₂O (Acid/Base) Parent 2-Bromo-N-methyl- 1,3-thiazole-4-carboxamide A->Parent Hydrolysis B Light (hν) + O₂ B->Parent Photodegradation C Heat (Δ) C->Parent Thermal Decomposition P1 2-Bromo-1,3-thiazole- 4-carboxylic Acid + Methylamine Parent->P1 Amide Cleavage P2 Ring-Cleaved Products (e.g., Amides, Keto-acids) Parent->P2 Thiazole Cleavage P3 Gaseous Products (HBr, NOx, SOx) Parent->P3 Fragmentation

Caption: Major degradation pathways for the target compound.

References

  • Khan, I., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Troubleshooting Failed Coupling Reactions with 2-Bromo-Thiazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during palladium-catalyzed cross-coupling reactions involving 2-bromo-thiazole substrates. The unique electronic nature of the thiazole ring presents specific challenges, and this resource offers field-proven insights to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, focusing on the causality behind experimental choices to ensure scientifically sound troubleshooting.

Issue 1: Low to No Product Yield in Suzuki-Myaura Coupling

Question: My Suzuki-Miyaura reaction with a 2-bromo-thiazole substrate is resulting in very low or no yield. My starting material is mostly unreacted, and I observe some homocoupling of the boronic acid. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge, often stemming from several key factors related to the catalyst system and reaction conditions. The electron-rich nature of the thiazole ring can make oxidative addition, the first step in the catalytic cycle, more difficult compared to electron-poor aryl bromides.

Potential Causes & Solutions:

  • Inactive or Inefficient Catalyst: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this substrate.

    • Expert Insight: For electron-rich heteroaryl halides like 2-bromo-thiazole, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[1][2] Consider switching to a more active catalytic system.

    • Recommended Action: Employ a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[3] Alternatively, using a pre-formed palladacycle can also be effective.[3]

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.

    • Expert Insight: The strength and nature of the base can significantly impact the reaction. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can cause degradation of the boronic acid or the thiazole substrate.[3]

    • Recommended Action: For Suzuki couplings with 2-bromo-thiazoles, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally effective.[2][3] Ensure the base is finely ground to maximize its surface area and reactivity. If you suspect boronic acid degradation, try a milder base.

  • Solvent and Temperature Issues: Poor solubility of reactants or inappropriate reaction temperature can stall the reaction.

    • Recommended Action: A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2][3] If solubility is an issue, consider DMF.[4] The reaction temperature should be high enough to overcome the activation energy for oxidative addition, typically in the range of 80-110 °C.[2][3]

Issue 2: Significant Side Product Formation: Homocoupling and Dehalogenation

Question: My reaction is producing the desired product, but it is contaminated with significant amounts of boronic acid homocoupling product and/or the dehalogenated thiazole. How can I minimize these side reactions?

Answer: The formation of these side products points to specific competing reaction pathways that can be suppressed by carefully controlling the reaction environment and catalyst choice.

Potential Causes & Solutions:

  • Boronic Acid Homocoupling: This side reaction, forming a biaryl from two boronic acid molecules, is often promoted by the presence of oxygen.[5][6]

    • Expert Insight: Oxygen can participate in a competing catalytic cycle that leads to the homocoupling of the boronic acid, consuming your reagent and complicating purification.[6]

    • Recommended Action: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst.[1] Maintain a positive pressure of inert gas throughout the reaction. Using freshly purchased or purified boronic acid can also help, as degradation products can sometimes promote homocoupling.

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom is a common side reaction, particularly with electron-rich aryl halides.[7][8]

    • Expert Insight: Dehalogenation can occur through various mechanisms, including a competing pathway involving β-hydride elimination if certain organoboron reagents are used, or via reaction with trace amounts of water or other proton sources.

    • Recommended Action: Ensure all reagents and solvents are anhydrous, especially if using a strong base. The choice of ligand can also influence the rate of dehalogenation versus the desired cross-coupling. Bulky, electron-rich ligands that accelerate reductive elimination can often outcompete the dehalogenation pathway.[1]

Issue 3: Failed Sonogashira and Heck Reactions

Question: I am attempting a Sonogashira or Heck reaction with my 2-bromo-thiazole substrate, but the reaction is not proceeding. What specific considerations are there for these reaction types?

Answer: While sharing the common challenge of oxidative addition with Suzuki reactions, Sonogashira and Heck couplings have their own unique requirements and potential pitfalls.

Sonogashira Coupling
  • Potential Causes & Solutions:

    • Copper Co-catalyst Issues: The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[9]

      • Recommended Action: Use a reliable source of CuI (5-10 mol%).[3] Ensure it is added to the reaction under an inert atmosphere, as oxidation of Cu(I) to Cu(II) can promote alkyne homocoupling (Glaser coupling).[9]

    • Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used in Sonogashira reactions.[3][10]

      • Recommended Action: The base must be anhydrous and degassed. The presence of water can interfere with the reaction.

    • Catalyst System: A common catalyst is PdCl₂(PPh₃)₂.[3]

    • Copper-Free Conditions: If alkyne homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require specific ligands and stronger bases but can provide cleaner reactions.[11]

Heck Coupling
  • Potential Causes & Solutions:

    • Catalyst and Ligand: The Heck reaction involves the coupling of the aryl halide with an alkene.[12] As with other couplings, a robust palladium catalyst is necessary.

      • Recommended Action: Pd(OAc)₂ with a phosphine ligand is a common starting point. If the reaction is sluggish, more specialized ligands may be required.[13]

    • Base: An inorganic base like K₂CO₃ or an amine base like triethylamine is typically used.[14]

    • Stereoselectivity: The Heck reaction generally proceeds with syn-addition of the palladium-aryl species to the alkene, followed by syn-elimination of a palladium hydride, leading to a trans-substituted alkene.[15]

Frequently Asked Questions (FAQs)

Q1: Why are 2-bromo-thiazoles considered challenging substrates for cross-coupling reactions? The thiazole ring is electron-rich, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond slower than with electron-deficient aryl bromides.[2][16] Additionally, the sulfur and nitrogen heteroatoms can potentially coordinate to the palladium center and inhibit catalysis.

Q2: Can I use a ligand-free palladium source for my coupling reaction? Ligand-free conditions using a catalyst like Pd(OAc)₂ have been reported for the direct arylation of thiazoles, but these typically involve C-H activation rather than coupling with a 2-bromo-thiazole.[17][18] For 2-bromo-thiazole substrates, the use of a suitable ligand is generally crucial for achieving good yields.[19]

Q3: My boronic acid is not very stable. What are my options? If you are experiencing issues with boronic acid degradation (protodeboronation), consider using a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin).[20][21] These are generally more robust to the reaction conditions.

Q4: How can I effectively monitor the progress of my reaction? Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[1][3] Periodically taking small aliquots from the reaction mixture will allow you to track the consumption of starting materials and the formation of the product.

Visual Troubleshooting and Protocols

Decision-Making Workflow for Troubleshooting

The following diagram provides a logical workflow to diagnose and resolve common issues in coupling reactions with 2-bromo-thiazole.

G start Low or No Yield Observed check_catalyst Is the catalyst system optimal? (e.g., Pd(OAc)₂/SPhos) start->check_catalyst check_base Is the base appropriate and active? (e.g., K₂CO₃, Cs₂CO₃) check_catalyst->check_base No solution_catalyst Switch to a more active catalyst system: - Pd precatalyst + bulky, electron-rich ligand - Consider a palladacycle check_catalyst->solution_catalyst Yes check_conditions Are reaction conditions suitable? (Temp: 80-110°C, Degassed Solvent) check_base->check_conditions No solution_base Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure base is finely ground and anhydrous. check_base->solution_base Yes side_products Are major side products observed? (Homocoupling, Dehalogenation) check_conditions->side_products No solution_conditions Ensure thorough degassing of solvent. Optimize temperature. check_conditions->solution_conditions Yes solution_homocoupling Improve inert atmosphere technique. Use fresh, high-purity boronic acid. side_products->solution_homocoupling Yes (Homocoupling) solution_dehalogenation Use strictly anhydrous conditions. Ensure ligand promotes rapid reductive elimination. side_products->solution_dehalogenation Yes (Dehalogenation) end_success Reaction Optimized side_products->end_success No solution_catalyst->check_base solution_base->check_conditions solution_conditions->side_products solution_homocoupling->end_success solution_dehalogenation->end_success

Caption: A troubleshooting workflow for failed 2-bromo-thiazole couplings.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Understanding the catalytic cycle is key to diagnosing issues. Each step has specific requirements that, if not met, can lead to reaction failure.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition  2-Bromo-thiazole pd_complex R-Pd(II)-Br(L)₂ (R = Thiazole) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation coupled_complex R-Pd(II)-Ar(L)₂ transmetalation->coupled_complex boronic_acid ArB(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar (Desired Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for the optimization of your reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromo-thiazole (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[2][3]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots for TLC or LC-MS analysis.[1]

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary for Condition Screening

When troubleshooting, a systematic approach is best. The following table provides a template for screening various reaction parameters.

EntryPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Observations
1 Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100<10Starting material recovered
2 Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10085Clean conversion
3 Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O10092Fast reaction time
4 PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9078Some side products observed

This data is representative and adapted from studies on similar heterocyclic systems to provide a guideline for optimization.[20]

References

  • BenchChem. (2025). Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.
  • ResearchGate. (n.d.).
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 74(3), 1179-1186.
  • BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • MDPI. (n.d.). Simple thiazole-based ligands for palladium(II)
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
  • ResearchGate. (2025). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of 2-Bromo-.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • National Institutes of Health. (n.d.).
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. (2025).
  • National Institutes of Health. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
  • Royal Society of Chemistry. (n.d.).
  • Docslib. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

  • PubMed. (n.d.). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. [Link]

  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of thiazole compounds. Thiazole moieties are crucial components in a vast array of pharmaceuticals and functional materials. However, their successful functionalization via cross-coupling reactions is often challenging due to the unique electronic properties of the thiazole ring. This guide provides in-depth, field-proven insights to navigate these challenges, structured in a user-friendly question-and-answer format, to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: I am starting a new cross-coupling reaction with a thiazole substrate. What is a good starting point for catalyst selection?

A1: For initial screenings, palladium acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are versatile and commonly used catalyst precursors that generate the active Pd(0) species in situ.[1] For improved reproducibility and efficiency, especially with challenging substrates, consider using well-defined, air-stable palladium precatalysts that already incorporate a ligand, such as XPhos-Pd-G3 or SPhos-Pd-G2.[1]

Q2: How do I select the appropriate ligand for my thiazole cross-coupling reaction?

A2: Ligand selection is critical and highly dependent on the specific coupling reaction and substrates involved.

  • For C-C bond formation (e.g., Suzuki, Heck): Simple phosphine ligands like triphenylphosphine (PPh₃) can be effective in some cases.[1] However, for more sterically hindered or less reactive thiazole substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[1]

  • For C-N bond formation (e.g., Buchwald-Hartwig): The reductive elimination step is often challenging. Therefore, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are generally required to facilitate this step and achieve good yields.[1]

Q3: My reaction is not working. What are the common signs of failure and how can I diagnose them?

A3: Common signs of reaction failure include:

  • No product formation: This could be due to an inactive catalyst, incorrect reaction conditions (e.g., temperature, solvent), or poor quality of reagents. It is crucial to verify the integrity of your catalyst, ligand, and reagents.

  • Low yield: The reaction may be proceeding too slowly, or side reactions could be consuming the starting material. Consider increasing the reaction temperature, screening different ligands or bases, or switching to a more active precatalyst.

  • Formation of byproducts: Common side reactions include debromination (replacement of a bromine substituent with a hydrogen atom) or homocoupling of the starting materials. These can often be suppressed by carefully optimizing the reaction conditions.[1]

Q4: Can I perform cross-coupling on a thiazole ring without a halide substituent?

A4: Yes, direct C-H activation is a powerful strategy for the functionalization of thiazoles, avoiding the need for pre-functionalized substrates. Palladium-catalyzed direct arylation of thiazoles, for instance, can be achieved with catalysts like Pd(OAc)₂, sometimes even in the absence of a ligand.[2][3] Copper-mediated C-H activation has also been successfully employed for C-S bond formation on thiazoles.[4][5][6]

Q5: What is the general reactivity trend for different halide leaving groups on a thiazole ring?

A5: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[7] This difference in reactivity can be exploited for regioselective functionalization of poly-halogenated thiazoles, where the C-I bond can be selectively coupled under milder conditions, leaving the C-Cl bonds intact for subsequent reactions under more forcing conditions.[7]

Troubleshooting Guide

Navigating the complexities of thiazole cross-coupling requires a systematic approach to troubleshooting. The following guide provides a logical workflow to diagnose and resolve common experimental issues.

Common Problems and Solutions
  • Problem 1: Low or No Conversion of Starting Material

    • Possible Cause: Inactive catalyst.

    • Troubleshooting Steps:

      • Ensure the use of a fresh, high-quality catalyst. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.

      • Consider using a more robust, air-stable precatalyst.

      • If using a Pd(II) source that requires in-situ reduction, ensure the reaction conditions are suitable for the formation of the active Pd(0) species.

    • Possible Cause: Suboptimal reaction temperature.

    • Troubleshooting Steps:

      • Incrementally increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate.

      • Be mindful of potential substrate or product decomposition at elevated temperatures.

    • Possible Cause: Inappropriate choice of base or solvent.

    • Troubleshooting Steps:

      • Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). The solubility of reagents and the efficacy of the base can be highly solvent-dependent.[8]

  • Problem 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)

    • Possible Cause: Catalyst deactivation or unfavorable reaction kinetics.

    • Troubleshooting Steps:

      • Homocoupling of Boronic Acids (in Suzuki reactions): This can be minimized by using a less reactive base or by adding the boronic acid slowly to the reaction mixture.

      • Dehalogenation: This side reaction is often promoted by high temperatures and certain ligands. Try lowering the reaction temperature or screening different ligands.

      • The presence of water can sometimes influence the extent of side reactions. Ensure anhydrous conditions if necessary, or conversely, a small amount of water may be beneficial in some cases.[9]

  • Problem 3: Difficulty in Coupling Sterically Hindered Substrates

    • Possible Cause: Steric hindrance preventing efficient oxidative addition or reductive elimination.

    • Troubleshooting Steps:

      • Employ bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) that can promote both oxidative addition and reductive elimination.[1]

      • Consider using a more reactive coupling partner, for example, switching from an aryl bromide to an aryl iodide.[8]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Reaction Failure (Low Yield / No Product) check_catalyst 1. Verify Catalyst Activity - Use fresh catalyst - Consider precatalysts start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Screen temperature - Screen solvents and bases check_catalyst->check_conditions check_ligand 3. Evaluate Ligand Choice - Use bulky, electron-rich ligands for hindered substrates check_conditions->check_ligand side_reactions Side Product Formation? check_ligand->side_reactions reassess Reassess Overall Strategy - Consider alternative coupling method - C-H activation? check_ligand->reassess optimize_for_side_reactions 4. Mitigate Side Reactions - Adjust base/temperature - Control reagent addition side_reactions->optimize_for_side_reactions Yes success Successful Coupling side_reactions->success No optimize_for_side_reactions->success reassess->start

Caption: A systematic workflow for troubleshooting common issues in thiazole cross-coupling reactions.

Key Catalyst Systems for Thiazole Cross-Coupling

The following table summarizes some commonly employed catalyst systems for various cross-coupling reactions involving thiazole derivatives. This is not an exhaustive list but serves as a practical starting point for reaction optimization.

Cross-Coupling ReactionThiazole SubstrateCoupling PartnerCatalyst/PrecatalystLigandBaseSolventTypical Temp. (°C)
Suzuki-Miyaura 2-Halo-thiazoleArylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-110
Suzuki-Miyaura Sterically hindered 2'-bromo-2-aryl benzothiazoleArylboronic acidPd₂(dba)₃NoneNa₂CO₃DMF100
Heck 5-Iodo-thiazoleAlkenePd(OAc)₂PPh₃Et₃NDMF100-120
Buchwald-Hartwig 2-Bromo-thiazoleAminePd₂(dba)₃XPhosNaOtBuToluene80-110
C-H Arylation ThiazoleAryl bromidePd(OAc)₂NoneK₂CO₃DMA120-140
C-S Coupling BenzothiazoleThiolCuI2,2'-bipyridineNa₂CO₃DMF140

Key Experimental Protocols

Representative Protocol: Ligand-Free Suzuki-Miyaura Coupling of a Sterically Hindered Benzothiazole

This protocol is adapted from a procedure developed for sterically hindered 2'-bromo-2-aryl benzothiazoles.[1]

Materials:

  • 4-Bromo-6-methylbenzo[d]thiazole (1.0 equiv)

  • Desired boronic acid (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-6-methylbenzo[d]thiazole, the desired boronic acid, Pd₂(dba)₃, and sodium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Catalyst selection for cross-coupling reactions involving 4-Bromo-6-methylbenzo[d]thiazole - Benchchem.
  • Application Notes and Protocols for Cross-Coupling Reactions of 2,5-dichloro-4-iodo-1,3-thiazole - Benchchem.
  • Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols.
  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts.
  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols | The Journal of Organic Chemistry - ACS Publications.
  • Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate.
  • Copper-mediated C-H activation/C-S cross-coupling of heterocycles with thiols - PubMed.
  • Thiazole synthesis - Organic Chemistry Portal.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
  • Buchwald–Hartwig amination - Wikipedia.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.

Sources

Work-up procedure for reactions involving 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide. This resource is designed to provide practical, field-tested insights into the work-up and purification of reactions involving this versatile heterocyclic building block. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Part 1: Foundational Work-up Principles & FAQs

A robust and well-planned work-up is critical for isolating your desired product in high purity and yield. The unique structural features of this compound—a potentially reactive C-Br bond, a thiazole ring, and an N-methyl amide—dictate specific considerations.

Frequently Asked Questions (General Work-up)

Q1: My reaction is complete. What is the very first step in the work-up?

A1: The first step is to "quench" the reaction. This involves deactivating any reactive reagents to ensure a safe and controlled work-up. The quenching agent depends on the reaction chemistry. For instance, in reactions involving organometallics like n-butyllithium, a careful, slow addition of a proton source like saturated aqueous ammonium chloride (NH₄Cl) is a standard procedure.[1] For reactions run at high temperatures, the mixture should always be cooled to room temperature before quenching.

Q2: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is common when using solvents like THF or DMF, which have some water miscibility.[1] Here are several strategies to break an emulsion:

  • Add Brine: Addition of a saturated aqueous solution of NaCl increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

  • Change Solvent Polarity: Add more of the organic extraction solvent to decrease the overall polarity of the organic phase.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help break up the fine droplets.

  • Patience & Gentle Agitation: Sometimes, simply letting the separatory funnel stand undisturbed can allow the layers to separate. Avoid vigorous shaking; gentle, repeated inversions are often sufficient for extraction.

Q3: My product is not very soluble and precipitates during the aqueous wash. What should I do?

A3: This indicates your product has limited solubility in the chosen extraction solvent.

  • Increase Solvent Volume: Use a larger volume of organic solvent to keep the product dissolved.

  • Use a Better Solvent: Switch to a solvent in which your product is more soluble. If your product is polar, consider solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Minimize Water Contact: If the product is precipitating upon contact with the aqueous phase, perform the washes quickly and minimize the volume of the aqueous washes if possible.

  • Back-Extraction: If the product crashes out completely, you may need to filter the solid, then redissolve it in a larger volume or a different solvent system.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position on the thiazole ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[2] However, these reactions come with unique work-up and purification challenges.

Suzuki-Miyaura Coupling: FAQs & Troubleshooting

Q1: My Suzuki coupling reaction has a low or zero yield. What are the most common work-up related pitfalls?

A1: While reaction conditions are often the primary culprit (e.g., inactive catalyst, poor choice of base/ligand), work-up issues can significantly impact your isolated yield.

  • Premature Precipitation: Your coupled product may be significantly less polar than the starting bromide. If it precipitates upon cooling or dilution, you may lose material before extraction. Always check for solids in the reaction flask after cooling.

  • Hydrolysis of Boronic Esters: The boronic acid or ester starting material can degrade, especially in aqueous media.[3] This is more of a reaction issue but can be exacerbated by prolonged work-up times.

  • Product Partitioning: Ensure your product is partitioning into the organic layer. The amide group on your molecule adds polarity. If your coupled product is also highly polar, it may have some solubility in the aqueous phase. Perform multiple extractions (e.g., 3x with your organic solvent) to maximize recovery.

Q2: How do I effectively remove residual boronic acid and palladium catalyst from my crude product?

A2: This is a classic Suzuki coupling purification challenge.

  • Boronic Acid Byproducts: Boronic acids and their dehydration products (boroxines) can be tricky to remove. An effective method is an extractive wash with a mild base, such as 1M NaOH or K₂CO₃, which converts the boronic acid into a water-soluble boronate salt.[4] Alternatively, concentrating the reaction mixture from methanol (MeOH) can form the volatile trimethyl borate, which can be removed under reduced pressure.[1]

  • Palladium Catalyst: Residual palladium can often be removed by filtration through a plug of silica gel, Celite®, or a specialized metal scavenger resin. During column chromatography, palladium residues often appear as a dark band at the top of the column.

Q3: Triphenylphosphine oxide (TPPO) from my catalyst is co-eluting with my product. How can I get rid of it?

A3: TPPO is a common byproduct when using catalysts like Pd(PPh₃)₄. It is notoriously difficult to separate from moderately polar products via standard chromatography.

  • Pentane/Hexane Precipitation: If your product is stable and relatively non-polar, you can concentrate the crude mixture and suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture. The non-polar TPPO will often remain in solution while more polar products may precipitate or can be filtered off on a silica plug.[1]

  • Acidic Wash: TPPO has a basic character and can sometimes be removed with a dilute acid wash (e.g., 1M HCl), though this is less effective than other methods.

  • Alternative Catalysts: For future reactions, consider using modern Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4] These are often used at lower loadings and their byproducts can be easier to remove.

Troubleshooting Summary: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low Isolated Yield Product precipitation during work-up. Incomplete extraction due to product polarity.Use larger solvent volumes or a more suitable solvent. Perform multiple (3+) extractions and wash the combined organic layers.
Boronic Acid Contamination Incomplete removal during aqueous work-up.Wash organic layer with 1M NaOH or K₂CO₃. Perform repeated evaporations from methanol to remove as trimethyl borate.[1]
Palladium Residue (Black/Gray Solid) Catalyst decomposition or incomplete removal.Filter crude product through a pad of Celite® or a short silica plug before concentration. Use a metal scavenger resin if necessary.
Phosphine Oxide Contamination Byproduct from phosphine-based ligands (e.g., PPh₃).Precipitate product from a non-polar solvent like pentane or hexane/ether.[1] Consider using phosphine-free catalysts or bulky, electron-rich phosphine ligands in future reactions.[4]
Standard Work-up Protocol for Suzuki Coupling

This protocol assumes a reaction using a palladium catalyst, a boronic acid/ester, and an inorganic base (e.g., K₂CO₃, K₃PO₄) in a solvent like toluene, dioxane, or DMF.

  • Cooling & Dilution: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.

  • Quench & Filter (if necessary): Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) or DCM. If a large amount of inorganic salt is present, you may filter the mixture through a pad of Celite®, washing the pad with additional solvent.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water or saturated aqueous NH₄Cl to remove bulk inorganic salts.

    • 1M NaOH or K₂CO₃ (optional, for boronic acid removal).

    • Brine to break any emulsions and begin the drying process.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the final product.[4][5]

Visualizing the Work-up Workflow

Workup_Flowchart Start Reaction Complete Cool Cool to Room Temp. Start->Cool Dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Filter Filter through Celite® (Optional, if solids present) Dilute->Filter Extract Transfer to Separatory Funnel Wash with H₂O or NH₄Cl Filter->Extract Base_Wash Wash with 1M NaOH (Removes Boronic Acid) Extract->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Brine_Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: Standard workflow for Suzuki coupling work-up.

Part 3: Compound Stability & Safety

Q: Is this compound stable to typical acidic or basic work-up conditions?

A: Thiazole rings are generally stable to mild acidic and basic conditions used during a standard aqueous work-up.[6] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis of the N-methyl amide functionality or other unforeseen side reactions. It is always best practice to perform washes efficiently and not let the mixture sit in strongly acidic or basic aqueous solutions for extended periods.

Q: What are the primary safety hazards associated with this compound and its precursors?

A: According to GHS classifications for the parent compound 2-bromo-1,3-thiazole-4-carboxamide, it is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation. Therefore, always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]

  • Pravin, C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Abdel-Ghani, N. T., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Retrieved from [Link]

  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Kumar, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-thiazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Dawood, K. M., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules. Retrieved from [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Al-Bayati, R. I. H., & Moustafa, A. H. (2012). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Addition reaction of 2‐bromothiazole with 2‐deoxyglyconolactones. Retrieved from [Link]

  • Jayashree, B. S., et al. (2013). Synthesis of carboxamides of 2′-amino-4′-(6-bromo-3-coumarinyl) thiazole as analgesic and antiinflammatory agents. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Sutoris, V., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2006). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. European Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ayob, A., & Jamalis, J. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

Sources

Validation & Comparative

A Technical Guide to the Synthetic Utility of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold remains a cornerstone for the development of novel molecular entities. Its presence in a multitude of clinically approved drugs and biologically active compounds underscores its significance.[1] Among the various functionalized thiazoles, brominated derivatives serve as exceptionally versatile intermediates, offering a gateway to a diverse array of complex structures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide and its structural isomers, focusing on their synthetic utility and reactivity profiles. While direct, side-by-side comparative studies for these specific molecules are not extensively documented, this guide leverages established principles of heterocyclic chemistry and reactivity trends of aryl halides to provide a robust predictive comparison.

The Strategic Importance of Bromine Placement on the Thiazole Ring

The reactivity of a brominated thiazole in popular cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination is profoundly influenced by the position of the bromine atom on the heterocyclic ring. The inherent electronic properties of the thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, dictate the electron density at each carbon atom, which in turn affects the ease of oxidative addition of a palladium catalyst to the carbon-bromine bond—often the rate-determining step in the catalytic cycle.[2]

The general order of reactivity for the different positions on the thiazole ring in such reactions is typically 2-position > 5-position > 4-position. This trend is attributed to the electronic nature of the thiazole ring, where the C2 position is the most electron-deficient, making the C-Br bond at this position more susceptible to oxidative addition by a palladium(0) catalyst.[3]

Comparative Analysis of Brominated N-methyl-1,3-thiazole-4-carboxamides

This section delves into a comparative overview of this compound and its isomers. The insights provided are based on established principles of chemical reactivity and data from analogous systems.

This compound

This isomer is a key building block where the bromine atom is situated at the most reactive C2 position. This positioning makes it an excellent substrate for a variety of cross-coupling reactions, often proceeding under milder conditions and with higher yields compared to its isomers.

4-Bromo-N-methyl-1,3-thiazole-2-carboxamide

In this isomer, the bromine is at the C4 position. The C4 position of the thiazole ring is generally less reactive than the C2 and C5 positions in palladium-catalyzed cross-coupling reactions. Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or more specialized catalyst systems, may be required to achieve comparable yields to the 2-bromo isomer.

5-Bromo-N-methyl-1,3-thiazole-4-carboxamide

With the bromine atom at the C5 position, this isomer exhibits intermediate reactivity between the 2-bromo and 4-bromo counterparts. It is a viable substrate for various cross-coupling reactions, although it may require slightly more forcing conditions than the 2-bromo isomer.

Data Presentation: A Comparative Overview of Reactivity in Cross-Coupling Reactions

The following tables provide a predictive comparison of the performance of this compound and its isomers in key cross-coupling reactions. The predicted yields and reaction conditions are based on general reactivity trends of brominated heterocycles and data from structurally similar compounds.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

CompoundRelative ReactivityPredicted YieldTypical Reaction Conditions
This compoundHighGood to ExcellentPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C
4-Bromo-N-methyl-1,3-thiazole-2-carboxamideLowModerate to GoodPd₂(dba)₃ with bulky phosphine ligand (e.g., SPhos), K₃PO₄, Dioxane, 100-120 °C
5-Bromo-N-methyl-1,3-thiazole-4-carboxamideModerateGoodPd(PPh₃)₄ or PdCl₂(dppf), K₂CO₃ or Cs₂CO₃, Toluene/DMF, 90-110 °C

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

CompoundRelative ReactivityPredicted YieldTypical Reaction Conditions
This compoundHighGood to ExcellentPd₂(dba)₃, Xantphos, NaOtBu, Toluene, 90-110 °C
4-Bromo-N-methyl-1,3-thiazole-2-carboxamideLowLower to ModeratePd₂(dba)₃ with bulky biarylphosphine ligand (e.g., RuPhos), LHMDS, Dioxane, 110-130 °C
5-Bromo-N-methyl-1,3-thiazole-4-carboxamideModerateModerate to GoodPd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100-120 °C

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the parent compound and a representative cross-coupling reaction.

Synthesis of this compound

A common route to this compound involves the Hantzsch thiazole synthesis followed by functional group manipulation.

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate A mixture of ethyl bromopyruvate and thiourea is refluxed in ethanol to yield the aminothiazole ester.

Step 2: Bromination of Ethyl 2-amino-1,3-thiazole-4-carboxylate The aminothiazole is subjected to a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by bromide using a copper(I) bromide catalyst.

Step 3: Amidation of Ethyl 2-bromo-1,3-thiazole-4-carboxylate The resulting ester is then reacted with methylamine to form the desired N-methyl carboxamide.

Representative Suzuki-Miyaura Coupling Protocol for this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (e.g., 4:1 v/v mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture (toluene and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Synthetic Pathways

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-Br R-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Ar' R-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Transmetalation Bromothiazole R-Br Bromothiazole->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Comparative Reactivity Analysis

Reactivity_Workflow cluster_starting_materials Brominated Thiazole Isomers cluster_reactions Cross-Coupling Reactions cluster_analysis Performance Metrics A 2-Bromo-N-methyl- 1,3-thiazole-4-carboxamide Suzuki Suzuki-Miyaura A->Suzuki Negishi Negishi A->Negishi Buchwald Buchwald-Hartwig A->Buchwald B 4-Bromo-N-methyl- 1,3-thiazole-2-carboxamide B->Suzuki B->Negishi B->Buchwald C 5-Bromo-N-methyl- 1,3-thiazole-4-carboxamide C->Suzuki C->Negishi C->Buchwald Yield Yield (%) Suzuki->Yield Time Reaction Time (h) Suzuki->Time Conditions Optimal Conditions Suzuki->Conditions Negishi->Yield Negishi->Time Negishi->Conditions Buchwald->Yield Buchwald->Time Buchwald->Conditions

Caption: Logical workflow for the comparative analysis of brominated thiazole isomers.

Conclusion

This compound stands out as a highly valuable and reactive building block for synthetic chemists. Its strategic bromination at the C2 position facilitates a wide range of palladium-catalyzed cross-coupling reactions, generally affording higher yields under milder conditions compared to its 4-bromo and 5-bromo isomers. Understanding the relative reactivity of these isomers is paramount for efficient reaction design and the strategic synthesis of complex molecules. While this guide provides a predictive framework based on established chemical principles, empirical validation through head-to-head comparative experiments would be invaluable for the definitive optimization of synthetic routes involving these important heterocyclic intermediates.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • Bach, T., & Hehn, J. P. (2011). Regioselective functionalization of 2,4-disubstituted thiazoles.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(16), 4879. [Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). The Journal of Organic Chemistry, 67(15), 5226–5234. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Thiazole Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For researchers, medicinal chemists, and professionals in drug development, the thiazole ring is a privileged scaffold, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Functionalization of this heterocyclic system, particularly at the 2-position, is a cornerstone of analog synthesis and lead optimization. The choice of the starting 2-halothiazole—typically a bromo or chloro derivative—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.

This in-depth guide provides an objective, evidence-based comparison of the reactivity of 2-bromo- versus 2-chloro-thiazole derivatives in palladium-catalyzed cross-coupling reactions, the workhorses of modern medicinal chemistry. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed, field-proven protocols to empower you to make the most informed decisions for your synthetic campaigns.

The Decisive Factor: The Carbon-Halogen Bond and Oxidative Addition

At the heart of palladium-catalyzed cross-coupling lies the catalytic cycle, which universally begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the electrophile.[3][4] This step is frequently the rate-determining step of the entire catalytic process, and its efficiency is directly tied to the nature of the halogen.[5][6]

The generally accepted reactivity trend for aryl halides is I > Br > OTf > Cl.[3][5][7] This trend is primarily governed by two interconnected factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[5][8][9] Consequently, less energy is required to cleave the C-Br bond during oxidative addition, leading to a faster reaction rate.[5]

  • Kinetics of Oxidative Addition: The insertion of the palladium(0) catalyst into the C-X bond is kinetically more favorable for bromides than for chlorides.[5]

The thiazole ring, being an electron-deficient heterocycle, can enhance the reactivity of halogens at the 2-position towards oxidative addition.[7] While this electronic activation benefits both chloro and bromo derivatives, the fundamental superiority of bromide as a leaving group ensures that 2-bromothiazoles are generally more reactive than their 2-chlorothiazole counterparts .[7][10] This enhanced reactivity often translates into milder reaction conditions, shorter reaction times, and higher yields.

However, recent advancements in ligand and catalyst design have made the more economical and readily available 2-chlorothiazoles increasingly viable substrates, particularly for large-scale synthesis.[11][12]

Comparative Reactivity in Key Cross-Coupling Reactions

Let's examine the practical implications of this reactivity difference in three of the most widely used cross-coupling reactions in drug discovery: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is arguably the most utilized cross-coupling reaction.[13][14][15]

General Trend: 2-Bromothiazoles will typically undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, less active catalysts) and in higher yields compared to 2-chlorothiazoles. To achieve comparable yields with 2-chlorothiazoles, more forcing conditions or more sophisticated, electron-rich, and bulky phosphine ligands are often necessary.[11][12]

Illustrative Data: Suzuki-Miyaura Coupling

Halothiazole DerivativeCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-BromothiazolePhenylboronic AcidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80 °C, 12h~90%[7]
2-ChlorothiazolePhenylboronic AcidPd₂(dba)₃ / XPhos / K₃PO₄1,4-Dioxane, 100 °C, 18h~85%[12]
2-Bromo-4-methylthiazole4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhos / K₂CO₃Toluene/H₂O, 90 °C, 8h~95%[16]
2-Chloro-4-methylthiazole4-Methoxyphenylboronic AcidPd₂(dba)₃ / RuPhos / Cs₂CO₃t-Amyl alcohol, 110 °C, 24h~88%[12]

Note: The data presented are representative and compiled from typical results for analogous substrates. Actual yields will vary based on specific substrates and optimized conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines, a common motif in bioactive molecules.[17][18][19] The reaction couples an aryl halide with a primary or secondary amine.

General Trend: Similar to the Suzuki coupling, 2-bromothiazoles are more amenable to Buchwald-Hartwig amination. They often react efficiently with a broader range of amines under standard conditions.[20] 2-Chlorothiazoles, being less reactive, frequently require the use of more specialized and often proprietary Buchwald ligands (e.g., G3/G4 palladacycle precatalysts) and stronger bases to achieve high conversion.[21][22]

Illustrative Data: Buchwald-Hartwig Amination

Halothiazole DerivativeAmineCatalyst SystemConditionsYield (%)Reference
2-BromothiazoleMorpholinePd₂(dba)₃ / BINAP / NaOt-BuToluene, 100 °C, 16h~92%[18]
2-ChlorothiazoleMorpholineXPhos Pd G3 / NaOt-BuToluene, 110 °C, 24h~89%[21]
2-BromothiazoleAnilinePd(OAc)₂ / Xantphos / Cs₂CO₃1,4-Dioxane, 110 °C, 12h~88%[18]
2-ChlorothiazoleAnilineBrettPhos Pd G3 / LHMDSTHF, 80 °C, 20h~85%[19]

Note: The data presented are representative. Optimization is crucial for achieving high yields, especially with challenging amine coupling partners.

Stille Coupling: An Alternative C-C Bond Formation

The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[23][24] While highly effective and tolerant of many functional groups, the toxicity of organotin compounds has led to a preference for Suzuki couplings in many applications.[25][26]

General Trend: The reactivity trend holds for Stille coupling as well. 2-Bromothiazoles react more readily than 2-chlorothiazoles.[10] In fact, the lower reactivity of the C-Cl bond can sometimes be exploited for selective reactions on polyhalogenated thiazoles.[10]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a robust starting point for your own investigations. The causality behind the choice of reagents is explained to provide a deeper understanding.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiazole with Phenylboronic Acid

Rationale: This protocol utilizes a classic, reliable catalyst system, Pd(PPh₃)₄, which is effective for the more reactive 2-bromothiazole. A mixed solvent system including water is used to facilitate the dissolution of the inorganic base and the boronic acid.

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromothiazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground sodium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed 3:1:1 mixture of toluene/ethanol/water (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chlorothiazole with Morpholine

Rationale: This protocol employs a modern, highly active palladacycle precatalyst (XPhos Pd G3) designed for the challenging coupling of aryl chlorides. A strong, non-nucleophilic base (NaOt-Bu) is used to facilitate the deprotonation of the amine and promote the catalytic cycle.

Procedure:

  • In a glovebox, add 2-chlorothiazole (1.0 mmol, 1.0 equiv), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial equipped with a stir bar.

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe under an argon atmosphere.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizing the Mechanism: The Catalytic Cycles

To better understand the key steps influencing reactivity, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Rate-Determining Step (Br > Cl) Transmetalation_complex Ar-Pd(II)(R)L₂ OA_complex->Transmetalation_complex Transmetalation (R-B(OH)₂ + Base) Transmetalation_complex->Pd0 Product Ar-R Transmetalation_complex->Product Reductive Elimination Catalyst_regen Pd(0)L₂

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition (Ar-X) (Br > Cl) Amine_complex [Ar-Pd(II)(HNR₂)L]⁺X⁻ OA_complex->Amine_complex Amine Association (H₂NR₂) Amido_complex Ar-Pd(II)(NR₂)L Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Strategic Recommendations

The choice between a 2-bromo- and a 2-chloro-thiazole derivative is a strategic decision that balances reactivity against cost and availability.

  • For rapid, small-scale synthesis and maximum substrate scope, 2-bromothiazoles are the superior choice. Their inherent reactivity allows for milder conditions and greater predictability, saving valuable research time.

  • For large-scale synthesis where cost is a primary driver, 2-chlorothiazoles are an increasingly attractive option. The investment in developing a robust catalytic system for the less reactive chloro-derivative can lead to significant cost savings in the long run.

Ultimately, a thorough understanding of the principles outlined in this guide, combined with empirical optimization, will enable researchers to harness the full potential of these versatile building blocks in the quest for novel therapeutics and advanced materials.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(46), 13481-13496. [Link]

  • Guan, A., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(15), 5809-5816. [Link]

  • Nature Portfolio. (2021, April 6). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gokhale, V., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters, 3(6), 480-485. [Link]

  • Starchenkov, I., et al. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Chemistry of Heterocyclic Compounds, 59(9), 693-698. [Link]

  • University of St. Thomas. (n.d.). Oxidative Addition & Palladium Coupling. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

  • ResearchGate. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • University of California, Davis. (n.d.). Bond Dissociation Energies. [Link]

  • University of California, Berkeley. (2010, February 23). Bond dissociation energies. [Link]

  • Al-Said, M. S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 143, 156-166. [Link]

  • Bruneau, A., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Angewandte Chemie International Edition, 56(29), 8538-8542. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Springer. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • University of Oregon. (2022, May 10). The Oxidative Addition of Palladium(0) to Hydro- and Halo- Silanes: Mechanisms and Applications. [Link]

  • ResearchGate. (2023, March 22). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular oxidative palladium-catalyzed diamination reactions of alkenyl sulfamates: an efficient synthesis of[3][14][27]thiadiazolo-fused piperazinones. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]

Sources

A Researcher's Guide to Bioisosteric Replacement of the Thiazole Carboxamide Moiety: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing therapeutic efficacy and overcoming developmental hurdles. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to fine-tune the physicochemical and pharmacological properties of a molecule while retaining its desired biological activity. This guide provides an in-depth comparative analysis of bioisosteric replacements for the thiazole carboxamide moiety, a privileged scaffold found in numerous biologically active compounds. By examining key bioisosteres—thiadiazole, oxadiazole, and triazole carboxamides—we will explore the nuanced impact of these structural modifications on target engagement, selectivity, and pharmacokinetic profiles, supported by experimental data.

The Thiazole Carboxamide Scaffold: A Privileged Motif

The thiazole carboxamide core is a versatile pharmacophore known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Its prevalence in inhibitors of kinases, such as c-Met, and enzymes like cyclooxygenase (COX), underscores its significance in therapeutic design.[1][2] However, challenges related to metabolic stability, solubility, and off-target effects often necessitate further molecular refinement. Bioisosteric replacement emerges as a key strategy to address these limitations.

Head-to-Head Comparison: Thiazole Carboxamide vs. Its Bioisosteres

The selection of a suitable bioisostere is a context-dependent decision, driven by the specific therapeutic target and desired improvements in the drug candidate's profile. Here, we compare the thiazole carboxamide moiety with its common five-membered heterocyclic bioisosteres.

Thiadiazole Carboxamide: A Close Structural Cousin

The thiadiazole ring is a classical bioisostere of the thiazole ring, often modulating electronic properties and metabolic stability. A noteworthy example is in the development of c-Met kinase inhibitors, where a direct comparison between thiazole and thiadiazole carboxamide derivatives was conducted.

Key Findings:

  • Potency: In a study targeting c-Met kinase, the thiazole carboxamide derivatives consistently demonstrated superior potency compared to their thiadiazole counterparts. For instance, compound 51f (a thiazole-2-carboxamide) exhibited an IC50 of 29.05 nM, whereas its thiadiazole analogue showed significantly lower activity.[1]

  • Target Interaction: The enhanced potency of the thiazole derivatives was attributed to the thiazole carboxamide moiety being more suitable for hydrogen-bonding interactions with the c-Met active site.[1]

  • Physicochemical Properties: Thiadiazole is considered a bioisostere of pyrimidine and oxadiazole, and its mesoionic nature can facilitate crossing cellular membranes, while the sulfur atom can enhance liposolubility.[1]

Table 1: Comparative Potency of Thiazole vs. Thiadiazole Carboxamides as c-Met Inhibitors

Compound IDHeterocyclic CoreR1R2c-Met IC50 (nM)
51e Thiazole-2-carboxamideHC6H534.48
51f Thiazole-2-carboxamideH4-F-C6H529.05
51g Thiazole-5-carboxamideHC6H539.36
51h Thiazole-5-carboxamideH4-F-C6H535.42
51a-d Thiadiazole carboxamidesHC6H5 / 4-F-C6H541.53 - 56.64

Data synthesized from a study on c-Met kinase inhibitors.[1]

Oxadiazole Carboxamide: Modulating Polarity and Metabolic Fate

The replacement of the thiazole sulfur with an oxygen atom to form an oxadiazole ring can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile. While direct head-to-head data against a thiazole carboxamide parent is less common in single studies, the known properties of oxadiazoles allow for informed comparisons.

Anticipated Effects:

  • Increased Polarity: The more electronegative oxygen atom in the oxadiazole ring generally leads to a more polar molecule compared to the thiazole analogue. This can influence solubility and cell permeability.

  • Metabolic Stability: 1,3,4-oxadiazoles are known to be metabolically robust and are often employed to replace metabolically labile ester or amide groups.[3]

  • Biological Activity: In a study on artemisinin derivatives for treating Toxoplasma gondii, the thiazole-containing compounds were generally more effective at inhibiting parasite growth than the oxadiazole derivatives.[4][5]

Triazole Carboxamide: A Versatile Amide Mimic

The 1,2,3-triazole and 1,2,4-triazole rings are increasingly popular as bioisosteres for amide bonds and other five-membered heterocycles.[6][7] Their unique electronic properties and ability to participate in hydrogen bonding make them attractive replacements for the thiazole carboxamide moiety.

Potential Advantages:

  • Improved Physicochemical Properties: Triazoles can enhance aqueous solubility and reduce the potential for metabolic liabilities associated with certain amide-containing compounds.

  • Target Engagement: The triazole ring can act as a rigid linker, positioning substituents for optimal interaction with the target protein. Its nitrogen atoms can serve as hydrogen bond acceptors.

  • Biological Activity: In the development of a Met signaling inhibitor, a triazole analogue displayed similar activity to the parent compound in inhibiting HGF-induced cell scattering.[6]

Experimental Workflows and Protocols

To facilitate the exploration of these bioisosteric replacements, detailed experimental protocols for synthesis and biological evaluation are provided below.

Workflow for Comparative Bioisostere Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological & PK Evaluation cluster_analysis Data Analysis & SAR S1 Synthesize Thiazole Carboxamide Parent E1 In Vitro Potency Assay (e.g., Kinase Assay) S1->E1 S2 Synthesize Thiadiazole Carboxamide Bioisostere S2->E1 S3 Synthesize Oxadiazole Carboxamide Bioisostere S3->E1 S4 Synthesize Triazole Carboxamide Bioisostere S4->E1 E2 Cell-Based Activity Assay (e.g., Cytotoxicity, Apoptosis) E1->E2 E3 Pharmacokinetic Profiling (Solubility, Stability, Permeability) E2->E3 E4 Selectivity Profiling E3->E4 A1 Compare IC50/EC50 Values E4->A1 A2 Assess ADME Properties A1->A2 A3 Establish Structure-Activity Relationships (SAR) A2->A3

Caption: A generalized workflow for the comparative evaluation of bioisosteres.

Representative Synthetic Protocol: Synthesis of a Thiazole Carboxamide Derivative

This protocol is adapted from methodologies reported for the synthesis of COX inhibitors.[8]

  • Dissolution: Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Activation: Add 4-dimethylaminopyridine (DMAP) (0.3 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Amide Coupling: Add the desired aniline derivative (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Biological Assay Protocol: In Vitro Kinase Inhibition Assay (c-Met)

This protocol is based on methods used for evaluating c-Met inhibitors.[1]

  • Plate Preparation: Add the test compounds (in a series of dilutions) and the c-Met enzyme to the wells of a 96-well plate.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Impact on Signaling Pathways

The bioisosteric replacement of the thiazole carboxamide moiety can have a profound impact on the inhibition of key signaling pathways implicated in disease.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Thiazole carboxamide-based inhibitors often target the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and downstream signaling.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation GRB2 GRB2/SOS P1->GRB2 PI3K PI3K P1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thiazole Carboxamide Inhibitor Inhibitor->P1 Inhibits

Caption: Simplified c-Met signaling pathway and the point of inhibition.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Thiazole carboxamide derivatives have been developed as selective COX-2 inhibitors.

COX2_Pathway Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Thiazole Carboxamide Inhibitor Inhibitor->COX2 Inhibits

Caption: Overview of the COX-2 pathway and inhibition by thiazole carboxamides.

Conclusion and Future Perspectives

The bioisosteric replacement of the thiazole carboxamide moiety is a powerful strategy for optimizing lead compounds. The choice of bioisostere—be it a thiadiazole, oxadiazole, or triazole—can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. The direct comparison of thiazole and thiadiazole carboxamides in the context of c-Met inhibition provides a clear example of how subtle structural changes can lead to significant differences in biological activity.[1] While direct comparative data for oxadiazole and triazole bioisosteres is more dispersed, the principles of medicinal chemistry suggest they offer valuable opportunities to modulate polarity, metabolic stability, and target interactions.

Future research should focus on systematic, head-to-head comparisons of a wider range of bioisosteres for the thiazole carboxamide scaffold against various biological targets. Such studies, encompassing not only biological activity but also a comprehensive assessment of ADME-T properties, will provide invaluable data to guide the rational design of next-generation therapeutics.

References

  • Bollikolla, H. B., & Liu, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267.
  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117.
  • Gao, Q., et al. (2018). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Giraudo, A., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: A novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site.
  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.
  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11.
  • Kerimov, K., et al. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles. Bentham Science.
  • Mahmoud, M. A., et al. (2022). New 1,3,4‐oxadiazoles linked with the 1,2,3‐triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase.
  • Mikhina, E., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 29(19), 4524.
  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • Patel, K. D., & Patel, A. G. (2016). A review on the synthetic approaches and biological activities of the bioisosteres of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles over the past decade. MDPI.
  • Pippione, A. C., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
  • Reddy, B. S., et al. (2019). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Future Science OA, 5(7), FSO396.
  • Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 33(10), 2715-2720.
  • Sarkar, D., et al. (2018).
  • Sharma, A., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 156-172.
  • Singh, A., et al. (2014). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-10.
  • Srinivas, G., et al. (2018). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 102(21), 9069-9087.
  • Touaibia, M., et al. (2022). 1,2,4‐Oxadiazoles as thiazole bioisostere.
  • Vennerstrom, J. L., et al. (2010). Thiazole, oxadiazole, and carboxamide derivatives of artemisinin are highly selective and potent inhibitors of Toxoplasma gondii. Journal of Medicinal Chemistry, 53(9), 3594-3601.
  • Wang, X., et al. (2021). Triazoles: a privileged scaffold in drug design and novel drug discovery. IntechOpen.
  • Wet-osot, S., et al. (2017). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Yerragunta, V., et al. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Journal of Population Therapeutics and Clinical Pharmacology, 31(3), 1184-1200.
  • Zhang, Y., et al. (2020). Bioisosterism in Medicinal Chemistry.
  • Zote, V. V., et al. (2022). SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW. International Research Journal of Modernization in Engineering Technology and Science, 4(5), 1-10.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole carboxamide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide analogs, offering a comparative framework for researchers engaged in the development of novel therapeutics, particularly in the realms of oncology and kinase inhibition.

Introduction: The Thiazole Carboxamide Core

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, a structural feature present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in drug design. The incorporation of a carboxamide linkage at the 4-position and a bromine atom at the 2-position of the thiazole ring creates a versatile scaffold for further chemical exploration. The N-methyl group on the carboxamide provides a simple yet crucial feature for modulating physicochemical properties and target engagement.

This guide will dissect the impact of structural modifications at key positions of the this compound core, drawing upon available data to provide a rational basis for the design of more potent and selective analogs.

The Crucial Role of Substitution: A Comparative Analysis

The biological activity of thiazole carboxamide derivatives is exquisitely sensitive to the nature and position of substituents on the core structure. While specific SAR data for a comprehensive library of this compound analogs remains focused in niche research, we can extrapolate key principles from closely related series of thiazole carboxamides, particularly those investigated as anticancer agents and kinase inhibitors.

A significant body of research on 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, for instance, highlights the profound influence of substitutions on the N-phenyl ring of the carboxamide.[2][3] These findings offer valuable insights that can be conceptually applied to our core scaffold.

Impact of Substitution on the Amide Moiety

The amide bond and its substituents are critical for interaction with biological targets, often participating in hydrogen bonding and hydrophobic interactions within protein binding pockets.

dot

Caption: Modifications of the N-substituent on the carboxamide.

Systematic modifications of the N-aryl substituent in related thiazole carboxamide series have demonstrated that:

  • Electron-withdrawing groups , such as nitro (-NO2) at the para-position of the phenyl ring, can enhance cytotoxic activity against certain cancer cell lines.[1]

  • Halogen substitutions (e.g., -Cl, -F) on the N-phenyl ring often lead to improved potency. The position of the halogen is critical, with para-substitution generally being favorable.

  • Bulky substituents can either enhance or diminish activity depending on the topology of the target's binding site. For example, replacing a phenyl ring with a cyclohexyl group was found to increase activity in some contexts, likely due to enhanced hydrophobic interactions.[1]

Influence of Modifications at the 2-Position of the Thiazole Ring

The bromine atom at the 2-position of our core scaffold is a key feature. It is an electron-withdrawing group that can influence the overall electronic properties of the thiazole ring. Furthermore, it can serve as a handle for further chemical diversification through cross-coupling reactions.

dot

Caption: Impact of substitutions at the 2-position of the thiazole ring.

Studies on related thiazole carboxamides reveal important trends for substitutions at the 2-position:

  • Aromatic and Heteroaromatic Rings: The introduction of a phenyl group at the 2-position is a common strategy. Further substitution on this phenyl ring can significantly impact activity. For instance, a 2-chlorophenyl group at this position has been shown to be beneficial for anticancer activity in some series.[2][3]

  • Impact of Halogens: The presence of a bromine atom can contribute to target binding through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. SAR studies on antimicrobial thiazoles have shown that bromo-substituted compounds can exhibit superior activity compared to their unsubstituted or chloro-substituted counterparts.[4]

Comparative Biological Activity Data

To provide a clearer picture of the SAR, the following table summarizes hypothetical but representative data for a series of this compound analogs, based on trends observed in published literature for similar compound classes. The data illustrates the impact of substitutions on the N-aryl ring on anticancer activity against a panel of human cancer cell lines.

Compound R (Substitution on N-phenyl ring) A549 (Lung Cancer) IC50 (µM) MCF-7 (Breast Cancer) IC50 (µM) HCT-116 (Colon Cancer) IC50 (µM)
1 (Core) H> 50> 50> 50
2a 4-Cl15.222.518.7
2b 4-F18.925.121.3
2c 4-CH325.635.830.1
2d 4-OCH330.142.338.5
2e 4-NO28.512.39.8
3a 2,4-diCl5.28.96.5
3b 3,4-diCl7.811.28.9

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate SAR trends. Lower values indicate higher potency.

  • Unsubstituted Phenyl Ring (1): The core compound with an unsubstituted N-phenyl ring shows minimal activity, highlighting the necessity of substitutions for potency.

  • Single Substitutions (2a-2e):

    • Halogen substitution at the para-position (2a, 2b) confers moderate anticancer activity.

    • An electron-donating group like methyl (2c) or methoxy (2d) is less effective than halogens.

    • A strong electron-withdrawing group like nitro (2e) significantly enhances potency.

  • Multiple Substitutions (3a, 3b):

    • Dichlorination of the N-phenyl ring (3a, 3b) leads to a substantial increase in activity compared to single halogen substitutions, suggesting that multiple points of interaction or a more defined conformational preference are beneficial.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the anticancer and kinase inhibitory potential of this compound analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Workflow:

dot

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I HTRF_Kinase_Assay_Workflow A 1. Add test compound, kinase, and ULight™-substrate to a microplate B 2. Initiate the kinase reaction by adding ATP A->B C 3. Incubate at room temperature B->C D 4. Stop the reaction and add Europium cryptate-labeled antibody specific for the phosphorylated substrate C->D E 5. Incubate to allow antibody binding D->E F 6. Read the HTRF signal on a compatible plate reader E->F G 7. Calculate percentage inhibition and IC50 values F->G

Caption: General workflow for an HTRF kinase assay.

Detailed Steps:

  • Reaction Setup: In a suitable microplate, add the test compound at various concentrations, the target kinase, and the biotinylated substrate.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: The ratio of the two emission signals is calculated and used to determine the percentage of kinase inhibition for each compound concentration. IC50 values are then calculated from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area for the discovery of novel therapeutic agents. The available data on related thiazole carboxamides strongly suggests that systematic modification of the N-substituent on the carboxamide and the substituent at the 2-position of the thiazole ring can lead to significant improvements in biological activity.

Future research should focus on the synthesis and evaluation of a comprehensive library of this compound analogs to build a more detailed and specific SAR model for this scaffold. This will involve exploring a wider range of substitutions on the N-aryl ring, as well as investigating the impact of replacing the 2-bromo substituent with other functional groups through modern synthetic methodologies. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the development of potent and selective drug candidates based on this versatile chemical scaffold.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Zhang, Y., et al. (2017). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1636, 133-146.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7302.
  • Cai, W.-X., et al. (2016).
  • Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016).
  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27.
  • Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
  • Ghorab, M. M., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 15(4), 791-799.
  • Nan, X., et al. (2023).
  • Gududuru, V., et al. (2005). SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. Bioorganic & Medicinal Chemistry Letters, 15(18), 4010-4013.
  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives.
  • Cai, W.-X., et al. (2016).

Sources

Navigating the Thiazole Scaffold: A Comparative In Vitro Efficacy Analysis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the thiazole nucleus stands as a privileged scaffold, forming the backbone of numerous compounds with potent and diverse biological activities.[1] This guide delves into a comparative in vitro efficacy analysis of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide derivatives, a class of compounds showing promise as anticancer agents. By examining their cytotoxic effects across various cancer cell lines and exploring their mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential. This document will synthesize data from multiple studies, present detailed experimental protocols for key assays, and visualize the underlying biological pathways to facilitate a deeper comprehension of structure-activity relationships.

The Rationale for Thiazole Carboxamides in Oncology

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions. When functionalized with a carboxamide group, these derivatives gain additional hydrogen bonding capabilities, which can be crucial for target engagement. The introduction of a bromine atom at the 2-position and an N-methyl group on the carboxamide moiety can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity. These substitutions are not arbitrary; they are rational design elements aimed at enhancing the therapeutic index of the parent molecule.

Our focus on the this compound scaffold is driven by preliminary evidence suggesting that this particular arrangement of functional groups can lead to potent cytotoxic activity against a range of cancer cell lines. The exploration of various derivatives allows for a systematic investigation of how different substituents on the thiazole ring or the N-phenyl group of the carboxamide influence efficacy and selectivity.

Comparative Cytotoxicity: An In Vitro Overview

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this cytotoxicity. Below is a summary of the in vitro cytotoxic activity of selected thiazole carboxamide derivatives against various human cancer cell lines. While direct comparative data for a systematic series of this compound derivatives is limited in the public domain, we can draw valuable insights from structurally related compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4[5H]-one (4b)MCF-731.5 ± 1.91[2]
HepG251.7 ± 3.13[2]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c) (para-nitro)SKNMC10.8 ± 0.08[3]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d) (meta-chloro)HepG211.6 ± 0.12[3]
Thiazole-2-carboxamide derivative (51f)MKN-45Data not specified[1][4]
Thiazole carboxamide derivative (2b)COLO20530.79[5]
B16F174.15[5]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Unraveling the Mechanism of Action: Key Signaling Pathways

The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with critical cellular processes. Several mechanisms of action have been proposed for different thiazole carboxamide derivatives, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

c-Met Kinase Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Certain thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR activates STAT3 STAT3 Pathway cMet->STAT3 activates Thiazole_Derivative 2-Bromo-N-methyl-1,3-thiazole -4-carboxamide Derivative Thiazole_Derivative->cMet inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Motility Cell Motility STAT3->Motility

Caption: c-Met signaling pathway and its inhibition by thiazole derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Some thiazole derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of key apoptotic regulators.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiazole_Derivative 2-Bromo-N-methyl-1,3-thiazole -4-carboxamide Derivative Bax_Bak Bax/Bak Activation Thiazole_Derivative->Bax_Bak Death_Receptor Death Receptor Thiazole_Derivative->Death_Receptor Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented protocols are essential. The following section provides detailed methodologies for key experiments used to assess the anticancer activity of thiazole carboxamide derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow step1 Step 1: Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24 hours. step2 Step 2: Compound Treatment Treat cells with various concentrations of thiazole derivatives. Incubate for 48-72 hours. step1->step2 step3 Step 3: MTT Addition Add MTT solution to each well. Incubate for 2-4 hours. step2->step3 step4 Step 4: Formazan Solubilization Remove medium and add DMSO or other solvent to dissolve formazan crystals. step3->step4 step5 Step 5: Absorbance Measurement Measure absorbance at 570 nm using a microplate reader. step4->step5 step6 Step 6: IC50 Calculation Calculate the IC50 value from the dose-response curve. step5->step6

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the thiazole carboxamide derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Reagent Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The in vitro evidence presented in this guide highlights the potential of this compound derivatives and their structural analogs as a promising class of anticancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, which can guide the design of more potent and selective compounds. Future research should focus on elucidating the precise molecular targets of these derivatives and evaluating their efficacy in more complex in vitro models, such as 3D spheroids and organoids, before advancing to in vivo studies. A comprehensive understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates.

References

[1] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link] [3] N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link] [6] Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link] [4] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link] [2] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link] [5] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Bioactivity Assay for Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The journey from a promising novel thiazole compound to a viable therapeutic candidate is, however, paved with rigorous scientific validation. A critical, and often underestimated, phase of this journey is the validation of the bioactivity assay used to screen and characterize these compounds. This guide provides a comprehensive framework for selecting and validating a bioactivity assay for novel thiazole compounds, ensuring the generation of robust and reliable data that can confidently drive drug development decisions.

The Crucial First Step: Selecting the Right Bioactivity Assay

The choice of a bioactivity assay is fundamentally dictated by the therapeutic target and the anticipated mechanism of action of the thiazole compound. A thorough understanding of the biological question being asked is paramount. For instance, if a thiazole derivative is designed to be a kinase inhibitor, a direct enzymatic assay would be more appropriate than a general cell viability assay.

A comparative analysis of commonly employed bioactivity assays is presented below:

Assay Type Principle Throughput Sensitivity Cost Application for Thiazole Compounds
MTT/MTS Assays Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[5][6][7][8]HighModerateLowGeneral cytotoxicity screening, assessing impact on cell proliferation.
CellTiter-Glo® Quantifies ATP levels, an indicator of metabolically active cells, through a luciferase-based reaction.HighHighHighAssessing cytotoxicity and cell viability with greater sensitivity than MTT/MTS.
Kinase Activity Assays Measures the activity of a specific kinase, often by quantifying the phosphorylation of a substrate via radiometric, fluorescent, or luminescent methods.[9][10][11]Medium to HighHighMedium to HighDirectly assessing the inhibitory potential of thiazole compounds against specific kinase targets.
ELISA Quantifies a specific protein (e.g., a cytokine or a phosphorylated protein) using antibodies.MediumHighMediumMeasuring the downstream effects of a thiazole compound on a signaling pathway.
Surface Plasmon Resonance (SPR) Measures the binding affinity and kinetics of a compound to its target protein in real-time.Low to MediumHighHighCharacterizing the direct interaction between a thiazole compound and its purified target.

For the purpose of this guide, we will focus on the validation of a kinase activity assay , a common and highly relevant assay for thiazole compounds, many of which are designed as kinase inhibitors.

The Validation Framework: A Deep Dive into Scientific Integrity

The validation of a bioactivity assay is a systematic process that demonstrates its suitability for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines provide a robust framework for this process.[12][13][14][15][16]

The following diagram illustrates the key validation parameters that must be assessed:

G AssayValidation Bioactivity Assay Validation Specificity Specificity AssayValidation->Specificity Linearity Linearity & Range AssayValidation->Linearity Accuracy Accuracy AssayValidation->Accuracy Precision Precision AssayValidation->Precision Robustness Robustness AssayValidation->Robustness LOD_LOQ LOD & LOQ AssayValidation->LOD_LOQ

Caption: Key parameters for bioactivity assay validation.

Experimental Protocol: A Validated Kinase Activity Assay

The following is a detailed, step-by-step protocol for a generic kinase activity assay, which will serve as the basis for our validation experiments.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Novel thiazole compound (and a known reference inhibitor)

  • Detection reagents (e.g., HTRF™ KinEASE™ kit with europium cryptate-labeled antibody and streptavidin-XL665)[11]

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition CompoundPrep Prepare Thiazole Compound Dilution Series Dispense Dispense Reagents and Compound to Plate CompoundPrep->Dispense ReagentPrep Prepare Kinase, Substrate, and ATP Solutions ReagentPrep->Dispense IncubateEnzyme Incubate for Enzymatic Reaction Dispense->IncubateEnzyme AddDetection Add Detection Reagents IncubateEnzyme->AddDetection IncubateDetection Incubate for Detection AddDetection->IncubateDetection ReadPlate Read Plate on HTRF Reader IncubateDetection->ReadPlate

Caption: Workflow for a kinase activity assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the novel thiazole compound and the reference inhibitor in DMSO.

  • Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in assay buffer.

  • Assay Plate Setup: Dispense the compound dilutions into the 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase or high concentration of reference inhibitor).

  • Enzymatic Reaction: Add the kinase and substrate to the wells and incubate for a predetermined time at room temperature to allow for phosphorylation.

  • Initiate Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate for a specified period (e.g., 60 minutes) at room temperature.

  • Detection: Add the detection reagents (europium cryptate-labeled antibody and streptavidin-XL665) to stop the reaction and initiate the detection process.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the formation of the detection complex.

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

Validation Parameters: The Pillars of a Trustworthy Assay

Specificity

Specificity is the ability of the assay to measure the analyte of interest in the presence of other components.[17][18]

  • Experimental Approach:

    • Run the assay with and without the kinase to demonstrate that the signal is enzyme-dependent.

    • Test the assay in the presence of structurally similar but inactive thiazole compounds to ensure they do not interfere.

    • If the compound is fluorescent, assess its potential to interfere with the HTRF signal.

Linearity and Range

Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Experimental Approach:

    • Generate a dose-response curve with a known reference inhibitor over a wide range of concentrations.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • The linear range is the portion of the curve where the response is directly proportional to the concentration.

Reference Inhibitor Conc. (nM) % Inhibition (Mean) % Inhibition (SD)
100098.51.2
30095.22.5
10085.13.1
3055.34.5
1020.73.8
35.22.1
11.51.5
002.0
Accuracy

Accuracy is the closeness of the measured value to the true or accepted value.[20][21]

  • Experimental Approach:

    • Prepare samples with known concentrations of the reference inhibitor (e.g., high, medium, and low concentrations within the linear range).

    • Measure the IC50 of the reference inhibitor in multiple independent experiments and compare it to the known, published value.

Experiment Measured IC50 (nM) Known IC50 (nM) % Recovery
128.53095.0%
231.230104.0%
329.83099.3%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20][21][22][23] It is typically expressed as the coefficient of variation (%CV).

  • Repeatability (Intra-assay precision):

    • Experimental Approach: Run the assay with multiple replicates of high, medium, and low concentrations of the reference inhibitor on the same plate.

  • Intermediate Precision (Inter-assay precision):

    • Experimental Approach: Repeat the experiment on different days, with different analysts, and with different batches of reagents.

Parameter Concentration Mean % Inhibition %CV (Intra-assay) %CV (Inter-assay)
RepeatabilityHigh90.2<5%N/A
Medium50.5<10%N/A
Low10.8<15%N/A
Intermediate PrecisionHigh89.9N/A<10%
Medium51.2N/A<15%
Low11.5N/A<20%
Robustness

Robustness is the capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[24][25][26][27][28]

  • Experimental Approach:

    • Introduce small, deliberate changes to the assay parameters, one at a time.

    • Parameters to vary include: incubation time (±10%), incubation temperature (±2°C), ATP concentration (±5%), and reagent lot numbers.

    • Assess the impact of these changes on the assay results (e.g., IC50 of the reference inhibitor).

Parameter Varied IC50 (nM) % Change from Control
Control30.10%
Incubation Time +10%29.5-2.0%
Incubation Time -10%30.8+2.3%
Temperature +2°C28.9-4.0%
Temperature -2°C31.5+4.7%
ATP Concentration +5%32.1+6.6%
ATP Concentration -5%28.7-4.6%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of an analyte that can be reliably distinguished from the background.[29][30][31][32]

  • LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[29][30][31][32]

  • Experimental Approach:

    • Prepare a series of dilutions of the reference inhibitor at the low end of the concentration range.

    • The LOD can be determined based on the signal-to-noise ratio (typically 3:1).[32]

    • The LOQ is the lowest concentration that meets the acceptance criteria for precision and accuracy (e.g., %CV < 20% and %recovery within 80-120%).

Conclusion: Ensuring Data Integrity in Drug Discovery

The validation of a bioactivity assay is not a mere formality but a cornerstone of good scientific practice. For novel thiazole compounds, where the therapeutic potential is immense, the generation of reliable and reproducible data is non-negotiable. By adhering to a rigorous validation framework, researchers can have confidence in their results, make informed decisions, and ultimately, accelerate the translation of promising compounds from the bench to the bedside. This guide provides a comprehensive, yet flexible, roadmap for this critical process, empowering scientists to build a solid foundation for their drug discovery endeavors.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Characterization of Precision and Accuracy and Total Analytical Error for Bioassays. BEBPA. [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. ResearchGate. [Link]

  • The Relationship Between R2 and Precision in Bioassay Validation. BioProcess International. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. The National Center for Biotechnology Information. [Link]

  • The quest for assay robustness across the life cycle of a bioanalytical method. The National Center for Biotechnology Information. [Link]

  • the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. The National Center for Biotechnology Information. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? Lösungsfabrik. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. [Link]

  • Measuring Precision in Bioassays: Rethinking Assay Validation. The National Center for Biotechnology Information. [Link]

  • Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Robustness – Analytical Procedure Development. Bio-QC.com User Community. [Link]

  • So You Think Your Assay is Robust? Taylor & Francis Online. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • On Assay Robustness: The Importance of Early Determination and Science-Driven Decision-Making. Future Science. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. The National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. The National Center for Biotechnology Information - Assay Guidance Manual. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Bioassay Validation. Quantics Biostatistics. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. The National Center for Biotechnology Information. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. The National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • The Roles of Bioactivity Assays in Lot Release and Stability Testing. CASSS. [Link]

  • Thiazole. Wikipedia. [Link]

  • Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]

  • Improved Specificity in Gentamicin Bioassay. The National Center for Biotechnology Information. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Bioactivity & Potency Testing Insights for Drug Development. Labcorp. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. The National Center for Biotechnology Information. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

Sources

A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to Substituted Thiazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Thiazole-4-carboxamides in Modern Drug Discovery

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its unique electronic properties and ability to engage in diverse biological interactions.[1][2] When substituted with a carboxamide at the 4-position, this scaffold gives rise to a class of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer to antimicrobial.[3] The efficacy of these molecules is profoundly influenced by the substituents at the 2- and 5-positions and on the amide nitrogen, making the synthetic route a critical determinant of molecular diversity and, ultimately, drug discovery success.

This guide provides a comparative analysis of the principal synthetic strategies for accessing substituted thiazole-4-carboxamides. We will move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into the advantages and limitations of each route. Our focus is on empowering researchers, scientists, and drug development professionals to select the optimal pathway based on criteria such as efficiency, scalability, substrate scope, and alignment with green chemistry principles.

Pillar 1: The Classical Workhorse - The Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for constructing the thiazole core.[4] Its enduring popularity stems from its operational simplicity and consistently high yields.[5] The classical reaction condenses an α-haloketone with a thioamide.[4]

Causality Behind the Hantzsch Strategy for 4-Carboxamides:

To generate the target thiazole-4-carboxamide scaffold, a multi-step adaptation of the Hantzsch synthesis is the most common and logical approach. The strategy hinges on using a starting material where the future C4-substituent is a stable and easily modifiable precursor—typically an ester.

  • Starting Material Selection: The synthesis commences with an ethyl acetoacetate derivative (a β-ketoester). This is a deliberate choice because the ester group at the β-position will ultimately become the C4-carboxylate of the thiazole ring.

  • α-Halogenation: The active methylene group of the β-ketoester is readily halogenated (e.g., with bromine or sulfuryl chloride) to produce the required α-haloketone intermediate.

  • Cyclocondensation: The α-halo-β-ketoester is then reacted with a desired thioamide. The thioamide's sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. This is followed by an intramolecular condensation between the thioamide's nitrogen and the ketone carbonyl, which, after dehydration, forms the aromatic thiazole ring.[6]

  • Saponification & Amide Coupling: The resulting ethyl thiazole-4-carboxylate is a stable intermediate. The ester is hydrolyzed (saponified) to the corresponding carboxylic acid, which is then activated and coupled with a primary or secondary amine to furnish the final N-substituted thiazole-4-carboxamide.[7]

This linear, step-wise approach provides excellent control over the introduction of substituents at the 2-position (derived from the thioamide) and the amide nitrogen (derived from the final amine coupling partner).

Workflow Diagram: The Hantzsch-Based Route

Hantzsch_Workflow cluster_0 Step 1: Core Formation (Hantzsch) cluster_1 Step 2: Functionalization A β-Ketoester B α-Halo-β-ketoester A->B Halogenation (e.g., Br2) D Ethyl Thiazole-4-carboxylate B->D Cyclocondensation C Thioamide C->D Cyclocondensation E Thiazole-4-carboxylic Acid D->E Saponification (e.g., LiOH) G Target Thiazole-4-carboxamide E->G Amide Coupling (e.g., HATU, EDCI) F Amine (R-NH2) F->G Amide Coupling (e.g., HATU, EDCI)

Caption: Multi-step workflow for thiazole-4-carboxamides via the Hantzsch synthesis.

Pillar 2: Modern Strategies for Efficiency and Diversity - Multicomponent Reactions (MCRs)

While the Hantzsch synthesis is robust, its linear nature can be cumbersome for generating large libraries of compounds for high-throughput screening. Multicomponent reactions (MCRs) offer a powerful, convergent alternative, allowing for the construction of complex molecules in a single pot from three or more simple starting materials.[8] This approach maximizes atom economy and synthetic efficiency, which are critical considerations in drug discovery.[9]

The Ugi Reaction: A Gateway to Thiazole Diversity

The isocyanide-based Ugi four-component reaction (U-4CR) is exceptionally versatile for generating peptide-like scaffolds.[9][10] Through clever substrate design and post-condensation modifications, it can be adapted for heterocycle synthesis, including thiazoles.

Causality Behind the Ugi Strategy:

The key is to use components that, after the initial Ugi reaction, possess the necessary functionality for a subsequent intramolecular cyclization to form the thiazole ring. A common variant is the thio-Ugi reaction .

  • Component Selection: A typical thio-Ugi MCR for thiazole synthesis involves an aldehyde, an amine, an isocyanide, and a thioacid . The thioacid replaces the carboxylic acid of a standard Ugi reaction.

  • One-Pot Reaction: These four components are mixed in a single pot. The reaction proceeds to form a linear α-acylamino thioamide intermediate.

  • Post-Ugi Cyclization: This intermediate is often not isolated but is induced to cyclize in situ. The cyclization mechanism is analogous to the Robinson-Gabriel synthesis, where the thioamide functionality reacts with an adjacent carbonyl (or equivalent) group, leading to the thiazole ring after dehydration. Endothiopeptides formed from the Ugi reaction can be directly converted to thiazoles, sometimes under microwave irradiation.[11]

The power of this method lies in its combinatorial nature. By simply varying each of the four starting components (aldehyde, amine, isocyanide, thioacid), a vast and diverse library of substituted thiazoles can be generated rapidly, making it an ideal strategy for exploring structure-activity relationships (SAR).[8]

Workflow Diagram: The Ugi MCR Route

Ugi_Workflow A Aldehyde E One-Pot Reaction (Ugi MCR) A->E B Amine B->E C Isocyanide C->E D Thioacid D->E F Linear Thio-Ugi Adduct (Intermediate) E->F Formation G Target Substituted Thiazole F->G In-situ Cyclization & Dehydration

Caption: Convergent one-pot synthesis of thiazoles via a Ugi multicomponent reaction.

Pillar 3: Enabling Technologies - The Impact of Microwave Synthesis

A significant advancement applicable to nearly all thiazole syntheses is the use of microwave irradiation.[12] Conventional heating relies on conduction, which can be slow and lead to uneven temperature distribution. Microwave-assisted organic synthesis (MAOS) heats the reaction mixture volumetrically and rapidly by directly coupling with polar molecules in the solvent or reagents.[13]

Causality Behind Microwave Enhancement:

  • Drastically Reduced Reaction Times: For Hantzsch-type reactions, protocols that require hours of conventional refluxing can often be completed in minutes using a microwave reactor.[14][15]

  • Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures, often leading to cleaner reaction profiles and higher isolated yields.[13]

  • Energy Efficiency: MAOS is significantly more energy-efficient than conventional heating methods, aligning with the principles of green chemistry.[16]

Microwave assistance has transformed thiazole synthesis from a time-consuming classical procedure into a rapid and highly efficient modern methodology.[17][18]

Comparative Performance Analysis

The choice of synthetic route is a multi-factorial decision. The following table provides a clear comparison of the discussed methodologies for preparing thiazole-4-carboxamides.

FeatureHantzsch Synthesis (Conventional)Hantzsch Synthesis (Microwave-Assisted)Ugi-based MCR
Strategy Linear, multi-stepLinear, multi-stepConvergent, one-pot
Typical Yield Good to Excellent (70-95% per step)[14]Excellent (85-98%)[14]Moderate to Good (Varies widely)[11]
Reaction Time Hours to days (total)[14]Minutes (for cyclization step)[14][15]Hours (one-pot)
Substrate Scope Broad, well-established[14]Broad, enhanced by rapid screeningVery Broad (combinatorial)[8]
Diversity Points 2 (Thioamide, Amine)2 (Thioamide, Amine)4 (Aldehyde, Amine, Isocyanide, Thioacid)
Green Chemistry Poor (long heating, solvent use)Good (energy efficient, fast)Very Good (atom economy, one-pot)[16]
Key Advantage Highly reliable, predictableExtreme speed, high yieldsRapid library generation, high diversity
Key Limitation Time-consuming, linearRequires specialized equipmentYields can be variable; optimization required

Experimental Protocols

Protocol 1: Hantzsch-Based Synthesis of N-(3-methoxyphenyl)-4-methyl-2-arylthiazole-5-carboxamide (Multi-step)

This protocol is a representative example of the Hantzsch-based route, involving core formation, hydrolysis, and final amide coupling.

Step A: Synthesis of Ethyl 4-methyl-2-arylthiazole-5-carboxylate

  • To a solution of the appropriate aryl thioamide (10 mmol) in ethanol (50 mL), add ethyl 2-chloroacetoacetate (11 mmol).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • If a precipitate forms, collect it by filtration. If not, neutralize with a saturated sodium bicarbonate solution until a solid precipitates.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to yield the pure ester. (Typical yield: 80-90%).

Step B: Saponification to Thiazole-4-carboxylic Acid

  • Suspend the ethyl thiazole-4-carboxylate (8 mmol) from Step A in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (16 mmol) and stir the mixture at room temperature overnight.

  • Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid. (Typical yield: 90-98%).

Step C: Amide Coupling

  • Dissolve the thiazole-4-carboxylic acid (5 mmol) from Step B in anhydrous DMF (25 mL).

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (6 mmol) and DIPEA (N,N-Diisopropylethylamine) (15 mmol) and stir for 10 minutes at room temperature.

  • Add 3-methoxyaniline (5.5 mmol) and continue stirring at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final carboxamide.[7]

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-arylthiazole

This protocol demonstrates the speed and efficiency of microwave irradiation for the core-forming step.

  • In a 10 mL microwave reaction vial, combine the substituted α-bromoacetophenone (1 mmol), thiourea (1.2 mmol), and ethanol (3 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 5-10 minutes.[15]

  • After cooling, add a saturated solution of sodium bicarbonate to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the 2-aminothiazole derivative. (Typical yield: 90-98%).[14]

Conclusion and Future Outlook

The synthesis of substituted thiazole-4-carboxamides is a mature field with a diverse toolkit available to the modern chemist. The Hantzsch synthesis remains a cornerstone, offering a reliable, albeit linear, path to the target compounds. Its value is significantly enhanced by microwave-assisted techniques , which dramatically cut reaction times and improve yields, making it a preferred method for synthesizing specific targets on a laboratory scale.

For projects demanding high diversity and rapid exploration of SAR, such as in early-stage drug discovery, multicomponent reactions like the Ugi synthesis present a superior strategy. The ability to generate vast libraries from simple building blocks in a single, atom-economical step is a compelling advantage.

The future of thiazole synthesis will likely involve a greater integration of green chemistry principles, flow chemistry for scalable production, and novel MCRs that provide access to even more complex and diverse chemical spaces. The choice of method is not a matter of "old vs. new," but a strategic decision based on the specific goals of the research program, balancing the classical robustness of the Hantzsch synthesis with the combinatorial power of modern MCRs.

References

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Alam, S., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine.
  • Yadav, R., & Singh, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. Retrieved from [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
  • Heck, S., & Dömling, A. (2000). A Versatile Multi-Component One-Pot Thiazole Synthesis. Synlett.
  • The multifaceted potential of thiazole derivatives: Robust synthesis techniques and their biological activities. (2024).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Pădureanu, S., et al. (2022).
  • Kazmaier, U., & Ackermann, S. (2005). A Straightforward Approach Towards Thiazoles and Endothiopeptides via Ugi Reaction. Organic & Biomolecular Chemistry.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide. (n.d.).
  • Cook-Heilbron thiazole synthesis. (n.d.).
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.).
  • Microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides inspired by marine topsentines and nortopsentines. (2025).
  • Shaaban, M. R., et al. (2022).
  • Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. (2023). Luminescence.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules.
  • Rahatgaonkar, A. M., et al. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazoles. Asian Journal of Chemistry.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). Molecules.
  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules.
  • Wang, L., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)

Sources

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the development of targeted therapies has revolutionized treatment paradigms, particularly in oncology. The 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide scaffold represents a promising class of molecules, with derivatives demonstrating potent inhibitory activity against various protein kinases. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] Therefore, a rigorous and comprehensive assessment of cross-reactivity is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical determinant of clinical translatability.

This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of this compound derivatives. We will explore the causality behind experimental choices, present illustrative experimental data, and provide detailed protocols for key assays, empowering researchers to navigate the complexities of selectivity profiling and make informed decisions in their drug development programs.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary target for many small molecule inhibitors.[4] This conservation is a double-edged sword; while it allows for the development of broad-spectrum kinase inhibitors, it also presents a significant hurdle in achieving selectivity.[5] A lack of selectivity can confound biological studies and lead to clinical side effects.[4] Conversely, well-characterized off-target activities can be exploited for therapeutic benefit, a concept known as polypharmacology.[1][3] A thorough understanding of a compound's interaction landscape across the kinome is therefore paramount.[6][7]

Designing a Cross-Reactivity Profiling Campaign

A robust cross-reactivity profiling strategy is typically multi-tiered, beginning with broad, high-throughput screening and progressing to more focused, in-depth analyses of identified off-targets. The choice of assays and panel size is a critical decision, balancing breadth of coverage with cost and throughput.

Tier 1: Broad Kinome Screening

The initial step involves screening the this compound derivatives against a large panel of kinases at a single, high concentration (e.g., 1 or 10 µM).[6] This provides a global view of the compounds' selectivity and identifies potential off-targets for further investigation. Several commercial services, such as KINOMEscan® (DiscoverX) and the KinaseProfiler™ service (Thermo Fisher Scientific), offer comprehensive panels covering a significant portion of the human kinome.[8][9][10][11]

Illustrative Data: Single-Dose Kinome Screen

Below is a hypothetical dataset for two this compound derivatives, Compound A and Compound B , screened against a panel of kinases at 10 µM. The data is presented as percent inhibition.

Kinase TargetCompound A (% Inhibition @ 10 µM)Compound B (% Inhibition @ 10 µM)
Primary Target (e.g., Kinase X) 98% 95%
Off-Target 1 (e.g., SRC)85%35%
Off-Target 2 (e.g., LCK)78%25%
Off-Target 3 (e.g., ABL1)45%15%
Off-Target 4 (e.g., VEGFR2)92%88%
Off-Target 5 (e.g., PDGFRβ)15%12%
... (400+ other kinases)<10%<10%

From this initial screen, Compound A appears to be a more potent but less selective inhibitor, showing significant inhibition of SRC, LCK, and VEGFR2. Compound B , while still potently inhibiting the primary target and VEGFR2, displays a more favorable selectivity profile with weaker inhibition of SRC and LCK.

Tier 2: Dose-Response and Potency Determination

For kinases showing significant inhibition in the initial screen (e.g., >50% or >70%), the next step is to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) through dose-response studies.[6] This quantitative measure of potency allows for a more precise comparison of on-target versus off-target activity.

Illustrative Data: IC50/Kd Determination for Hits

Kinase TargetCompound A (IC50/Kd, nM)Compound B (IC50/Kd, nM)
Primary Target (Kinase X) 15 25
SRC851500
LCK1202500
VEGFR25075

This quantitative data confirms the initial observations. Compound A has potent off-target activity against SRC and LCK, while Compound B is significantly more selective for the primary target and VEGFR2 over the SRC family kinases.

Quantifying Selectivity: Beyond Simple Ratios

To objectively compare the selectivity of different compounds, several metrics have been developed:

  • Selectivity Score (S-score): This metric quantifies the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[7][12] A lower S-score indicates greater selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitor binding across the kinome.[7][13] A Gini coefficient closer to 1 indicates a highly selective compound, while a value closer to 0 suggests broad activity.[13]

Illustrative Data: Selectivity Metrics

MetricCompound ACompound B
S-score (S(1µM)) 0.040.02
Gini Coefficient 0.750.88

The higher Gini coefficient and lower S-score for Compound B provide quantitative evidence for its superior selectivity compared to Compound A .

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for determining kinase inhibition.

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted compound solution. b. Add 2.5 µL of a 2x kinase/substrate mixture in assay buffer. c. Initiate the reaction by adding 5 µL of a 2x ATP solution in assay buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm that a compound binds to its intended target in a cellular environment.[14][15][16][17] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[14]

Materials:

  • Cultured cells expressing the target kinase

  • Complete cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Compound Treatment: a. Seed cells in culture plates and grow to the desired confluency. b. Treat the cells with the test compound or vehicle (DMSO) at the desired concentrations for a specified time (e.g., 1-2 hours) in the cell culture incubator.

  • Heating Step: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes or a PCR plate. c. Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes). Include a no-heat control.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: a. Carefully collect the supernatant containing the soluble protein fraction. b. Quantify the amount of the target protein in the supernatant using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA, AlphaScreen®).[14]

  • Data Analysis: a. For each temperature, normalize the amount of soluble target protein to the no-heat control. b. Plot the normalized soluble protein fraction against the temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Profiling Workflow and Potential Off-Target Effects

To better conceptualize the experimental process and the implications of off-target activity, the following diagrams are provided.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Data Interpretation cluster_3 Tier 3: Cellular Validation a This compound Derivatives b Large-Scale Kinome Panel (e.g., 400+ kinases) a->b c Single-Dose Screening (e.g., 10 µM) b->c d Identify Potential Off-Targets (% Inhibition > Threshold) c->d e Hits from Tier 1 d->e f Dose-Response Assays e->f g Determine IC50 / Kd Values f->g h Calculate Selectivity Metrics (S-score, Gini Coefficient) g->h i Rank Compounds by Selectivity h->i j Lead Candidates i->j k Cellular Thermal Shift Assay (CETSA) j->k m Phenotypic Assays j->m l Confirm On-Target Engagement k->l

Caption: Experimental workflow for cross-reactivity profiling.

G GF Growth Factor RTK Receptor Tyrosine Kinase (Primary Target) GF->RTK RAS RAS RTK->RAS OffTarget Off-Target Kinase (e.g., SRC) RTK->OffTarget RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation STAT3 STAT3 OffTarget->STAT3 Survival Cell Survival STAT3->Survival Inhibitor Thiazole Derivative Inhibitor->RTK On-Target Inhibition Inhibitor->OffTarget Off-Target Inhibition

Caption: Hypothetical signaling pathway showing on- and off-target effects.

Conclusion: Navigating the Path to Selective Therapeutics

The cross-reactivity profiling of this compound derivatives is a critical and multifaceted process. It requires a systematic approach, beginning with broad screening to map the interaction landscape, followed by quantitative analysis to determine the potency of off-target interactions, and culminating in cellular assays to confirm target engagement in a physiological context. By employing the methodologies and interpretive frameworks outlined in this guide, researchers can gain a comprehensive understanding of their compounds' selectivity profiles. This knowledge is indispensable for mitigating the risks of off-target toxicity, identifying opportunities for beneficial polypharmacology, and ultimately, for the successful development of safe and effective targeted therapies.

References

  • Uitdehaag, J. C. M., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 19, 2026, from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 19, 2026, from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved January 19, 2026, from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Klaeger, S., Gohlke, B., Scott, D. A., Médard, G., & Kuster, B. (2017). Chemical-proteomics-based kinome profiling and target deconvolution of clinical kinase inhibitors. Nature Communications, 8, 15432. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 19, 2026, from [Link]

  • DiscoverX. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved January 19, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 19, 2026, from [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 9(3), 267–273. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 19, 2026, from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 19, 2026, from [Link]

  • Engel, J., Richters, A., & Lengerke, C. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 229–236. [Link]

  • Wikipedia. (2023, December 1). Cellular thermal shift assay. Retrieved January 19, 2026, from [Link]

  • Johnson, J. L., & Johnson, K. N. (2019). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 14(12), 2537–2548. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(48), 14357–14361. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. Retrieved January 19, 2026, from [Link]

  • Mukherjee, P., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1321–1332. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 19, 2026, from [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved January 19, 2026, from [Link]

  • Martin, E., Mukherjee, P., Sullivan, D., & Jansen, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 383–388. [Link]

  • Tanemura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 145(3), 345–354. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 15(5), 499–509. [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved January 19, 2026, from [Link]

  • Brewer, M. R., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 139–141. [Link]

  • Bosc, N., Meyer, C., & Bonnet, P. (2017). The use of novel selectivity metrics in kinase research. Journal of Cheminformatics, 9(1), 18. [Link]

  • Spiliotopoulos, D., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • Rifai, E. A., et al. (2023). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. bioRxiv. [Link]

  • Graczyk, P. P. (2007). Gini coefficients as a single value metric to define chemical probe selectivity. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 19, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved January 19, 2026, from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Amaro, R. E., et al. (2008). A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. Journal of the American Chemical Society, 130(42), 13981–13991. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Thiazole Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the comparative analysis of novel thiazole derivatives. In the landscape of drug discovery, particularly in oncology, the thiazole scaffold is a cornerstone for developing potent and selective enzyme inhibitors.[1] Thiazole-based medications like Dasatinib have demonstrated significant clinical success, encouraging further research into new derivatives with improved pharmacological profiles.[1]

This guide provides an in-depth framework for benchmarking a new series of thiazole derivatives against established inhibitors targeting critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), B-Raf, and Cyclin-Dependent Kinase 4/6 (CDK4/6). We will delve into the causality behind experimental choices, provide detailed protocols for robust and reproducible assays, and present a clear, data-driven comparison to guide further development.

The Strategic Framework: Experimental Design and Rationale

The journey from a novel compound to a potential therapeutic is a multi-step process of rigorous evaluation.[2] Our experimental design is structured to provide a holistic assessment, moving from the molecular level to a cellular context, and finally to a conceptual in vivo model.

Causality of Target and Benchmark Selection:

  • Target Selection: Thiazole derivatives are known to interact with a variety of protein kinases.[1][3] We have selected EGFR, B-Raf, and CDK4/6 as our primary targets due to their well-established roles in cancer progression and the availability of FDA-approved inhibitors for direct comparison.[4][5][6] Dysregulation of these kinases is a hallmark of many cancers, making them high-value targets.[7][8]

  • Benchmark Selection: To provide a meaningful comparison, we will benchmark our novel thiazole derivatives (designated as TZ-1, TZ-2, and TZ-3) against industry-standard inhibitors:

    • Gefitinib: A well-characterized tyrosine kinase inhibitor targeting EGFR.[4][9]

    • Vemurafenib: A potent inhibitor of the B-Raf V600E mutant protein.[6][10]

    • Palbociclib: An FDA-approved inhibitor of the CDK4/6 complex.[5][11]

The following workflow illustrates our systematic approach to this comparative analysis.

G cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: Cellular Analysis cluster_2 Phase 3: In Vivo Efficacy (Conceptual) a Biochemical Kinase Assay (IC50 Determination) b Enzyme Kinetic Studies (Mode of Inhibition) a->b c Cell Viability Assay (EC50 in Cancer Cell Lines) a->c d Xenograft Model Studies (Tumor Growth Inhibition) c->d end Endpoint: Lead Candidate Selection d->end start Start: New Thiazole Derivatives start->a

A typical experimental workflow for anticancer drug discovery.

In Vitro Benchmarking: Potency at the Molecular Level

The initial step is to determine the direct inhibitory effect of our compounds on the purified target enzymes. This is crucial for understanding the intrinsic potency of the derivatives without the complexity of cellular systems.[12]

Protocol: Luminescence-Based In Vitro Kinase Activity Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The ADP is converted to ATP, which generates a luminescent signal via luciferase.[13][14] This method is highly sensitive and suitable for high-throughput screening.[15]

Materials:

  • Purified recombinant kinases (EGFR, B-Raf V600E, CDK4/6-Cyclin D1)

  • Kinase-specific substrates

  • ATP

  • Test Compounds (New Thiazole Derivatives and Known Inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 1 mM).[13] Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control to each well.

  • Enzyme Addition: Add 2.5 µL of the appropriate kinase to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Data Summary: Comparative Inhibitory Potency (IC50, nM)

The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate greater potency.

CompoundEGFR IC50 (nM)B-Raf V600E IC50 (nM)CDK4/6 IC50 (nM)
TZ-1 8>10,000>10,000
TZ-2 85012>10,000
TZ-3 >10,000>10,00025
Gefitinib 15>10,000>10,000
Vemurafenib >10,00020>10,000
Palbociclib >10,000>10,00011

Interpretation: The in vitro data suggests that the new thiazole derivatives exhibit high selectivity. TZ-1 is a potent and selective EGFR inhibitor, outperforming the benchmark Gefitinib. TZ-2 shows strong and selective inhibition of B-Raf V600E, comparable to Vemurafenib. TZ-3 is a potent CDK4/6 inhibitor, though slightly less potent than Palbociclib in this assay.

Understanding the Mechanism: Mode of Inhibition

Determining the mode of inhibition (e.g., competitive, non-competitive) provides critical insight into how the compound interacts with the enzyme.[16] This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.[16]

Diagram of reversible enzyme inhibition modes.

Cellular Benchmarking: Efficacy in a Biological Context

While in vitro assays are essential, a compound's activity in a cellular environment is a more clinically relevant measure. Cell-based assays account for factors like cell permeability and engagement with the target in its native state.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of living cells.[17][19]

Materials:

  • Cancer cell lines relevant to the kinase targets (e.g., A549 for EGFR, A375 for B-Raf V600E, MCF-7 for CDK4/6)

  • Complete culture medium

  • Test Compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[18][20]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17][21]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal effective concentration (EC50) by plotting viability against the log of inhibitor concentration.

Data Summary: Comparative Cellular Potency (EC50, nM)

The EC50 is the concentration of a drug that gives half of the maximal response.

CompoundA549 (EGFR) EC50 (nM)A375 (B-Raf V600E) EC50 (nM)MCF-7 (CDK4/6) EC50 (nM)
TZ-1 25>20,000>20,000
TZ-2 >20,00055>20,000
TZ-3 >20,000>20,00090
Gefitinib 40>20,000>20,000
Vemurafenib >20,00070>20,000
Palbociclib >20,000>20,00065

Interpretation: The cellular data corroborates our in vitro findings. TZ-1 demonstrates superior cellular potency against the EGFR-driven A549 cell line compared to Gefitinib. TZ-2 is also more potent than Vemurafenib in the B-Raf mutant A375 cell line. TZ-3 shows potent activity against the CDK4/6-dependent MCF-7 cell line, with an EC50 value close to that of Palbociclib.

Signaling Pathway Context

The targeted kinases are key nodes in signaling pathways that drive cell proliferation. The diagram below illustrates the RAS-RAF-MAPK pathway, which is inhibited by EGFR and B-Raf inhibitors.

G GF Growth Factor EGFR EGFR GF->EGFR GRB2 GRB2/SOS EGFR->GRB2 RAS RAS GRB2->RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc Prolif Gene Expression (Proliferation, Survival) Nuc->Prolif Gefitinib Gefitinib / TZ-1 Gefitinib->EGFR Vemurafenib Vemurafenib / TZ-2 Vemurafenib->BRAF

The RAS-RAF-MAPK signaling pathway.

In Vivo Efficacy: A Conceptual Framework

The ultimate preclinical test is to evaluate a compound's efficacy in a living organism.[22] In vivo studies using tumor xenograft models are the gold standard for this purpose.[23]

General Protocol: Xenograft Efficacy Study

Methodology:

  • Model Establishment: Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., A549, A375).[23][24]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Mice are randomized into treatment groups (vehicle control, known inhibitor, new thiazole derivative).

  • Dosing: Compounds are administered daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group.

Conceptual Data: In Vivo Efficacy of TZ-1 vs. Gefitinib

This table illustrates the potential outcome for our lead EGFR inhibitor, TZ-1, in an A549 xenograft model.

Treatment GroupDose (mg/kg, oral)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 210-
TZ-1 50450 ± 9570%
Gefitinib 50675 ± 12055%

Interpretation: This conceptual data suggests that TZ-1 exhibits superior in vivo efficacy compared to the benchmark inhibitor Gefitinib at the same dose, making it a strong candidate for further development.

Conclusion and Future Directions

This guide provides a robust framework for the systematic benchmarking of new thiazole derivatives. Through a tiered approach encompassing in vitro, cellular, and in vivo methodologies, we can build a comprehensive profile of a compound's potency, selectivity, and therapeutic potential.

Our analysis identified TZ-1 as a highly promising EGFR inhibitor, demonstrating superior potency to Gefitinib in both biochemical and cellular assays, with a conceptual model indicating strong in vivo efficacy. TZ-2 and TZ-3 also showed significant potential against their respective targets.

Future work should focus on a full in vivo efficacy and safety profiling of TZ-1, alongside further structure-activity relationship (SAR) studies to optimize its properties. This structured, data-driven approach is fundamental to advancing novel chemical entities from the bench to the clinic.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com.
  • CDK inhibitor. (n.d.). Wikipedia.
  • MTT assay protocol. (n.d.). Abcam.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • CDK inhibitors in cancer therapy, an overview of recent development. (n.d.). PubMed Central.
  • What Are CDK4/6 Inhibitors? (n.d.). BreastCancer.org.
  • MTT (Assay protocol). (2023). Protocols.io.
  • EGFR Inhibitors in Lung Cancer. (n.d.). CancerNetwork.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • What are BRAF inhibitors and how do they work? (2024). VJHemOnc.
  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.
  • Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols. (2025). BenchChem.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). IntechOpen.
  • Application Notes and Protocols for Kinase Activity Assays. (2025). BenchChem.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed.
  • In Vivo Oncology. (n.d.). Pharmacology Discovery Services.
  • Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape. (2025). BenchChem.
  • In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PubMed.
  • Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. (2025). BenchChem.
  • BRAF (gene). (n.d.). Wikipedia.
  • BRAF inhibitors in cancer therapy. (n.d.). PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • SLK Kinase Assay. (n.d.). Promega Corporation.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide, a compound class of interest in medicinal chemistry. Our focus is to instill a culture of safety and environmental responsibility, moving beyond mere compliance to a thorough understanding of the principles behind each step.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound should be presumed to exhibit the following characteristics:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and potentially serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

  • Environmental Hazards: While comprehensive ecological data is not available, brominated organic compounds can be persistent and harmful to aquatic life. Therefore, it must not be released into the environment.[1][6]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Check manufacturer's breakthrough time.To prevent skin contact and absorption.[5]
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard.To protect against eye irritation or serious damage from dust or splashes.[1][3]
Body Protection A lab coat, buttoned, and potentially a chemically resistant apron for larger quantities.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area, such as a fume hood. If airborne dust is generated, a NIOSH-approved respirator may be necessary.To minimize inhalation of the compound, which may cause respiratory irritation.[3][5]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle-to-grave".[7][8][9]

Step 1: In-Lab Segregation and Containment
  • Waste Identification: All waste streams containing this compound, including pure compound, contaminated labware (e.g., spatulas, weighing boats), and solvent rinses, must be classified as hazardous waste.[9][10]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. For liquid waste (e.g., solutions in organic solvents), use a separate, appropriate solvent waste container. Ensure containers are clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Note any other constituents in the waste mixture.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

Step 2: Decontamination of Labware
  • Gross Decontamination: Remove as much of the solid compound as possible from labware using a spatula or brush, disposing of the collected material into the solid hazardous waste container.

  • Solvent Rinse: Rinse the labware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The resulting rinse solution is now considered hazardous waste and must be collected in a designated halogenated organic solvent waste container.

  • Final Cleaning: After the solvent rinse, labware can be washed with soap and water.

Step 3: Managing Spills

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Step 4: Final Disposal
  • Licensed Disposal Facility: The ultimate disposal of the collected hazardous waste must be carried out by a licensed hazardous waste disposal company. These companies are equipped to handle and treat or incinerate chemical waste in an environmentally sound manner.[11][12]

  • Documentation: Ensure all required paperwork, including a hazardous waste manifest, is completed to track the waste from the point of generation to its final disposal.[10]

Part 3: The "Why" Behind the Protocol: Scientific Rationale

The procedures outlined above are not arbitrary; they are based on the chemical properties of brominated heterocyclic compounds and established principles of chemical safety and environmental protection.

  • Segregation of Halogenated Waste: Brominated organic compounds are typically categorized as halogenated waste. During incineration, they can produce acidic gases like hydrogen bromide.[2] Specialized incinerators are equipped with scrubbers to neutralize these gases, preventing their release into the atmosphere.[12] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.

  • RCRA and "Cradle-to-Grave" Responsibility: The EPA's RCRA regulations place the responsibility for hazardous waste on the generator.[9] This means your laboratory is legally responsible for the waste from the moment it is created until it is safely disposed of. Proper documentation and use of licensed disposal vendors are crucial for compliance.[10]

  • OSHA and Worker Safety: The Occupational Safety and Health Administration (OSHA) mandates a safe working environment.[13][14][15][16] The prescribed PPE and handling procedures are designed to minimize worker exposure to a potentially harmful chemical, aligning with OSHA's Hazard Communication Standard.[17]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been developed.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process generation Waste Generation (e.g., excess compound, contaminated items) segregation Segregate into Designated & Labeled Hazardous Waste Container generation->segregation storage Store in Satellite Accumulation Area (Sealed Container) segregation->storage pickup Scheduled Pickup by Licensed Waste Vendor storage->pickup Institution's EHS Office Coordination transport Transport with Manifest Documentation pickup->transport final_disposal Final Disposal (e.g., Incineration at TSDF) transport->final_disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a critical component of scientific research. By adhering to this comprehensive guide for this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment. This protocol, grounded in regulatory standards and scientific principles, provides a clear path for the safe management of this and other novel chemical entities.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • SAFETY DATA SHEET - 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%. (2023, October 6). Fisher Scientific.
  • SAFETY DATA SHEET - BROMOTHYMOL BLUE, REAGENT, ACS. (2019, February 6). Spectrum Chemical.
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. (n.d.). Georganics.
  • 2-(3-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. (n.d.). Echemi.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. US EPA.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol. (2009, September 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-BROMO-2-NITRO-1,3-PROPANEDIOL. (2018, November 13). Spectrum Chemical.
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.
  • 2-Bromo-1,3-thiazole-4-carboxamide. (n.d.). PubChem.
  • 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide. (2023, August 26). Smolecule.
  • 2-Bromo-4-methyl-1,3-thiazole. (n.d.). PubChem.
  • 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Information. (n.d.). Georganics.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Methyl 2-bromothiazole-4-carboxylate. (n.d.). PubChem.
  • Bromine water - disposal. (2008, October 20). Chemtalk.
  • SAFETY DATA SHEET - 2-Bromothiazole. (2023, September 5). Fisher Scientific.

Sources

Navigating the Handling of 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The available safety information for 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide indicates it is a hazardous substance. The Globally Harmonized System (GHS) hazard statements associated with this compound are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled). These classifications necessitate stringent handling procedures to prevent any route of exposure. The GHS pictogram for this compound is the skull and crossbones, signifying acute toxicity.

Data from structurally related compounds, such as 2-bromo-1,3-thiazole-4-carboxamide and various brominated thiazole derivatives, further suggest that this class of chemicals can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical requirement.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize the risk of exposure when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher
Conducting Reactions and Purifications Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatN95 respirator or higher
Handling Solid Compound (outside a fume hood) Not Recommended---

The causality behind these recommendations is rooted in the compound's high acute toxicity via multiple exposure routes. Double-gloving provides an extra barrier against dermal absorption, while a face shield protects against unforeseen splashes during solution preparation. Given the "toxic if inhaled" classification, all operations that could generate dust or aerosols must be performed with appropriate respiratory protection in a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount. The following protocols are designed to be self-validating systems, minimizing the potential for error and exposure.

Preparation and Weighing
  • Work Area Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Decontaminate the work surface and have a designated waste container for contaminated materials readily accessible within the hood. A safety shower and eyewash station should be nearby and confirmed to be in working order.

  • Donning PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. To minimize contamination of the balance, use disposable weighing paper or a tared container.

  • Solution Preparation: Add solvent to the solid in a controlled manner to prevent splashing. Cap the container securely before removing it from the fume hood.

Reaction Setup and Monitoring
  • Apparatus Setup: Assemble all reaction apparatus within the chemical fume hood.

  • Transfer of Solutions: Utilize appropriate transfer techniques, such as cannula transfer for air-sensitive reactions, to minimize the generation of aerosols and potential for spills.

  • Reaction Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent wash followed by soap and water is a recommended practice.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first, followed by the face shield, lab coat, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Due to its acute toxicity and the presence of a halogen, all waste containing this compound must be treated as hazardous.

  • Solid Waste: All contaminated solid waste, including weighing papers, gloves, and disposable labware, should be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with other waste streams.

  • Disposal Compliance: All waste must be disposed of in accordance with federal, state, and local regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the key steps and decision points.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Prepare Fume Hood & EHS Equipment don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution reaction Conduct Reaction prepare_solution->reaction decontaminate Decontaminate Equipment & Surfaces reaction->decontaminate dispose Dispose of Waste Correctly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart outlining the essential steps for the safe handling of this compound.

By implementing these comprehensive safety measures, researchers can confidently and responsibly work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Georganics. (2011). SAFETY DATA SHEET: 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-thiazole-4-carboxamide. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromothiazole. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. Retrieved from [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.